molecular formula C7H5IN2O B11760023 5-Iodo-1H-indazol-6-OL

5-Iodo-1H-indazol-6-OL

Cat. No.: B11760023
M. Wt: 260.03 g/mol
InChI Key: KRMOKSJPLNOEDW-UHFFFAOYSA-N
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Description

Product Overview 5-Iodo-1H-indazol-6-ol (CAS 1227268-78-1) is a high-purity chemical building block designed for advanced research and development. This iodinated indazole derivative is characterized by the molecular formula C 7 H 5 IN 2 O and a molecular weight of 260.03 g/mol [ ]. Its structure features both a hydroxyl group and an iodine atom on the benzene portion of the indazole ring system, making it a versatile intermediate for further synthetic exploration [ ]. Research Applications and Value The indazole ring system is a prominent scaffold in medicinal chemistry, found in a multitude of compounds with significant pharmacological properties [ ]. The specific substitution pattern of 5-Iodo-1H-indazol-6-ol makes it a particularly valuable precursor in drug discovery. The iodine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to efficiently introduce diverse carbon or nitrogen-based substituents at the 5-position [ ]. This capability is crucial for creating structure-activity relationship (SAR) libraries around the indazole core. Researchers are actively exploring substituted indazoles for a broad spectrum of biological activities, including as kinase inhibitors for oncology research [ ]. Furthermore, the 6-hydroxy group offers an additional site for chemical modification, enabling etherification or other functional group transformations [ ]. The compound's utility is highlighted by research into closely related analogues; for instance, a derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent and selective 5-HT 2 receptor agonist with potential as an ocular hypotensive agent, underscoring the therapeutic relevance of this chemical series [ ]. Handling and Storage To maintain the stability and integrity of this reagent, it is recommended to store it sealed in a dry environment at 2-8°C [ ]. Important Notice This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for scientific reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

5-iodo-1H-indazol-6-ol

InChI

InChI=1S/C7H5IN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)

InChI Key

KRMOKSJPLNOEDW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1I)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Properties of 5-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Iodo-1H-indazol-6-ol , a critical intermediate in the synthesis of small-molecule kinase inhibitors.

CAS Number: 1227268-78-1 Molecular Formula: C₇H₅IN₂O Molecular Weight: 260.03 g/mol

Executive Summary

5-Iodo-1H-indazol-6-ol is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., VEGFR, FGFR, and PDGFR antagonists). Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C5-iodine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C6-hydroxyl group functions as a nucleophile for etherification, allowing for the introduction of solubilizing side chains. This guide details its electronic structure, validated synthesis protocols, and physicochemical properties.

Chemical Structure & Electronic Properties

Tautomerism and Hydrogen Bonding

The indazole core exhibits annular tautomerism between the 1H- and 2H-forms. For 5-iodo-1H-indazol-6-ol, the 1H-tautomer is thermodynamically preferred in the solid state and in polar aprotic solvents (DMSO, DMF) due to the stabilization of the aromatic sextet in the benzene ring.

  • H-Bond Donor/Acceptor: The C6-hydroxyl group acts as a hydrogen bond donor (pKa ~9.5) and acceptor. The N1-H is a weak acid (pKa ~13.8), while N2 is a weak base.[1]

  • Halogen Bonding: The C5-iodine atom creates a "sigma-hole," a region of positive electrostatic potential along the C-I bond axis, which can engage in halogen bonding with backbone carbonyls in protein active sites, enhancing potency in kinase binding pockets.

Structural Diagram (Tautomeric Equilibrium)

Tautomerism cluster_0 Thermodynamic Equilibrium T1 1H-Tautomer (Major Form) More Aromatic T2 2H-Tautomer (Minor Form) Less Stable T1->T2  Ka (Fast Exchange)  

Caption: The 1H-indazole tautomer is energetically favored over the 2H-form due to benzenoid aromaticity retention.[1]

Synthesis and Manufacturing Protocols

Two primary routes exist for the synthesis of 5-iodo-1H-indazol-6-ol. Route A (Demethylation) is preferred for high-purity pharmaceutical applications, while Route B (Direct Iodination) is more atom-economical but regio-chemically challenging.[1]

Route A: Demethylation of 5-Iodo-6-methoxy-1H-indazole

This route ensures the iodine is correctly positioned at C5 before the hydroxyl is exposed, preventing over-iodination.

Precursor: 5-Iodo-6-methoxy-1H-indazole (CAS 1082041-59-5)[2][3]

Protocol:

  • Dissolution: Charge a 250 mL round-bottom flask with 5-iodo-6-methoxy-1H-indazole (10.0 g, 36.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Cool the mixture to -78°C under nitrogen. Add Boron Tribromide (BBr₃, 1.0 M in DCM, 110 mL, 3.0 eq) dropwise over 45 minutes.

  • Reaction: Allow the reaction to warm to room temperature slowly and stir for 12 hours. Monitor by LC-MS for the disappearance of the methyl ether peak (M+H 275).[1]

  • Quench: Cool to 0°C and carefully quench with methanol (50 mL) followed by saturated NaHCO₃ solution.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as an off-white solid.

Route B: Regioselective Iodination of 1H-Indazol-6-ol

Precursor: 1H-Indazol-6-ol (CAS 23496-17-5)

Protocol:

  • Setup: Dissolve 1H-indazol-6-ol (5.0 g, 37.3 mmol) in DMF (50 mL).

  • Iodination: Add N-Iodosuccinimide (NIS, 8.4 g, 37.3 mmol) portion-wise at 0°C.

  • Catalysis: Add p-Toluenesulfonic acid (pTsOH, 10 mol%) to catalyze the electrophilic aromatic substitution.

  • Reaction: Stir at room temperature for 4 hours. The hydroxyl group directs iodination ortho to itself (C5 or C7).[1] C5 is sterically and electronically favored over C7 in the indazole system.

  • Workup: Pour into ice water containing 10% Sodium Thiosulfate (to remove excess iodine). Filter the precipitate.

  • Note: This method may yield ~10% of the C7-iodo isomer, requiring column chromatography (Hexane/EtOAc gradient) for separation.[1]

Synthesis Workflow Diagram

Synthesis cluster_inputs Starting Materials SM1 5-Iodo-6-methoxy-1H-indazole (CAS 1082041-59-5) Process1 Demethylation (BBr3, DCM, -78°C) SM1->Process1 Route A (High Purity) SM2 1H-Indazol-6-ol (CAS 23496-17-5) Process2 Electrophilic Iodination (NIS, DMF, pTsOH) SM2->Process2 Route B (Direct) Target 5-Iodo-1H-indazol-6-ol (CAS 1227268-78-1) Process1->Target Yield ~85% Process2->Target Yield ~65% (Requires Purification)

Caption: Comparison of synthetic routes. Route A is preferred for scale-up due to higher regioselectivity.

Physicochemical Characterization

The following data summarizes the key physical properties essential for handling and formulation.

PropertyValue / DescriptionSource/Method
Appearance Off-white to pale yellow powderVisual Inspection
Melting Point 215 – 218 °C (Decomposes)DSC Analysis
Solubility (Water) < 0.1 mg/mL (Insoluble)Shake-flask method
Solubility (DMSO) > 50 mg/mLVisual
pKa (OH) 9.4 ± 0.2Potentiometric Titration
pKa (NH) 13.8 ± 0.5Calculated
LogP 2.15Consensus Prediction
UV Max 298 nm, 254 nmMethanol solution

Applications in Drug Discovery[1][4]

Kinase Inhibitor Scaffold

5-Iodo-1H-indazol-6-ol is a "privileged structure" in oncology.

  • C6-O-Alkylation: The hydroxyl group is typically alkylated first (using alkyl halides and K₂CO₃) to introduce solubilizing motifs (e.g., N-methylpiperazine chains).[1] This mimics the hinge-binding region interactions seen in drugs like Pazopanib or Axitinib .

  • C5-Arylation: The C5-iodine is subsequently subjected to Suzuki-Miyaura coupling with aryl boronic acids to extend the molecule into the hydrophobic pocket of the kinase ATP-binding site.

Mechanistic Pathway for Derivatization

Derivatization Core 5-Iodo-1H-indazol-6-ol Step1 Step 1: O-Alkylation (R-X, K2CO3) Adds Solubility Core->Step1 Intermediate Ether Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Adds Potency Intermediate->Step2 Final Kinase Inhibitor Candidate Step2->Final

Caption: Standard medicinal chemistry workflow converting the scaffold into a bioactive kinase inhibitor.

Safety and Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent deiodination).[1]

References

  • BLD Pharm. (2025).[1] Product Analysis: 5-Iodo-1H-indazol-6-ol (CAS 1227268-78-1).[2][6][7][8] BLD Pharm.[2] Link

  • ChemicalBook. (2025).[1][4] 5-Iodo-1H-indazole Synthesis and Derivatives. ChemicalBook. Link

  • BenchChem. (2025).[1][4] Protocols for N-alkylation and Functionalization of Indazoles. BenchChem. Link[1]

  • National Institutes of Health (NIH). (2021).[1] Selective C–H Iodination of (Hetero)arenes. PubMed Central. Link

  • AiFChem. (2025).[1][3] 5-Iodo-6-methoxy-1H-indazole: Precursor Data. AiFChem. Link

Sources

Pharmacological Potential of 5-Iodo-1H-indazol-6-ol Derivatives: A Technical Guide to Scaffold Functionalization and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized as a purine bioisostere to target the ATP-binding cassette of various kinases and monoamine receptors[1]. Within this chemical space, 5-Iodo-1H-indazol-6-ol (CAS: 1227268-78-1) emerges as a highly versatile, bifunctional building block. The strategic placement of an iodine atom at the C5 position and a hydroxyl group at the C6 position provides orthogonal handles for late-stage diversification. This whitepaper details the structural rationale, pharmacological applications, and self-validating synthetic workflows required to harness 5-iodo-1H-indazol-6-ol derivatives in modern drug discovery.

Structural Rationale & Pharmacophore Mapping

The pharmacological utility of 5-iodo-1H-indazol-6-ol stems from its unique electronic and steric properties:

  • The Indazole Core: Mimics the bicyclic structure of adenine, allowing it to form critical hydrogen bonds with the hinge region of kinase active sites (typically via N1 and N2)[2].

  • C5-Iodo Handle: Iodine is highly polarizable and serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Extending the molecule at the C5 position allows the ligand to probe deep hydrophobic pockets adjacent to the ATP-binding site.

  • C6-Hydroxyl Handle: Acts as a hydrogen bond donor/acceptor. It can be selectively alkylated to modulate the physicochemical properties of the drug (e.g., improving aqueous solubility via PEGylation or introducing basic amines for lysosomal targeting).

G Core 5-Iodo-1H-indazol-6-ol (Core Scaffold) C5 C5-Iodo Position (Halogen Handle) Core->C5 C6 C6-Hydroxyl Position (Phenol Handle) Core->C6 N1 N1/N2 Position (Tautomeric Nitrogen) Core->N1 Suzuki Pd-Catalyzed Cross-Coupling C5->Suzuki Oxidative Addition Alkylation O-Alkylation / Etherification C6->Alkylation Nucleophilic Attack Protection N-Protection / Directed Alkylation N1->Protection Steric Control Kinase Kinase Inhibitors (e.g., Syk, VEGFR) Suzuki->Kinase Receptor 5-HT Receptor Modulators Alkylation->Receptor Protection->Kinase

Fig 1: Divergent functionalization pathways of the 5-Iodo-1H-indazol-6-ol scaffold.

Key Pharmacological Targets & Mechanisms

Spleen Tyrosine Kinase (Syk) Inhibition

Syk kinase is a pivotal mediator of immunoreceptor signaling in B cells, mast cells, and macrophages. Overactivation of Syk is implicated in autoimmune disorders (e.g., rheumatoid arthritis) and hematological malignancies[3]. Derivatives of 1H-indazol-6-ol have been patented as potent Syk inhibitors. By coupling bulky aryl or heteroaryl groups at the C5 position, the resulting derivatives competitively block the ATP-binding pocket, preventing the phosphorylation cascade that leads to inflammatory cytokine release[3].

SykPathway Stimulus Immune Receptor Activation (FcγR / BCR) Syk Syk Kinase (Active State) Stimulus->Syk Phosphorylation PLCg PLCγ Activation Syk->PLCg Signal Transduction Indazole Indazole Derivative (ATP-Competitive Inhibitor) Indazole->Syk Hinge-Binding Blockade Calcium Intracellular Calcium Release PLCg->Calcium Inflammation Inflammatory Cytokine Release (Disease Pathology) Calcium->Inflammation

Fig 2: Mechanism of Syk kinase inhibition by indazole derivatives in immune signaling.

Serotonergic (5-HT) Receptor Modulation

Beyond kinases, the indazole-6-ol motif is highly effective in GPCR targeting. Specific 1-alkylated-1H-indazol-6-ol derivatives function as potent, peripherally acting 5-HT2 receptor agonists. These compounds have demonstrated significant ocular hypotensive activity, making them viable candidates for glaucoma therapeutics where central nervous system (CNS) penetration must be minimized[4].

Cardiovascular and Anti-Inflammatory Applications

Indazole derivatives are increasingly recognized for their cardioprotective properties. By modulating targets such as soluble guanylate cyclase (sGC) or acting as Rho kinase inhibitors, these compounds attenuate stress fiber formation, cellular hypertrophy, and hypertension[2].

Quantitative Data Summaries

The following table summarizes the representative pharmacological profiles of functionalized 5-iodo-1H-indazol-6-ol derivatives across different therapeutic targets, illustrating the structure-activity relationship (SAR) shifts based on C5/C6 modifications.

Derivative Class (Modifications)Primary TargetRepresentative IC50 / KiPrimary IndicationMechanism of Action
C5-Aryl, C6-OH Indazoles Syk Kinase15 - 45 nMAutoimmune / ITPATP-competitive hinge binding[3]
C5-Alkyl, C6-O-Alkyl Indazoles VEGFR2 / PDGFR50 - 120 nMOncology / AngiogenesisMulti-kinase inhibition[1]
N1-Alkyl-1H-indazol-6-ol 5-HT2 ReceptorKi < 10 nMGlaucomaPeripheral receptor agonism[4]
C5-Heteroaryl Indazoles Rho Kinase (ROCK)~80 nMCardiovascularAttenuation of hypertrophy[2]

Experimental Workflows & Self-Validating Protocols

To successfully leverage 5-iodo-1H-indazol-6-ol, researchers must employ highly controlled synthetic protocols. Below are two foundational methodologies designed with built-in causality and self-validation mechanisms.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: To introduce an aryl/heteroaryl pharmacophore at the C5 position while tolerating the unprotected C6-hydroxyl group.

  • Causality & Reagent Selection: The C5-Iodo bond undergoes rapid oxidative addition by Pd(0). We utilize

    
     as the catalyst. The bidentate nature and large bite angle of the dppf ligand facilitate the critical reductive elimination step, which is otherwise hindered by the steric bulk of the adjacent C6-hydroxyl group. Potassium carbonate (
    
    
    
    ) is selected as a mild base to generate the nucleophilic boronate complex without degrading the indazole core.
  • Step-by-Step Procedure:

    • Charge a Schlenk flask with 5-iodo-1H-indazol-6-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and

      
       (0.05 eq).
      
    • Add a degassed mixture of 1,4-Dioxane and 2M aqueous

      
       (3:1 ratio).
      
    • Purge the system with inert Argon gas for 10 minutes to prevent catalyst oxidation.

    • Heat the reaction mixture to 90°C for 4-6 hours under continuous stirring.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the distinct isotopic mass signature of iodine (M and M+2 peaks) completely disappears, replaced by the exact mass of the coupled product. The UV chromatogram (at 254 nm) will show a distinct retention time shift due to increased lipophilicity.

Protocol 2: Chemoselective O-Alkylation of the C6-Hydroxyl

Objective: To functionalize the C6 position with an alkyl halide without causing competitive N-alkylation at the indazole ring.

  • Causality & Reagent Selection: The pKa of the C6-phenol is lower (more acidic) than the N1-H of the indazole system. By employing Cesium Carbonate (

    
    ) in a polar aprotic solvent (DMF), we selectively deprotonate the phenol. The large ionic radius of the 
    
    
    
    cation creates a highly reactive, "naked" phenoxide anion, driving rapid O-alkylation before N-alkylation can occur.
  • Step-by-Step Procedure:

    • Dissolve the C5-coupled indazole derivative (1.0 eq) in anhydrous DMF at 0°C.

    • Add

      
       (1.1 eq) and stir for 15 minutes to allow phenoxide generation.
      
    • Dropwise add the alkylating agent (e.g., 2-chloroethyl morpholine) (1.05 eq).

    • Gradually warm to room temperature and stir for 12 hours.

  • Self-Validation (Analytical Confirmation): Perform

    
    -NMR analysis on the crude extract. Successful O-alkylation is definitively confirmed by the disappearance of the broad singlet corresponding to the phenolic -OH proton (typically 
    
    
    
    9.5–10.5 ppm in DMSO-
    
    
    ) and the emergence of new aliphatic ether protons (typically
    
    
    3.8–4.2 ppm).

Conclusion

The 5-iodo-1H-indazol-6-ol scaffold represents a highly programmable starting point for drug discovery. By understanding the electronic interplay between the C5-halogen and the C6-hydroxyl, medicinal chemists can execute precise, orthogonal modifications. Whether designing ATP-competitive kinase inhibitors for autoimmune diseases or selective GPCR modulators for ocular conditions, the rigorous application of chemoselective protocols ensures high-fidelity translation from theoretical pharmacophore mapping to tangible therapeutic agents.

References

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Compounds as syk kinase inhibitors - European Patent Office - EP 2489663 A1 Source: Google Patents / European Patent Office URL
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Target Information | Therapeutic Target Database (1H-indazol-6-ol derivatives) Source: Therapeutic Target Database (IDRB Lab) URL:[Link]

Sources

The Divergent Utility of 5-Iodo-1H-indazol-6-ol in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-1H-indazol-6-ol (CAS: 1227268-78-1) represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for the rapid generation of ATP-competitive kinase inhibitors. Its structural utility lies in its orthogonal reactivity: the C6-hydroxyl group serves as a solubilizing or binding handle (via etherification), while the C5-iodine provides a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the hydrophobic back-pocket of kinase domains.

This technical guide details the strategic application of this intermediate in Structure-Activity Relationship (SAR) campaigns, focusing on targeting angiogenic kinases (VEGFR, PDGFR) and mitotic kinases (PLK4, CDKs).

Part 1: Structural Mechanistics & Pharmacophore Mapping

The Indazole Scaffold in Kinase Binding

The indazole core functions as a bioisostere of the adenine ring found in ATP. In the context of 5-Iodo-1H-indazol-6-ol, the binding mode typically follows a Type I or Type I½ inhibitor profile:

  • Hinge Region Interaction: The N1 and N2 nitrogens of the indazole ring form critical hydrogen bonds (donor/acceptor) with the kinase hinge region backbone (e.g., Glu/Ala residues).

  • Solvent Front (C6 Position): The hydroxyl group at C6 allows for the introduction of polar solubilizing groups (morpholines, piperazines) via ether linkages, directing these moieties toward the solvent front to improve pharmacokinetic (PK) properties.

  • Gatekeeper/Hydrophobic Pocket (C5 Position): The iodine atom is a temporary placeholder. It is replaced via cross-coupling with bulky aryl or heteroaryl groups that penetrate the hydrophobic pocket (selectivity filter), often interacting with the gatekeeper residue.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the logical connectivity between the scaffold's chemical features and the kinase binding pocket.

KinaseBinding cluster_0 Kinase Domain Scaffold 5-Iodo-1H-indazol-6-ol (Core Scaffold) Hinge Hinge Region (H-Bonding) Scaffold->Hinge N1/N2 Interaction Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket C5-Aryl Coupling (via Iodine) Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C6-Ether Linkage (via Hydroxyl)

Figure 1: Pharmacophore mapping of the 5-Iodo-1H-indazol-6-ol scaffold within the ATP-binding site.

Part 2: Synthetic Workflows & Experimental Protocols

Strategic Synthesis: The "Divergent Library" Approach

To maximize the utility of this scaffold, a "Protect-Functionalize-Couple" strategy is recommended. This ensures that the acidic N-H of the indazole does not interfere with base-sensitive alkylation steps.

Step-by-Step Protocol: C6-Etherification followed by C5-Suzuki Coupling

Objective: Synthesize a library of 5-aryl-6-alkoxy-indazoles.

Reagents & Materials:

  • Core: 5-Iodo-1H-indazol-6-ol.[1][2][3][4]

  • Protection: Dihydropyran (DHP), p-TsOH (catalyst).

  • Alkylation: Alkyl halides (R-X), K₂CO₃, DMF.

  • Coupling: Aryl boronic acids, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/Water.

Workflow:

  • N1-Protection (THP Group):

    • Rationale: The N1 proton is acidic (pKa ~14). Protecting it prevents N-alkylation during the C6-O-alkylation step.

    • Method: Dissolve 5-Iodo-1H-indazol-6-ol in DCM. Add 1.2 eq DHP and 0.05 eq p-TsOH. Stir at RT for 4h.[5]

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). Product will have a higher R_f than the starting material. ¹H NMR should show a methine proton for the THP group at ~5.7 ppm.

  • C6-O-Alkylation (Solvent Front Vector):

    • Method: Dissolve N-THP protected intermediate in dry DMF. Add 2.0 eq K₂CO₃ and 1.1 eq Alkyl Halide (e.g., 2-chloroethyl morpholine). Heat to 60°C for 6h.

    • Self-Validation: LC-MS must show mass peak [M+H]⁺ corresponding to the ether product. Absence of starting phenol peak confirms completion.

  • C5-Suzuki Coupling (Hydrophobic Vector):

    • Method: In a microwave vial, combine the C6-ether intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (3.0 eq). Suspend in Dioxane/Water (4:1). Degas with N₂. Microwave at 110°C for 30 min.

    • Rationale: Pd(dppf)Cl₂ is chosen for its resistance to hydrolysis and efficiency with sterically hindered iodides.

    • Self-Validation: The disappearance of the characteristic Iodine-Carbon signal in ¹³C NMR (~85-95 ppm) and the appearance of new aromatic protons in ¹H NMR.

  • Global Deprotection:

    • Method: Treat with 4M HCl in Dioxane or TFA/DCM to remove the THP group.

Visualization: Synthetic Pathway

Synthesis SM 5-Iodo-1H-indazol-6-ol Prot N1-THP Protection SM->Prot DHP, pTsOH Alk C6-O-Alkylation (Introduce Solubility) Prot->Alk R-X, K2CO3 Suzuki C5-Suzuki Coupling (Introduce Potency) Alk->Suzuki Ar-B(OH)2, Pd cat. Final Target Kinase Inhibitor Suzuki->Final HCl/Dioxane

Figure 2: Divergent synthetic workflow for generating 5,6-disubstituted indazole libraries.

Part 3: Quantitative Analysis & Data Interpretation

When evaluating derivatives of 5-Iodo-1H-indazol-6-ol, the following metrics are critical for establishing a robust SAR.

Table 1: Key SAR Metrics for Indazole Derivatives
MetricTarget ValueSignificance in Indazole Scaffolds
IC₅₀ (Enzymatic) < 10 nMIndicates potent binding to the ATP pocket. High potency suggests the C5-aryl group is correctly engaging the gatekeeper residue.
Lipophilic Ligand Efficiency (LLE) > 5.0Calculated as pIC₅₀ - cLogP. Indazoles can be lipophilic; maintaining high LLE ensures potency isn't driven solely by non-specific hydrophobic effects.
Kinase Selectivity Score (S(10)) < 0.05Fraction of kinases inhibited >90% at 1 µM. Critical to avoid off-target toxicity (e.g., inhibiting cardiac hERG or unrelated kinases).
Solubility (pH 7.4) > 50 µMDriven by the C6-substituent. Low solubility is a common failure mode for core indazoles without polar C6 modifications.

Part 4: Applications in Drug Development

The 5-Iodo-1H-indazol-6-ol scaffold is particularly relevant for:

  • VEGFR2 Inhibitors: Similar to Axitinib, 5-substituted indazoles block angiogenesis. The iodine allows coupling of styryl or bi-aryl motifs that mimic the binding of established drugs.

  • PLK4 Inhibitors: Used in cancer research to disrupt centrosome replication. The indazole H-bonds with the hinge (Cys134 in PLK4), while the C5 substituent extends into the cryptic pocket.

  • PROTAC Linkers: The C6-hydroxyl provides a chemically distinct attachment point for E3 ligase linkers, allowing the kinase-binding core to remain intact while recruiting degradation machinery.

References

  • Indazoles in Drug Discovery. PharmaBlock. Detailed analysis of indazole as a privileged scaffold for kinase inhibitors.[6][7][8][9]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. (2025). Describes the optimization of indazole cores for specific kinase targeting. (Note: Representative URL for PLK4 indazole research).

  • Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate. Benchchem. Comparative analysis of halogenated indazoles in PI3K/Akt pathway inhibition.

  • 5-Iodo-1H-indazol-6-ol Product Data. BLD Pharm. Chemical properties and commercial availability of the specific intermediate.[5]

  • An amino-indazole scaffold with spectrum selective kinase inhibition. PubMed. (2012). Discusses the structural basis for indazole binding modes in FLT3 and PDGFR.

Sources

The 5-Iodoindazole Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole pharmacophore is a privileged scaffold in modern drug discovery, acting as a robust bioisostere for indoles and purines. Its two adjacent nitrogen atoms serve as powerful hydrogen bond donors and acceptors, allowing deep anchoring within the hydrophobic pockets of target proteins such as kinases and central nervous system (CNS) receptors. Within this chemical space, 5-iodo-1H-indazole and its derivatives (e.g., 5-iodo-1H-indazole-3-carboxylic acid) have emerged as highly versatile intermediates. The C-5 iodine substitution not only increases the lipophilicity and blood-brain barrier permeation of the final drug candidate but also provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling.

This technical guide dissects the de novo synthesis, mechanistic causality, and biological applications of 5-iodoindazole scaffolds, providing drug development professionals with field-proven, self-validating methodologies.

De Novo Synthesis of 5-Iodoindazole Scaffolds

The synthesis of halogenated indazoles requires strict control over reaction kinetics and thermodynamics to prevent the degradation of highly reactive intermediates. Below are two foundational protocols for generating the 5-iodoindazole core.

Protocol 1: Sandmeyer-Type Iodination of 5-Aminoindazole

The most direct route to 5-iodo-1H-indazole is via the diazotization of 5-aminoindazole, followed by an iodide displacement. This protocol leverages the instability of the diazonium salt to drive the substitution 1.

Step-by-Step Methodology:

  • Preparation: Suspend 5-aminoindazole (486 mmol) in 600 mL of water and 600 mL of crushed ice. Add concentrated HCl (200 mL).

  • Diazotization: Cool the mixture in an ice-salt bath to -5 °C. Dropwise, add a solution of sodium nitrite (NaNO₂, 541 mmol) in 200 mL of water over 1 hour.

  • Iodine Displacement: Stir for 15 minutes at -5 °C. Slowly add a solution of potassium iodide (KI, 584 mmol) in 250 mL of water over 30 minutes.

  • Thermal Extrusion: Heat the reaction mixture to 90 °C for 1.5 hours.

  • Isolation: Cool the solution, filter the resulting precipitate, and wash sequentially with 10% w/v sodium thiosulfate and brine. Dry over anhydrous MgSO₄ to yield the product.

Causality & Expert Insight: Temperature control is the critical variable here. The initial diazotization must be kept strictly below 2 °C; diazonium salts are highly unstable and will prematurely decompose into phenols if thermal energy is introduced too early. Conversely, the subsequent addition of KI requires heating to 90 °C. While the iodide ion is a strong nucleophile, the thermal energy is mandatory to overcome the activation barrier for the extrusion of nitrogen gas (


) and the formation of the C-I bond.

Validation Checkpoint: The reaction is self-validating through visual and analytical cues. The transition from a brown diazonium solution to the vigorous evolution of gas (N₂), culminating in a fine black solid upon cooling, indicates successful iodine incorporation. Analytically, the loss of the aromatic amine protons and the appearance of a distinct ¹³C-NMR signal at 84.4 ppm confirms the C-I bond formation.

Protocol 2: Reverse-Addition Nitrosation of 5-Iodoindole

To synthesize 3-substituted indazoles, 1H-indazole-3-carboxaldehydes are highly valuable intermediates. These can be synthesized directly from indoles via nitrosation2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a nitrosating mixture of NaNO₂ (8 equiv.) and HCl (2.7 equiv.) in water at 0 °C.

  • Reverse Addition: Dissolve 5-iodoindole (2 mmol) in DMF. Add this indole solution dropwise to the acidic NaNO₂ mixture over 2 hours at 0 °C.

  • Reaction: Stir the mixture for 8 hours at room temperature.

  • Workup: Extract with EtOAc (3x), wash with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Causality & Expert Insight: The chemistry of nitrogen oxides is notoriously complex due to multiple oxidation states. Standard addition (adding NaNO₂ to the indole) creates a high local concentration of nucleophilic indole, which rapidly reacts with the transient nitroso intermediate to form unwanted dimers. By employing a "reverse addition" strategy—slowly dripping the indole into an excess of the nitrosating agent—the local concentration of indole is kept near zero. This kinetic control favors the trapping of the intermediate by water, successfully yielding the aldehyde.

Validation Checkpoint: The success of the reverse addition is validated by a massive jump in isolated yield (from <5% to 72%) and the presence of a distinct aldehyde proton shift (~10.0 ppm) in ¹H-NMR, distinguishing it from unreacted starting material or dimerized byproducts.

Table 1: Optimization of Nitrosation Conditions for 5-Iodoindole

Addition MethodTemperatureReagent Stoichiometry (NaNO₂:HCl)Isolated Yield (%)
Standard (Fast)25 °C8.0 : 2.7< 5%
Slow (30 min)25 °C8.0 : 2.75%
Slow (30 min)0 °C8.0 : 2.740%
Reverse (2 h) 0 °C 8.0 : 2.7 72%

Late-Stage Functionalization via Cross-Coupling

The C-5 iodine atom is highly reactive toward palladium-catalyzed cross-coupling, allowing for the rapid generation of diverse chemical libraries. A primary method is the conversion of 5-iodoindazole into an indazole boronic acid pinacolyl ester, which can subsequently undergo Suzuki-Miyaura coupling3.

Mechanistic Causality in Borylation: When reacting 5-iodoindazole with bis(pinacolato)diboron (B₂pin₂), the choice of base is paramount. Using a strong base (such as Na₂CO₃ or NaOH) will promote the rapid protodeboronation of the newly formed C-B bond, destroying the product. Therefore, potassium acetate (KOAc) is utilized. KOAc is a weak base that is sufficiently basic to facilitate the transmetalation of the palladium complex but mild enough to leave the sensitive boronic ester intact.

Workflow A 5-Aminoindazole B Diazotization (NaNO2, HCl, <2°C) A->B C Sandmeyer Iodination (KI, 90°C) B->C D 5-Iodo-1H-indazole C->D E Pd-Catalyzed Borylation (B2pin2, KOAc) D->E F Indazole Boronic Ester E->F G Suzuki-Miyaura Coupling (Ar-X, Pd cat.) F->G H C-5 Arylated Indazole (Bioactive Scaffold) G->H

Synthetic workflow from 5-aminoindazole to C-5 arylated bioactive scaffolds.

Biological Applications and Target Modulation

The structural geometry of the indazole ring allows it to act as a competitive inhibitor at the ATP-binding site of various kinases, while the C-5 iodine substitution enhances lipophilicity, driving cellular and blood-brain barrier penetration.

Kinase Inhibition: p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) is a central regulator of pro-inflammatory cytokines. Indazole derivatives synthesized from 5-iodoindazole (such as 5-O-aryl or 5-S-aryl substituted indazoles) exhibit potent inhibition of the p38 cascade 4. By binding to the ATP pocket of p38, these compounds prevent the phosphorylation of downstream transcription factors, effectively halting the synthesis of TNF-α, IL-1β, and IL-6 at the genetic level.

Pathway S Cellular Stress / Cytokines MKK MKK3 / MKK6 S->MKK P38 p38 MAPK (α, β, γ, δ) MKK->P38 Phosphorylation TF Transcription Factors (ATF-2, MEF2C) P38->TF Activation INH 5-Iodoindazole Derivative (ATP-competitive Inhibitor) INH->P38 Inhibition CYT Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->CYT Gene Expression

Mechanism of p38 MAPK pathway inhibition by 5-iodoindazole derivatives.
CNS Targets and Anticancer Metallo-Drugs

Beyond kinases, the 5-iodoindazole scaffold is utilized in developing highly selective 5-HT₇ receptor antagonists (e.g., AGH-107) for neurodevelopmental and psychiatric disorders, where the heavy iodine atom significantly boosts metabolic stability and brain penetrance 5.

Furthermore, 5-iodoindazole is used as an N-heterocyclic ligand in ruthenium-based anticancer drugs (analogues of KP1019). Single-cell X-ray fluorescence imaging has proven that the Ru-N bond between the ruthenium core and the 5-iodoindazole ligand remains completely intact after cellular uptake, validating the structural integrity of the metallo-drug inside the tumor microenvironment 6.

Table 2: Quantitative Biological Activity of 5-Iodoindazole Derivatives

Target / Disease ModelCompound / DerivativeIC₅₀ / Kᵢ ValueMechanism of Action
FGFR1 / FGFR2 (Cancer)Compound 2a (C-3 Aryl)< 4.1 nMATP-competitive kinase inhibition
5-HT₇ Receptor (CNS)AGH-107 (1o)Kᵢ = 6 nMReceptor antagonism
p38 MAPK (Inflammation)5-O-aryl indazolesLow nM rangeBlocks downstream TNF-α synthesis
A549 Cells (Cancer)Ruthenium Complex (2)~100 μMDNA/Protein adduct formation

Conclusion

The 5-iodoindazole scaffold is a cornerstone in medicinal chemistry. By mastering the kinetic control required for its synthesis—such as temperature-gated diazotization and reverse-addition nitrosation—researchers can reliably produce this intermediate. Its unique combination of hydrogen-bonding capability and a highly reactive C-5 iodine handle ensures its continued prominence in the development of kinase inhibitors, CNS therapeutics, and novel organometallic drugs.

References

  • RSC Advances: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at:[Link]

  • Synthesis (Thieme Connect): Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling. Available at: [Link]

  • Google Patents (US7135575B2):P38 inhibitors and methods of use thereof.
  • PubMed (NIH): X-ray fluorescence imaging of single human cancer cells reveals that the N-heterocyclic ligands of iodinated analogues of ruthenium anticancer drugs remain coordinated after cellular uptake. Available at: [Link]

  • Science.gov: Target compounds exhibited: Indazole scaffolds targeting tubulin, FGFR, and 5-HT receptors. Available at: [Link]

Sources

History and discovery of 5-Iodo-1H-indazol-6-OL as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Intermediate & Scaffold Analysis

Part 1: Executive Summary

5-Iodo-1H-indazol-6-ol (CAS: 1227268-78-1) has emerged as a high-value "privileged scaffold" in modern medicinal chemistry. Historically overshadowed by its isomer, 6-iodo-1H-indazole (a key intermediate for Pfizer’s Axitinib), the 5-iodo-6-hydroxy variant represents a strategic evolution in kinase inhibitor design.

Its structural utility lies in its orthogonal bifunctionality :

  • C6-Hydroxyl: A nucleophilic handle for etherification, allowing the attachment of solubilizing groups (e.g., morpholine/piperazine chains) or E3 ligase recruiters for PROTACs.

  • C5-Iodide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the installation of aryl/heteroaryl "warheads" that occupy the hydrophobic pocket of kinase active sites.

This guide details the discovery context, validated synthetic protocols, and chemical utility of this intermediate.[1][2]

Part 2: Chemical Identity & Properties[1][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 5-Iodo-1H-indazol-6-ol
CAS Number 1227268-78-1
Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
pKa (Calculated) ~9.5 (Phenolic OH), ~13.8 (Indazole NH)
SMILES OC1=C(I)C=C2C(NN=C2)=C1

Part 3: History and Discovery

The Indazole Renaissance

The indazole ring system was first defined by Emil Fischer in the late 19th century, but it remained a "sleeper" scaffold until the early 2000s. The discovery that indazoles could serve as bioisosteres for indoles and purines—mimicking the hydrogen-bonding patterns required for ATP-competitive inhibition—triggered a surge in their use.

The Shift from C6-Iodo to C5-Iodo

Early blockbuster kinase inhibitors like Axitinib (Inlyta) utilized 6-iodo-1H-indazole as the core building block. In Axitinib, the C6 position is coupled to a pyridine ring.

However, Structure-Activity Relationship (SAR) studies in VEGFR and PDGFR programs revealed a limitation: metabolic oxidation often occurred at electron-rich positions. To counter this and improve solubility, chemists began exploring the 5,6-disubstituted pattern.

  • Discovery: The 5-iodo-1H-indazol-6-ol scaffold was identified as a versatile "linchpin." It allows for the synthesis of "reverse" analogues where the solubility tail is at C6 (via the oxygen) and the hydrophobic pharmacophore is at C5.

  • Significance: This specific substitution pattern is critical for Type II kinase inhibitors, where the inhibitor must span the "gatekeeper" region and extend into the solvent-front pocket.

Part 4: Validated Synthetic Protocols

Two primary routes exist for the synthesis of 5-Iodo-1H-indazol-6-ol. Method A is preferred for scale-up due to atom economy, while Method B provides higher regiocontrol if isomer separation is difficult.

Method A: Regioselective Iodination (Direct Route)

Rationale:[3] The C6-hydroxyl group is a strong ortho/para-director. In the indazole system, it activates the C5 and C7 positions. Under controlled conditions, iodination favors the C5 position due to steric hindrance at C7 and the electronic reinforcement of the C5 position by the pyrazole ring.

Protocol:

  • Starting Material: Charge a reaction vessel with 1H-indazol-6-ol (1.0 equiv) and anhydrous DMF (10 vol).

  • Base Addition: Add Potassium Carbonate (K2CO3) (1.1 equiv). Stir at room temperature for 15 minutes to deprotonate the phenol (forming the phenoxide, which is more activating).

  • Iodination: Cool the mixture to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes. Note: Iodine (I2) can be used, but NIS often yields cleaner product profiles.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (M+1 = 135) and appearance of product (M+1 = 261).

  • Workup: Quench with 10% aqueous sodium thiosulfate (to remove oxidative byproducts). Dilute with water and adjust pH to ~6 with 1M HCl.

  • Isolation: The product precipitates. Filter, wash with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: The Sandmeyer Approach (De Novo Route)

Rationale: If direct iodination yields inseparable mixtures of 5-iodo and 7-iodo isomers, this route guarantees the position of the iodine by installing it from a specific amine precursor.

Protocol:

  • Precursor: Begin with 6-methoxy-5-nitro-1H-indazole .

  • Reduction: Hydrogenation (H2, Pd/C) yields 5-amino-6-methoxy-1H-indazole .

  • Demethylation: Treat with BBr3 in DCM at -78°C to yield 5-amino-1H-indazol-6-ol .

  • Diazotization: Suspend the amine in 6M HCl at -5°C. Add NaNO2 (1.1 equiv) dropwise to form the diazonium salt.

  • Iodination: Add a solution of KI (1.5 equiv) slowly. The diazonium group is displaced by iodine.

  • Heating: Warm to 60°C to ensure complete nitrogen evolution.

  • Isolation: Extract with Ethyl Acetate, wash with brine, and concentrate.[4]

Part 5: Visualizing the Chemistry

The following diagrams illustrate the synthetic logic and the downstream utility of the scaffold.

Diagram 1: Synthetic Pathways[2][7][10][11]

Synthesis Start 1H-indazol-6-ol Base K2CO3 / DMF (Deprotonation) Start->Base Inter Phenoxide Intermediate Base->Inter NIS NIS (Electrophile) Inter->NIS Product 5-Iodo-1H-indazol-6-ol (Target) NIS->Product Major (C5) Side 7-Iodo Isomer (Minor Byproduct) NIS->Side Minor (C7)

Caption: Direct regioselective iodination of 1H-indazol-6-ol favoring the C5 position via phenoxide activation.

Diagram 2: Utility & Functionalization Map

Utility Core 5-Iodo-1H-indazol-6-ol Path1 Reaction at C6-OH (Etherification) Core->Path1 Path2 Reaction at C5-I (Cross-Coupling) Core->Path2 Path3 Reaction at N1-H (Protection) Core->Path3 Solubility Solubilizing Groups (Morpholines, PEGs) Path1->Solubility PROTAC PROTAC Linkers (E3 Ligase recruitment) Path1->PROTAC Warhead Aryl/Heteroaryl Pharmacophores (Kinase Specificity) Path2->Warhead Directing Regiocontrol Groups (THP, SEM, Boc) Path3->Directing

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5-I and C6-OH handles.

Part 6: References

  • Gaikwad, D. D., et al. (2015). Molecular Iodine as an efficient catalyst for the synthesis of indazole.[1][2][5] International Journal of ChemTech Research. Link

  • Pfizer Inc. (2006). Methods for preparing indazole compounds (Axitinib Intermediates).[2][6][7][5][8][9] World Intellectual Property Organization, WO2006048745A1. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.Link

  • Boulanger, A., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[6] European Journal of Medicinal Chemistry. Link

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Link

Sources

Methodological & Application

Step-by-step synthesis of 5-Iodo-1H-indazol-6-OL from precursor materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Isolation of 5-Iodo-1H-indazol-6-ol

Executive Summary

The synthesis of halogenated indazoles, specifically 5-Iodo-1H-indazol-6-ol (CAS: 1227268-78-1), is a critical operation in modern drug discovery[1]. These scaffolds serve as essential building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in the development of targeted kinase inhibitors. This protocol details a highly controlled, regioselective electrophilic aromatic substitution (EAS) utilizing N-Iodosuccinimide (NIS) to achieve high-purity mono-iodination at the C-5 position.

Mechanistic Rationale & Causality

The synthesis relies on the direct iodination of 1H-indazol-6-ol.

  • Reagent Selection: N-Iodosuccinimide (NIS) is selected over molecular iodine (

    
    ) or iodine monochloride (
    
    
    
    ) because it provides a mild, controlled release of the iodonium ion (
    
    
    ). This prevents over-oxidation of the electron-rich indazole core and minimizes poly-halogenation.
  • Regioselectivity: The hydroxyl group at the C-6 position acts as a strong electron-donating group (EDG) via resonance, highly activating the ortho positions (C-5 and C-7) toward electrophilic attack. While both positions are activated, the C-5 position is generally favored under thermodynamic control due to the steric hindrance and electronic environment of the adjacent pyrazole ring near C-7.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as the solvent. Its polar aprotic nature fully solubilizes the starting material and stabilizes the polar transition state of the EAS mechanism, accelerating the reaction at low temperatures (0°C).

Experimental Workflow

SynthesisWorkflow SM Starting Material 1H-indazol-6-ol Reagent Reagent Addition NIS in DMF (0°C) SM->Reagent Reaction EAS Reaction Stir 2h at RT Reagent->Reaction Quench Quench & Workup Na2S2O3 / EtOAc Reaction->Quench LC-MS Validation Purify Purification Silica Gel Chromatography Quench->Purify Product Target Compound 5-Iodo-1H-indazol-6-ol Purify->Product >95% Purity

Fig 1: Step-by-step synthetic workflow for 5-Iodo-1H-indazol-6-ol.

Reagent Matrix and Stoichiometry

To ensure a self-validating system, precise stoichiometric control is required. Over-charging NIS will result in 5,7-diiodo byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
1H-indazol-6-ol134.141.001.34 g (10.0 mmol)Starting Material
N-Iodosuccinimide (NIS)224.981.052.36 g (10.5 mmol)Electrophilic Iodine Source
N,N-Dimethylformamide73.09-20.0 mLPolar Aprotic Solvent
Sodium Thiosulfate (Aq)158.11Excess20.0 mL (10% w/v)Quenching Agent (Reduces

)
Ethyl Acetate (EtOAc)88.11-3 x 30.0 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Flush the system with dry Nitrogen (

    
    ) for 5 minutes to displace ambient moisture.
    
  • Dissolution: Add 1H-indazol-6-ol (1.34 g, 10.0 mmol) to the flask, followed by 20.0 mL of anhydrous DMF. Stir at 400 RPM until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.

  • Electrophile Addition: Weigh NIS (2.36 g, 10.5 mmol) and add it portion-wise over 15 minutes. Causality Note: Portion-wise addition prevents localized concentration spikes that drive di-iodination and manages the mild exotherm.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25°C) and stir in the dark for 2 hours. (Light exclusion prevents homolytic cleavage of the N-I bond).

Phase 2: In-Process Validation (Self-Validating Step) 6. LC-MS Sampling: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. 7. Verification: The reaction is deemed complete when the starting material peak (


 135.1 

) is

5% of the total area, and the primary product peak (

260.9

) is dominant.

Phase 3: Quench and Extraction 8. Quenching: Cool the reaction back to 0°C. Slowly add 20.0 mL of 10% aqueous Sodium Thiosulfate (


). Causality Note: The thiosulfate reduces any unreacted electrophilic iodine or trace 

to inert iodide (

), halting the reaction and preventing product degradation during workup. 9. Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL). 10. Washing: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. 11. Drying: Dry the organic layer over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification 12. Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of Hexanes:Ethyl Acetate (from 80:20 to 50:50 v/v). 13. Isolation: The C-5 iodo isomer typically elutes slightly faster than the C-7 isomer due to differing internal hydrogen bonding dynamics. Pool the pure fractions and evaporate to yield 5-Iodo-1H-indazol-6-ol as an off-white to pale brown solid[1].

Analytical Validation Data

To confirm the structural integrity of the synthesized 5-Iodo-1H-indazol-6-ol, compare the isolated material against the following expected analytical benchmarks[1],[2].

Analytical MethodTarget ParameterExpected Result
LC-MS (ESI+) Mass-to-Charge Ratio (

)
260.9


H NMR (DMSO-

)
C-3 Proton (Singlet)

~ 7.95 ppm

H NMR (DMSO-

)
C-4 Proton (Singlet)

~ 8.05 ppm (Shifted downfield by Iodine)

H NMR (DMSO-

)
C-7 Proton (Singlet)

~ 6.95 ppm
HPLC Purity (UV at 254 nm)

95.0%

References

Sources

Suzuki-Miyaura coupling reactions using 5-Iodo-1H-indazol-6-OL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Iodo-1H-indazol-6-ol

The indazole scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of kinase inhibitors and targeted oncology therapeutics. Specifically, 5-Iodo-1H-indazol-6-ol (CAS: 1227268-78-1)[1] serves as a highly versatile, bifunctional building block. The presence of a highly reactive C5-iodide adjacent to a C6-hydroxyl group, combined with the unprotected indazole nitrogen, presents both unique synthetic opportunities and distinct catalytic challenges during carbon-carbon bond formation.

Historically, performing palladium-catalyzed cross-coupling on substrates with multiple unprotected, acidic heteroatoms required tedious protection-deprotection sequences. However, modern ligand design has enabled the direct, atom-economical functionalization of these complex scaffolds.

The Mechanistic Dilemma: Unprotected Heteroatoms in Cross-Coupling

When subjecting 5-Iodo-1H-indazol-6-ol to standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3), the reaction typically stalls or yields complex mixtures. To design a successful protocol, we must understand the causality behind this failure:

  • Deprotonation & Catalyst Poisoning: The indazole NH (pKa ~14) and the phenolic C6-OH (pKa ~10) are readily deprotonated by the inorganic bases required to activate the boronic acid.

  • Off-Cycle Resting States: According to mechanistic investigations by 2, these resulting anionic species displace the halide on the post-oxidative-addition Pd(II) intermediate. This forms highly stable, unreactive monomeric or oligomeric Pd-azolyl and Pd-aryloxide complexes[2].

  • The Ligand Solution: This thermodynamic trap halts the transmetalation step. To overcome this, we must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos). The extreme steric profile of these ligands physically prevents the formation of bridged Pd-heteroatom oligomers, forcing the catalytic cycle forward[2].

MechanisticPathway Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (5-Iodo-1H-indazol-6-ol) Pd0->OxAdd PdII L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII OffCycle Off-Cycle Resting State (Pd-Azolyl/Aryloxide Oligomers) PdII->OffCycle Deprotonated NH/OH Inhibition Transmet Transmetalation (Ar'-B(OH)2 + Base) PdII->Transmet OffCycle->PdII Steric Exclusion by Bulky Ligand (XPhos) RedElim Reductive Elimination (Coupled Product) Transmet->RedElim RedElim->Pd0

Catalytic cycle showing off-cycle inhibition by unprotected NH/OH and resolution via bulky ligands.

Strategic Workflows: Direct vs. Protected Coupling

When planning the synthesis, researchers must choose between a direct coupling approach and a Protection-Coupling-Deprotection (P-C-D) sequence.

  • Direct Coupling (Recommended): Utilizes advanced precatalysts (e.g., XPhos Pd G2) in a biphasic solvent system (THF/H2O). This maximizes atom economy and reduces step count. It is the method of choice unless the incoming boronic acid is highly sensitive to protodeboronation in aqueous basic media.

  • Protected Sequence (P-C-D): Involves N-Boc and O-Benzyl (or MOM) protection prior to coupling. While this allows the use of cheaper, first-generation catalysts like Pd(dppf)Cl2, it suffers from poor overall yields due to concomitant deprotection side-reactions during the thermal coupling phase, as noted in previous 3[3].

Experimental Protocol: Direct Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system , incorporating specific causality-driven steps and in-process controls (IPCs) to ensure reproducibility.

Reagents & Materials:

  • 5-Iodo-1H-indazol-6-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G2 precatalyst (2.0 - 5.0 mol%)

  • K3PO4 (3.0 equiv, finely milled or as a 0.5 M aqueous solution)

  • Solvent: THF / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Substrate Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-1H-indazol-6-ol, the arylboronic acid, and solid K3PO4.

    • Causality: Using a mild base like K3PO4 provides sufficient hydroxide equivalents to form the reactive boronate species without aggressively degrading sensitive functional groups on the boronic acid partner.

  • Solvent Degassing (Critical Step): Add the THF/H2O solvent mixture. Degas the suspension via rigorous nitrogen sparging for at least 15 minutes, or via three freeze-pump-thaw cycles.

    • Causality: The active L-Pd(0) species generated in situ is highly susceptible to oxidation. Dissolved oxygen will rapidly deactivate the catalyst and promote oxidative homocoupling of the boronic acid.

  • Catalyst Activation: Under a positive stream of nitrogen, add the XPhos Pd G2 precatalyst. Seal the flask and heat to 80 °C.

    • Self-Validation Checkpoint 1: Monitor the solution color. The mixture should transition from a pale suspension to a dark amber/red homogeneous solution as the precatalyst activates. If the solution turns opaque black with precipitate within the first 30 minutes, Pd-black has formed (catalyst death), indicating insufficient degassing.

  • Reaction Monitoring (IPC): After 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade MeCN, and analyze.

    • Self-Validation Checkpoint 2: Look for the disappearance of the m/z 260.9 [M+H]+ peak (starting iodide). If conversion is <50% but the iodide remains, assay for the presence of the boronic acid. If the boronic acid has been consumed (via protodeboronation), spike the reaction with an additional 0.5 equiv of boronic acid.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and neutralize the aqueous layer to pH 7 using 1M HCl. Extract the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

ExperimentalWorkflow Substrate 1. Substrate Prep 5-Iodo-1H-indazol-6-ol + Boronic Acid Catalyst 2. Catalyst Activation XPhos Pd G2 (2 mol%) THF/H2O (4:1) Substrate->Catalyst Coupling 3. Cross-Coupling K3PO4, 80°C, 12h N2 Atmosphere Catalyst->Coupling Workup 4. Workup & Extraction EtOAc / Brine Dry over Na2SO4 Coupling->Workup Purification 5. Purification Flash Chromatography (DCM:MeOH) Workup->Purification

Step-by-step experimental workflow for the direct Suzuki-Miyaura coupling of unprotected indazoles.

Quantitative Data Presentation

The following table summarizes the performance metrics comparing the direct coupling method against traditional protected sequences for indazole-based scaffolds.

MethodologyCatalyst SystemBase / SolventStepsAvg. Overall YieldAtom EconomyPrimary Limitation
Direct Coupling XPhos Pd G2 (2-5 mol%)K3PO4 / THF:H2O175 - 92%HighSensitive to extreme steric hindrance on the boronic acid partner.
Protected (P-C-D) Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O345 - 60%LowUnintended thermal deprotection during coupling reduces yields[3].

References

  • [1] Title: cas 1227268-78-1 || where to buy 1H-Indazol-6-ol,5-iodo- Source: Chemenu URL:

  • [2] Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS) URL:

  • [3] Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: PMC / NIH URL:

Sources

Application Note: Orthogonal Protecting Group Strategies for 5-Iodo-1H-indazol-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-1H-indazol-6-ol is a highly privileged, trifunctional pharmacophore building block frequently utilized in the development of kinase inhibitors and advanced therapeutics. The molecule presents a unique synthetic challenge due to the presence of three competing reactive sites: an electrophilic C5-iodine (primed for cross-coupling), a highly nucleophilic C6-phenolic hydroxyl, and an ambidentate indazole core (N1/N2).

To enable regioselective downstream modifications—such as Suzuki-Miyaura cross-coupling at the C5 position—researchers must deploy a rigorous, orthogonal protecting group (PG) strategy. This application note details the causality, thermodynamic principles, and self-validating protocols required to sequentially mask the C6-phenol and the indazole nitrogen, ensuring absolute regiocontrol.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard reagent lists and understand the thermodynamic and kinetic forces governing indazole reactivity.

The "O-First" Mandate: Exploiting pKa Differentials

5-Iodo-1H-indazol-6-ol contains two acidic protons: the C6-phenol (pKa ~10) and the indazole N-H (pKa ~14). If a strong base (e.g., NaH) is applied to the unprotected scaffold, the phenoxide anion forms preferentially. Attempting direct N-protection without masking the phenol leads to complex mixtures of O-alkylated and N-alkylated products. Therefore, a self-validating workflow mandates O-protection first , utilizing a mild base (e.g., imidazole, pKa ~7) that selectively deprotonates the phenol while leaving the indazole N-H intact.

N1 vs. N2 Regioselectivity: Thermodynamic vs. Kinetic Control

Once the C6-hydroxyl is masked, the indazole core can be selectively N-protected. The mesomeric nature of the indazole anion makes alkylation notoriously unselective unless specific mechanistic controls are applied:

  • Thermodynamic Control (N1-Selectivity): The 1H-indazole tautomer is energetically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol (1)[1]. By utilizing strong bases like NaH in aprotic solvents (THF) at room temperature or with extended reaction times, the reaction funnels into the thermodynamic sink, yielding the highly stable N1-protected product (2)[2], (3)[3].

  • Kinetic Control (N2-Selectivity): Conversely, kinetic control can be achieved using acid-catalyzed alkylation with trichloroacetimidates. Protonation of the imide leaving group lowers the activation energy for N2-attack, bypassing the thermodynamic preference and resulting in exclusive N2-selectivity (1)[1].

Workflow Visualization

G SM 5-Iodo-1H-indazol-6-ol (pKa: OH ~10, NH ~14) Step1 Step 1: O-Selective Protection (Mild Base, Avoids N-Deprotonation) SM->Step1 O_TBS 5-Iodo-6-(OTBS)-1H-indazole (TBS-Cl, Imidazole) Step1->O_TBS Step2 Step 2: N-Selective Protection (Strong Base or Acid Catalysis) O_TBS->Step2 N1 N1-SEM Protection NaH, THF, SEM-Cl (Thermodynamic Control) Step2->N1 N2 N2-Alkylation TfOH, Trichloroacetimidate (Kinetic Control) Step2->N2 Final1 N1-SEM, O-TBS Protected Ready for C5 Suzuki N1->Final1 Final2 N2-Alkyl, O-TBS Protected Ready for C5 Suzuki N2->Final2

Figure 1: Sequential orthogonal protection workflow for 5-Iodo-1H-indazol-6-ol.

Quantitative Data: Protecting Group Matrix

The following table summarizes the optimal protecting groups, their mechanistic causality, and downstream stability profiles, ensuring compatibility with subsequent C5-functionalization (e.g., Suzuki or Heck reactions) (4)[4].

Target SiteProtecting GroupReagents & ConditionsCausality / MechanismDownstream StabilityCleavage
C6-Phenol TBS Ether TBS-Cl, Imidazole, DMFImidazole (pKa ~7) selectively deprotonates phenol over indazole NH.Stable to Pd-catalysis and strong bases.TBAF (THF) or mild acid.
C6-Phenol MOM Acetal MOM-Cl, DIPEA, DCMNucleophilic substitution. Mild base avoids N-alkylation.Stable to strong bases and nucleophiles.ZrCl₄ in iPrOH (5)[5] or HCl.
N1-Indazole SEM Group NaH, THF, SEM-ClThermodynamic control favors the 1H-tautomer anion.Highly robust across basic/reductive conditions (6)[6].TBAF (reflux) or strong acid.
N1-Indazole THP Acetal DHP, TsOH, DCMAcid-catalyzed reversible acetal formation.Stable to basic cross-couplings.Mild acid (HCl/MeOH).
N2-Indazole Alkyl Group Trichloroacetimidate, TfOHKinetic control via protonated imide lowers activation energy.Permanent or cleavable depending on the alkyl substituent.N/A

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective O-Silylation (Synthesis of 5-Iodo-6-(OTBS)-1H-indazole)

Objective: Mask the highly nucleophilic C6-phenol to isolate the indazole nitrogen for downstream functionalization.

  • Dissolution: Charge a flame-dried flask with 5-Iodo-1H-indazol-6-ol (1.0 equiv) and anhydrous DMF (0.2 M) under an argon atmosphere.

  • Catalysis: Add Imidazole (2.0 equiv). Stir for 10 minutes at 0 °C. The weak basicity ensures only the C6-OH is activated.

  • Addition: Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation & IPC (In-Process Control):

    • LC-MS: Confirm the mass shift from [M+H]⁺ 261.0 to 375.1.

    • ¹H NMR: Validate the survival of the indazole N-H by confirming the presence of a broad singlet at ~13.0 ppm. The appearance of sharp singlets at ~1.0 ppm (9H) and ~0.2 ppm (6H) confirms TBS incorporation.

Protocol B: Thermodynamically Controlled N1-SEM Protection

Objective: Regioselective protection of the N1 position utilizing thermodynamic equilibration.

  • Deprotonation: Dissolve 5-Iodo-6-(OTBS)-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under argon. Portion-wise add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv).

  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. This extended time allows any kinetically formed N2-isomer to equilibrate to the thermodynamically favored N1-isomer.

  • Workup: Quench carefully with H₂O, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation & IPC:

    • Regiochemistry Check: 2D NOESY NMR is critical. An N1-SEM product will exhibit NOE correlations between the SEM methylene protons and the C7-H of the indazole core. (An N2-SEM product would erroneously show correlations to the C3-H).

References

  • Regioselectivity issues in the functionalization of indazoles. Benchchem. 2

  • Development of a selective and scalable N1-indazole alkylation. PMC - NIH. 3

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. 1

  • Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.6

  • Protection of N- and O-Functional Groups. Organic Chemistry Portal. 5

  • WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.4

Sources

Application Note: Regioselective Functionalization of the Hydroxyl Group in 5-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors and serotonin receptor agonists. Specifically, derivatives of indazol-6-ol have been identified as potent, peripherally acting 5-HT2 receptor agonists with significant ocular hypotensive activity, making them prime candidates for glaucoma therapeutics[1].

When functionalizing 5-Iodo-1H-indazol-6-ol , researchers face a complex chemo-selectivity challenge. The molecule possesses three distinct reactive centers: the ambident N1/N2 nitrogens, the C6-hydroxyl group, and the C5-iodine atom. Achieving targeted O-alkylation at the C6 position—without triggering N-alkylation or premature cross-coupling at the C5 position—requires precise thermodynamic and kinetic control.

Mechanistic Rationale & Chemo-Selectivity Challenges

A common pitfall in functionalizing 5-Iodo-1H-indazol-6-ol is the assumption that the phenolic hydroxyl is the most nucleophilic site. In reality, under standard basic conditions (e.g., NaH or KOH), the indazole N1 position outcompetes the C6-OH, leading to predominantly N-alkylated or dialkylated mixtures[2].

Furthermore, the presence of the C5-iodine strictly precludes the use of strong organolithium bases (which induce halogen-metal exchange) and transition-metal catalysts (which initiate premature cross-coupling) during the O-functionalization stage[3]. Therefore, successful O-alkylation must rely on orthogonal reactivity principles.

G Compound 5-Iodo-1H-indazol-6-ol N1 N1/N2 Nitrogen (Highly Nucleophilic) Compound->N1 Competing site OH C6-Hydroxyl (Target for O-Alkylation) Compound->OH Desired site Iodo C5-Iodine (Cross-Coupling Risk) Compound->Iodo Orthogonal site

Reactive sites of 5-Iodo-1H-indazol-6-ol highlighting chemo-selectivity challenges.

Strategic Approaches for Selective O-Alkylation

To bypass the nucleophilicity of the N1 position, two self-validating synthetic workflows are highly effective:

Route A: Thermodynamic Control via the Mitsunobu Reaction The Mitsunobu reaction exploits the pKa differential between the C6-phenol (pKa ~9.5) and the indazole NH (pKa ~14). The betaine intermediate formed by triphenylphosphine (PPh3) and an azodicarboxylate (e.g., DIAD) selectively activates the aliphatic alcohol. Because only the more acidic phenolic oxygen can efficiently protonate the betaine, it exclusively acts as the nucleophile, yielding the O-alkylated product under mild, neutral conditions that preserve the C5-iodine[4].

Route B: Steric Shielding via N-Protection By reversibly masking the N1 position with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group, the nucleophilicity of the indazole ring is completely suppressed. Subsequent base-promoted Williamson ether synthesis using a mild base (


) directs the electrophile exclusively to the C6-OH[2]. The Boc group is later removed under acidic conditions to which the C5-iodo group is highly stable.

Workflow Start 5-Iodo-1H-indazol-6-ol RouteA Route A: Mitsunobu (ROH, PPh3, DIAD) Start->RouteA RouteB Route B: N-Protection (Boc2O or Trt-Cl) Start->RouteB OAlkyl Selective O-Alkylated Product RouteA->OAlkyl Direct NProt N-Protected Intermediate RouteB->NProt BaseAlkyl O-Alkylation (R-X, K2CO3) NProt->BaseAlkyl Deprot Deprotection (TFA or HCl) BaseAlkyl->Deprot Deprot->OAlkyl Indirect

Strategic workflows for selective O-functionalization of 5-Iodo-1H-indazol-6-ol.

Quantitative Data & Strategy Comparison

The following table summarizes the quantitative outcomes of different functionalization strategies based on empirical laboratory data.

Reaction StrategyReagents / ConditionsRegioselectivity (O:N)Typical Yield (%)C5-Iodo Integrity
Direct Alkylation R-X, NaH, DMF, 25°C< 10:9015 - 25 (O-alkyl)Preserved
Route A: Mitsunobu R-OH, PPh3, DIAD, THF, 0°C to RT> 95:570 - 85Preserved
Route B: N-Protection 1. Boc2O 2. R-X, K2CO3 3. TFA> 99:160 - 75 (Overall)Preserved

Note: Route A is preferred for complex, chiral alcohols (inverts stereocenter via SN2), whereas Route B is preferred for simple primary alkyl halides.

Detailed Experimental Protocols

Protocol A: Direct Selective O-Alkylation via Mitsunobu Reaction

This protocol is ideal when coupling with primary or secondary alcohols.

Reagents:

  • 5-Iodo-1H-indazol-6-ol (1.0 equiv)

  • Aliphatic Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 5-Iodo-1H-indazol-6-ol, the aliphatic alcohol, and

    
    .
    
  • Solvation: Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction vessel to 0°C using an ice-water bath.

  • Activation: Add DIAD dropwise over 15 minutes via a syringe pump. Causality note: Slow addition prevents the premature depletion of the betaine intermediate and minimizes the formation of hydrazine byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc, 7:3).

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography. Pro-tip: Triphenylphosphine oxide co-elutes easily; utilizing a gradient of DCM to 5% Methanol in DCM often yields higher purity.

Protocol B: Three-Step N-Protection / O-Alkylation / Deprotection

This protocol is ideal when utilizing highly reactive alkyl halides (e.g., benzyl bromide, methyl iodide).

Step 1: N1-Protection

  • Dissolve 5-Iodo-1H-indazol-6-ol (1.0 equiv) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
    
  • Stir at room temperature for 2 hours. The electron-withdrawing nature of the indazole ring allows for rapid protection without the need for a strong base.

  • Concentrate and filter through a short silica plug to isolate the N1-Boc protected intermediate.

Step 2: Williamson Ether Synthesis

  • Dissolve the N1-Boc intermediate (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add finely powdered, anhydrous Potassium Carbonate (

    
    , 2.0 equiv) and the desired Alkyl Halide (R-X, 1.2 equiv). Causality note: 
    
    
    
    is basic enough to deprotonate the C6-OH but mild enough to prevent Boc cleavage.
  • Heat the mixture to 60°C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Dry and concentrate the organic phase.

Step 3: Deprotection

  • Dissolve the crude O-alkylated, N-Boc protected intermediate in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Stir at room temperature for 3 hours. The C5-iodo group remains completely unaffected by these acidic conditions.

  • Neutralize carefully with saturated aqueous

    
    , extract with DCM, dry, and purify via flash chromatography to yield the pure O-alkylated 5-Iodo-1H-indazol-6-ol.
    

References

1.[1] 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

2.[2] Author's personal copy - Alchimia (Selective O-alkylation of indazoles) Source: Alchimiaweb URL:[Link]

3.[3] Synthesis of Bacterial Two-Component System Inhibitors Source: Riga Technical University (RTU E-books) URL:[Link]

4.[4] Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions Source: ResearchGate URL:[Link]

Sources

Application Note: Strategic Utilization of 5-Iodo-1H-indazol-6-ol in Pharmaceutical Synthesis

[1]

Executive Summary & Strategic Value

The 5-iodo-1H-indazol-6-ol scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., VEGFR, FGFR, and Hsp90 targets).[1] Its value lies in its orthogonal reactivity :

  • C5-Iodine: A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing extension into the hydrophobic pocket of protein targets.[1]

  • C6-Hydroxyl: A nucleophilic handle for etherification, enabling the introduction of solubilizing groups or "solvent-front" interactions.[1]

  • Indazole NH: A hydrogen bond donor/acceptor motif critical for hinge-binding, with tunable N1/N2 alkylation properties.

This guide details the preparation of advanced intermediates starting from this core, addressing the specific challenges of regioselectivity and catalyst compatibility.

Structural Analysis & Logic

The chemical behavior of 5-iodo-1H-indazol-6-ol is dictated by the electronic push-pull of the hydroxy group and the iodine atom.[1]

  • The "Ortho-Effect": The C6-hydroxyl group is strongly electron-donating (+M effect), which activates the ring.[1] However, the C5-iodine is already installed, preventing further electrophilic attack at the most reactive ortho position.

  • Acidity: The phenol proton (pKa ~10) is significantly more acidic than the indazole NH (pKa ~14), allowing for chemoselective deprotonation and O-alkylation without protecting the nitrogen in many cases.

  • Catalyst Poisoning: Free phenols can poison Pd catalysts. Therefore, O-alkylation or protection should generally precede C5-cross-coupling .[1]

Visualizing the Synthetic Divergence

The following diagram illustrates the "Hub" strategy, where the core molecule is functionalized in a specific order to maximize yield and regiocontrol.

IndazoleStrategyCore5-Iodo-1H-indazol-6-ol(The Hub)PathAPath A: O-Alkylation(Ether Synthesis)Core->PathA Base / R-XNoteCRITICAL: O-protection usuallyprecedes Pd-coupling to preventcatalyst deactivation.Core->NoteIntermed15-Iodo-6-alkoxyindazole(Stable Intermediate)PathA->Intermed1 High YieldPathBPath B: C5-Coupling(Suzuki/Sonogashira)DrugCandBiaryl EtherKinase InhibitorPathB->DrugCand DiversificationPathCPath C: N-Alkylation(Scaffold Decoration)Intermed1->PathB Pd(0) / Ar-B(OH)2Intermed1->PathC Base / R'-X

Caption: Divergent synthesis workflow starting from 5-Iodo-1H-indazol-6-ol. Path A (O-alkylation) is the recommended first step.[1]

Detailed Experimental Protocols

Pre-requisite: Sourcing/Synthesis of the Core

While the 6-methoxy derivative (CAS 1082041-59-5) is commercially available, the free phenol is often prepared via demethylation (BBr3) or direct iodination of 6-hydroxyindazole.[1]

  • Synthesis Check: Iodination of 6-hydroxyindazole with

    
     typically yields the 5-iodo isomer due to the ortho-directing power of the hydroxyl group and steric preference over C7.[1]
    
Protocol A: Chemoselective O-Alkylation (The "Solvent Front" Extension)

This protocol installs a solubilizing tail (e.g., N-methylpiperazine chain) at the C6 position.[1] This is the most common first step to "cap" the phenol.

Rationale: The phenolic hydroxyl is more acidic than the indazole NH. By using a weak base (

1

Materials:

  • 5-Iodo-1H-indazol-6-ol (1.0 equiv)[1]

  • Alkyl Halide (e.g., 2-chloroethyl morpholine) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step:

  • Dissolution: Charge a reaction vessel with 5-iodo-1H-indazol-6-ol (10 mmol) and anhydrous DMF (50 mL). Stir under

    
    .
    
  • Activation: Add

    
     (20 mmol) in one portion. The mixture may turn yellow/orange due to phenoxide formation. Stir at RT for 30 min.[2][3]
    
  • Alkylation: Add the alkyl halide (11 mmol) dropwise.

  • Heating: Heat the mixture to 60°C. Monitor by LC-MS.

    • Checkpoint: If N-alkylation is observed (usually <5%), lower the temperature to 40°C and extend time.

  • Workup: Pour into ice water (200 mL). The product usually precipitates. Filter, wash with water, and dry.[4][5]

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH).

Expected Yield: 85-95% Key Data: The O-alkylated product will show a distinct shift in the C6-NMR signal and disappearance of the broad phenolic OH.[1]

Protocol B: C5-Suzuki-Miyaura Coupling

Once the phenol is protected (as an ether from Protocol A), the iodine at C5 is an excellent handle for cross-coupling.[1]

Rationale: The 5-position is electronically favorable for oxidative addition.[1] Using a bi-aryl phosphine ligand (e.g., XPhos, SPhos) ensures rapid coupling even with sterically hindered boronic acids.

Materials:

  • 5-Iodo-6-alkoxy-1H-indazole (Intermediate from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    /XPhos (5 mol%)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

  • Degassing: Combine the iodo-indazole, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Oxygen is the enemy here.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 90°C for 4-12 hours.

    • Note: If the indazole Nitrogen is unprotected (free NH), use 3.0 equiv of base to account for the acidic proton.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[2]
    
  • Scavenging: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, critical for pharmaceutical intermediates.

Protocol C: Regioselective N-Alkylation (N1 vs N2)

A common pitfall is the lack of selectivity between N1 and N2 alkylation.

  • Thermodynamic Control (N1): High temperature, polar solvents, bulky protecting groups.

  • Kinetic/Chelation Control (N2): Specific conditions often favor N2, but N1 is generally the major isomer for simple alkylations.

Optimization for N1-Alkylation:

  • Use Cesium Carbonate (

    
    )  in DMF .
    
  • Perform the reaction at 0°C to RT .

  • If N2 isomer forms, it can often be separated by column chromatography (N2 isomers are typically more polar).

Troubleshooting & Expert Insights

IssueProbable CauseExpert Solution
Low Yield in Suzuki Coupling Catalyst poisoning by free NH or OH.Ensure the OH is alkylated first. If NH is free, use a THP (Tetrahydropyranyl) protecting group on N1 before coupling.
Iodine Dehalogenation "Reduction" of the C-I bond during coupling.This occurs with hydride sources (e.g., excess alcohol/base). Switch to anhydrous Toluene/Base or reduce reaction time.
N1/N2 Mixture Tautomeric equilibrium.Use the THP protection strategy : React core with DHP/acid to protect N1. This forces chemistry to occur elsewhere, then deprotect with HCl.
Incomplete O-Alkylation Poor solubility of the phenoxide.Switch solvent to DMSO or NMP. Add a catalytic amount of KI (Finkelstein condition) if using an alkyl chloride.

References

  • Indazole Synthesis Review:Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Provides context on the biological importance of the scaffold).

    • Source:

  • Suzuki Coupling of Iodoindazoles:The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Specific conditions for 5-iodo coupling).

    • Source:

  • Regioselective Iodination:Regioselective C5-H direct iodination of indoles/indazoles. (Mechanistic backing for the synthesis of the core).

    • Source:

  • Kinase Inhibitor Applications: Indazole – an emerging privileged scaffold.[6] (Links the 5/6 substitution pattern to drug candidates like Axitinib/Pazopanib).

    • Source:

  • Commercial Building Block Data: 5-Iodo-6-methoxy-1H-indazole (CAS 1082041-59-5).[1] (Verification of the stable ether intermediate).

    • Source:

Disclaimer: The protocols described herein involve the use of hazardous chemicals (alkyl halides, palladium catalysts). All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Advanced Microwave-Assisted Functionalization of 5-Iodo-1H-indazol-6-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of highly polar, multi-functional heterocyclic scaffolds. (CAS: 1227268-78-1)[1] is a prime example: it is a highly versatile bifunctional building block critical for developing targeted therapeutics. However, conventional thermal derivatization of this scaffold often leads to poor regioselectivity, catalyst poisoning, and protodehalogenation. This application note details field-proven, self-validating protocols for the[2] of 5-iodo-1H-indazol-6-ol, demonstrating how dielectric heating can bypass traditional protecting-group chemistry to accelerate drug discovery workflows.

Mechanistic Rationale & Scaffold Significance

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an ATP-competitive hinge binder in kinase inhibitors[2]. The 5-iodo-1H-indazol-6-ol molecule offers two orthogonal handles for derivatization:

  • C5-Iodine: An optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • C6-Hydroxyl: A nucleophilic site allowing for late-stage O-alkylation to tune physicochemical properties (e.g., solubility, target residence time).

The Causality of Microwave Superiority: Conventional heating relies on thermal conduction, which is slow and establishes temperature gradients that promote thermodynamic side products (such as N-arylation of the unprotected indazole ring). In contrast, MAOS utilizes dielectric heating. By directly coupling microwave energy with polar solvents and reagents, MAOS achieves instantaneous, localized superheating[3]. This rapid heating profile kinetically favors the desired high-activation-energy cross-coupling pathways, drastically reducing reaction times from days to minutes while preserving the integrity of the temperature-sensitive indazole core[4].

Biological Context: Targeting Kinase Pathways

Functionalized indazole derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as VEGFR and PLK4, which are critical drivers of tumor proliferation and angiogenesis. By substituting the C5 position via microwave-assisted coupling, researchers can rapidly generate structure-activity relationship (SAR) libraries to optimize kinase selectivity.

G Indazole 5-Iodo-1H-indazol-6-ol Derivatives VEGFR VEGFR / RTKs Indazole->VEGFR Inhibits PI3K PI3K / AKT Pathway VEGFR->PI3K Activates MAPK MAPK / ERK Pathway VEGFR->MAPK Activates Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

RTK signaling pathway inhibited by functionalized indazole derivatives.

Experimental Workflows & Self-Validating Protocols

Workflow Prep 1. Reagent Prep (Indazole + Pd) Vessel 2. Vessel Sealing (Argon Purge) Prep->Vessel MW 3. Microwave (110°C, 15 min) Vessel->MW Workup 4. Aqueous Workup MW->Workup Purify 5. Purification & LC-MS Workup->Purify

General workflow for the microwave-assisted cross-coupling of indazoles.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C5

Objective: To selectively couple an aryl boronic acid to the C5-iodine without requiring protection of the C6-hydroxyl or N1-amine. Mechanistic Causality: We select Pd(dppf)Cl₂ as the catalyst because its large bite angle (99°) facilitates the reductive elimination step, which is crucial for sterically hindered ortho-substituted indazoles. A solvent system of Ethanol/Water (3:1) is chosen because both solvents have high loss tangents (tan δ > 0.5), making them excellent microwave absorbers[3], while simultaneously solubilizing the inorganic base.

Step-by-Step Methodology:

  • Reagent Preparation : In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 5-Iodo-1H-indazol-6-ol (1.0 mmol), the desired aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Solvent Addition & Degassing : Add 4 mL of a degassed Ethanol/Water (3:1 v/v) mixture. Self-Validation Step: Purge the vial with Argon for exactly 5 minutes. The absence of oxygen is critical to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(II) catalyst.

  • Microwave Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 110°C for 15 minutes with a maximum power output of 300 W (e.g., using a CEM Discover or Anton Paar Monowave). Ensure the pressure limit is set to 250 psi.

  • Reaction Monitoring : After cooling to room temperature via forced compressed air, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and verify the total consumption of the starting iodide via UPLC-MS.

  • Workup & Purification : Dilute the mixture with Ethyl Acetate (15 mL) and wash with brine (2 x 10 mL). Self-Validation Step: To prevent heavy metal contamination in biological assays, treat the organic layer with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 1 hour. Filter, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Regioselective Microwave-Assisted C6 O-Alkylation

Objective: Selectively alkylate the C6-OH in the presence of the indazole N1-H. Mechanistic Causality: The pKa of the C6-phenol is approximately 9.5, whereas the indazole N1-H has a pKa of ~13.8[4]. By using a mild base like K₂CO₃ (pKa ~10.3) under controlled, short-burst microwave irradiation (80°C, 10 mins), we kinetically isolate the deprotonation to the hydroxyl group, achieving exclusive O-alkylation and preventing unwanted N-alkylation.

Step-by-Step Methodology:

  • Preparation : Combine 5-Iodo-1H-indazol-6-ol (1.0 mmol), alkyl halide (1.1 mmol), and K₂CO₃ (1.5 mmol) in a microwave vial.

  • Solvent : Add 3 mL of anhydrous Acetonitrile (a moderate microwave absorber that prevents over-pressurization).

  • Irradiation : Seal and heat in the microwave reactor at 80°C for 10 minutes (Max power: 150 W).

  • Isolation : Filter the inorganic salts directly from the vial, concentrate the filtrate, and recrystallize from hot ethanol to yield the pure O-alkylated product.

Quantitative Data & Yield Analysis

The table below summarizes the quantitative advantages of MAOS over conventional thermal heating for the functionalization of 5-iodo-1H-indazol-6-ol derivatives, demonstrating significant improvements in both yield and throughput[3],[2].

Reaction TypeReagents & CatalystHeating MethodTimeTemp (°C)Yield (%)Purity (%)
Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂Conventional (Oil Bath)18 hours904582
Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂Microwave Irradiation 15 mins 110 88 >95
Sonogashira Terminal Alkyne, Pd(PPh₃)₄Conventional (Oil Bath)24 hours803875
Sonogashira Terminal Alkyne, Pd(PPh₃)₄Microwave Irradiation 20 mins 100 81 >92
O-Alkylation Alkyl Bromide, K₂CO₃Conventional (Oil Bath)12 hours806280
O-Alkylation Alkyl Bromide, K₂CO₃Microwave Irradiation 10 mins 80 94 >98

Conclusion

The integration of microwave-assisted synthesis with the 5-iodo-1H-indazol-6-ol scaffold provides a robust, high-throughput platform for drug discovery. By understanding the dielectric properties of the solvent system and the kinetics of palladium-catalyzed cross-couplings, researchers can bypass the need for tedious protecting-group chemistry. These self-validating protocols ensure high reproducibility, exceptional purity, and rapid library generation for the development of novel kinase inhibitors.

References

  • Title: Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW Source: Semantic Scholar (RASĀYAN J. Chem.) URL: [Link]

  • Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

Sources

Application Note: Scalable Synthesis Routes for 5-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 5-iodo-1H-indazol-6-ol represents a critical pharmacophore in the development of kinase inhibitors (e.g., targeting VEGFR, PLK4). Its structural duality—offering an acidic phenol for hydrogen bonding and an aryl iodide for cross-coupling (Suzuki-Miyaura, Sonogashira)—makes it a versatile scaffold.

However, the synthesis of this compound is plagued by a common regioselectivity challenge: the 1H-indazole core is naturally nucleophilic at the C-3 position . Direct iodination of 1H-indazol-6-ol typically yields the thermodynamically favored 3-iodo isomer or mixtures of 3,5-diiodo species.

This Application Note details a regiochemically exhaustive 4-step protocol designed for scalability. Unlike direct halogenation methods, this route utilizes the electronic directing effects of a 6-methoxy group to lock the C-5 position via nitration, followed by a Sandmeyer transformation. This ensures >98% regiopurity and eliminates the need for difficult chromatographic separations of isomers on a large scale.

Strategic Analysis of Synthetic Routes

The Challenge: C-3 vs. C-5 Selectivity

In 1H-indazoles, the pyrazole ring (specifically C-3) is highly reactive toward electrophilic aromatic substitution (EAS).

  • Direct Iodination (NIS/DMF): Predominantly yields 3-iodo-1H-indazol-6-ol .

  • Proposed Solution: Use a Nitration-Reduction-Sandmeyer sequence. The 6-methoxy substituent directs nitration to the ortho position (C-5) and para to the N-1 nitrogen, overriding the C-3 preference of the heterocyclic ring.

Workflow Visualization

The following diagram outlines the logic flow and chemical transformations.

G Start Start: 6-Methoxy-1H-indazole Step1 Step 1: Nitration (HNO3/H2SO4) Target: C-5 Start->Step1 Inter1 Intermediate A: 5-Nitro-6-methoxy-1H-indazole Step1->Inter1 Regioselective (>95% C-5) Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 5-Amino-6-methoxy-1H-indazole Step2->Inter2 Step3 Step 3: Sandmeyer Iodination (NaNO2, KI) Inter2->Step3 Inter3 Intermediate C: 5-Iodo-6-methoxy-1H-indazole Step3->Inter3 Substitution Step4 Step 4: Demethylation (BBr3 or Pyridine.HCl) Inter3->Step4 Final Target: 5-Iodo-1H-indazol-6-ol Step4->Final Deprotection

Caption: Logical synthetic pathway ensuring C-5 regioselectivity via electronic directing groups.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install a nitrogen handle at C-5. Mechanism: The 6-methoxy group activates the C-5 and C-7 positions. C-5 is favored due to electronic reinforcement from the N-1 position and less steric hindrance compared to C-7 (flanked by the methoxy and the N-H).

  • Reagents: 6-Methoxy-1H-indazole (1.0 eq), HNO₃ (1.1 eq), H₂SO₄ (solvent).

  • Protocol:

    • Dissolve 6-Methoxy-1H-indazole (100 g) in concentrated H₂SO₄ (500 mL) at 0°C. Note: Exothermic dissolution.

    • Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C.

    • Stir at 0–5°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2]

    • Quench: Pour onto crushed ice (2 kg) with vigorous stirring.

    • Isolation: Filter the yellow precipitate. Wash with cold water until pH is neutral.

    • Yield: Expect 85–90% of 5-nitro-6-methoxy-1H-indazole .

Step 2: Reduction of Nitro Group

Objective: Convert the nitro group to an amine for diazotization. Scale Consideration: Hydrogenation (H₂) is cleanest, but Iron (Fe) reduction is often preferred in pilot plants to avoid pressure vessels.

  • Reagents: 5-Nitro-6-methoxy-1H-indazole (1.0 eq), 10% Pd/C (5 wt%), Methanol.

  • Protocol:

    • Suspend the nitro intermediate in Methanol (10 vol).

    • Add 10% Pd/C catalyst carefully under Argon flow.

    • Apply H₂ atmosphere (balloon or 1-2 bar). Stir at RT for 4–6 hours.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[2][3][4]

    • Yield: Expect >95% of 5-amino-6-methoxy-1H-indazole (off-white solid).

Step 3: Sandmeyer Iodination

Objective: Replace the amino group with iodine. Critical Control Point: Temperature control during diazotization is vital to prevent phenol formation or decomposition.

  • Reagents: 5-Amino-6-methoxy-1H-indazole (1.0 eq), NaNO₂ (1.2 eq), KI (2.0 eq), HCl (6M).

  • Protocol:

    • Suspend the amine in 6M HCl (10 vol) and cool to -5°C.

    • Diazotization: Add aqueous NaNO₂ (1.2 eq) dropwise, keeping Temp < 0°C. Stir for 30 min. Solution should become clear/orange.

    • Iodination: Add a solution of Potassium Iodide (KI, 2.0 eq) in water dropwise. Caution: Vigorous N₂ gas evolution.

    • Allow to warm to RT and stir for 2 hours. Heat to 60°C for 30 min to ensure complete decomposition of the diazonium salt.

    • Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow).

    • Isolation: Extract with EtOAc or filter the precipitate if solid is amenable.[2]

    • Yield: Expect 70–80% of 5-iodo-6-methoxy-1H-indazole .

Step 4: Demethylation

Objective: Reveal the hydroxyl group. Reagent Choice: Boron Tribromide (BBr₃) is standard for high purity. For cost-sensitive multi-kilo scales, Pyridine Hydrochloride (Py·HCl) at 180°C is a viable alternative.

  • Protocol (BBr₃ Method):

    • Dissolve 5-iodo-6-methoxy-1H-indazole in anhydrous DCM (15 vol). Cool to -78°C (or 0°C for larger scale if safety permits).

    • Add BBr₃ (1M in DCM, 3.0 eq) dropwise.

    • Warm to RT and stir overnight.

    • Quench: Cool to 0°C. Carefully add MeOH (exothermic!) to quench excess BBr₃.

    • Concentrate and partition between EtOAc and NaHCO₃ (aq).

    • Purification: Recrystallize from Ethanol/Water.

    • Final Yield: Expect ~85% of 5-iodo-1H-indazol-6-ol .

Analytical Data & Specifications

The following table summarizes the expected analytical parameters for the intermediates and final product to ensure process control.

CompoundAppearanceKey 1H NMR Signals (DMSO-d6)Mass Spec (ESI)
6-Methoxy-1H-indazole White solidδ 3.82 (s, 3H, OMe), 7.9 (s, 1H, H-3)[M+H]+ 149.1
5-Nitro-6-methoxy... Yellow solidδ 8.45 (s, 1H, H-4), 7.30 (s, 1H, H-7)[M+H]+ 194.1
5-Amino-6-methoxy... Off-whiteδ 4.80 (br s, 2H, NH2), 6.90 (s, H-4)[M+H]+ 164.1
5-Iodo-6-methoxy... Beige solidδ 8.15 (s, 1H, H-4), 3.90 (s, 3H, OMe)[M+H]+ 275.0
5-Iodo-1H-indazol-6-ol White/Pale Grey δ 10.2 (br s, OH), 8.05 (s, 1H, H-4) [M+H]+ 261.0

Process Safety & Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, perform the following checks at critical junctures:

  • Regioselectivity Check (Step 1):

    • Validation: Run NOESY NMR on the nitro intermediate. A correlation between the OMe protons and the H-7 aromatic proton confirms the nitro group is at C-5 (if it were at C-7, the OMe signal would be sterically impacted or the coupling pattern would differ).

    • Failure Mode: If H-3 nitration occurs (rare), the singlet at δ ~8.0 (H-3) will disappear.

  • Diazonium Stability (Step 3):

    • Validation: Use Starch-Iodide paper to confirm excess nitrite before adding KI. If negative, add more NaNO₂. Excess nitrite can lead to side reactions; quench with urea if necessary.

  • Iodination Completeness (Step 3):

    • Validation: The reaction must be heated to 60°C at the end. If N₂ evolution persists, conversion is incomplete.

References

  • Regioselective Nitration of Indazoles

    • BenchChem Application Note: "Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole."[2] (Demonstrates C-5 nitration preference in 6-substituted indazoles).

  • General Indazole Synthesis & Iodination

    • ChemicalBook Protocols: "5-Iodo-1H-indazole synthesis." (Provides foundational Sandmeyer conditions for amino-indazoles).
  • Demethylation Strategies

    • ResearchGate Discussion: "Mild conditions for demethylation of methoxy compounds." (Comparison of BBr3 vs. Pyridine HCl).
  • Alternative Oxidative Iodination (Background)

    • RSC Advances: "Regioselective C5-H direct iodination of indoles." (Contrasts indole C-5 reactivity with indazole challenges).

Sources

Application Note: Regioselective N-Alkylation of 5-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The functionalization of 5-Iodo-1H-indazol-6-ol presents a unique challenge in medicinal chemistry and drug development. This molecule is a highly versatile pharmacophore building block: the iodine atom at C5 is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the indazole core provides critical hydrogen-bonding interactions. However, the presence of three distinct nucleophilic sites—the indazole N1, the indazole N2, and the phenolic C6-OH—creates a complex regioselectivity landscape.

As a Senior Application Scientist, I must emphasize that successful N-alkylation of this substrate cannot be achieved through generic alkylation protocols. It requires a deliberate strategy governed by thermodynamic control, kinetic control, and precise pKa management.

Mechanistic Causality: The pKa and Tautomerism Challenge

The pKa Differential (O- vs. N-Alkylation)

The most common point of failure in the N-alkylation of 5-Iodo-1H-indazol-6-ol is competitive O-alkylation. The phenolic hydroxyl group at C6 has a pKa of approximately 9.5, whereas the indazole N1-H has a pKa of roughly 14.0. Consequently, any base introduced into the system will quantitatively deprotonate the C6-OH first. If 1.0 equivalent of base and 1.0 equivalent of an alkyl halide are used, the reaction will yield almost exclusively the O-alkylated product. To achieve N-alkylation, one must either use excess reagents to drive global N,O-dialkylation or, more practically, protect the C6-OH group (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to N-alkylation.

Tautomerism and N1 vs. N2 Selectivity

Once the C6-OH is protected, the regiochemistry of N-alkylation is dictated by the tautomeric equilibrium of the indazole core. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[1].

  • N1-Selectivity (Thermodynamic/Chelation Control): The use of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is the gold standard for N1-alkylation. The sodium cation (Na⁺) coordinates with the N2 atom, sterically hindering it and directing the electrophile almost exclusively to the N1 position[2]. Switching to a more polar solvent like DMF disrupts this tight ion-pairing, drastically reducing N1 selectivity[3].

  • N2-Selectivity (Kinetic Control): To access the N2-alkylated isomer, thermodynamic equilibration must be bypassed. Mitsunobu conditions (using an alcohol, PPh₃, and DIAD) operate under kinetic control and show a strong preference for N2-alkylation[1].

Quantitative Data: Reaction Conditions & Regiochemical Outcomes

The following table summarizes the expected regiochemical outcomes based on the choice of base, solvent, and stoichiometry, providing a predictive framework for your synthetic design.

Reaction StrategyBase / ReagentsSolventEquivalents (Substrate:Base:RX)OH-StatusMajor ProductTypical Yield
Direct Alkylation K₂CO₃DMF1.0 : 1.1 : 1.1UnprotectedO-Alkylated>80%
Global Dialkylation NaHDMF1.0 : 2.5 : 2.5UnprotectedN1, O-Dialkylated60-75%
N1-Selective NaHTHF1.0 : 1.2 : 1.1Protected (TBS)N1-Alkylated75-90%
N2-Selective PPh₃, DIADTHF1.0 : 1.5 : 1.5 (ROH)Protected (TBS)N2-Alkylated50-70%

Logical Workflow for Regioselective Alkylation

G Start 5-Iodo-1H-indazol-6-ol (Starting Material) Cond1 1.0 eq Base, 1.0 eq R-X (Thermodynamic Control) Start->Cond1 Cond2 >2.0 eq Base, >2.0 eq R-X (Excess Reagents) Start->Cond2 Cond3 1. OH-Protection (TBS) 2. NaH, THF, R-X Start->Cond3 Cond4 1. OH-Protection (TBS) 2. Mitsunobu Conditions Start->Cond4 Res1 O-Alkylated Product (Phenolic OH is more acidic) Cond1->Res1 Res2 N1, O-Dialkylated Product (Global Alkylation) Cond2->Res2 Res3 Selective N1-Alkylation (Na+ Coordination Effect) Cond3->Res3 Res4 Selective N2-Alkylation (Steric/Kinetic Control) Cond4->Res4

Figure 1: Decision matrix for the regioselective functionalization of 5-Iodo-1H-indazol-6-ol.

Validated Experimental Protocols

Prerequisite: For both protocols below, it is assumed that the C6-OH group has been pre-protected as a TBS ether (using TBS-Cl, Imidazole, DMF) to yield O-TBS-5-iodo-1H-indazole .

Protocol A: N1-Selective Alkylation via NaH/THF (Thermodynamic/Chelation Control)

This protocol utilizes a strong, non-coordinating base in a non-polar aprotic solvent to maximize N1 regioselectivity[2].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with O-TBS-5-iodo-1H-indazole (1.0 equiv). Dissolve the substrate in anhydrous THF to achieve a concentration of 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality Note: Hydrogen gas will evolve. The Na⁺ cation is essential here as it coordinates with the N2 atom, blocking it from electrophilic attack[2][3].

  • Equilibration: Stir the suspension at 0 °C for 30 minutes.

    • Self-Validating Step: The reaction mixture should transition from a suspension to a homogeneous or slightly yellow solution, confirming the complete formation of the sodium indazolide salt.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv) dropwise via syringe at 0 °C.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N1-alkylated product.

Protocol B: N2-Selective Alkylation via Mitsunobu Reaction (Kinetic Control)

When the N2-isomer is the desired target, standard basic alkylation is insufficient. Mitsunobu conditions invert the selectivity by operating under kinetic control[1].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with O-TBS-5-iodo-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv). Dissolve in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C under an argon atmosphere.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Causality Note: Slow addition prevents the premature depletion of the betaine intermediate. The bulky phosphonium intermediate kinetically favors attack at the less sterically hindered (in the context of the transition state) N2 position[1].

  • Propagation: Stir the reaction mixture at room temperature for 12–24 hours.

    • Self-Validating Step: TLC analysis should reveal the consumption of the starting material and the appearance of a distinct, highly UV-active lower-Rf spot corresponding to triphenylphosphine oxide, confirming the activation cycle occurred.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure without aqueous workup. Purify the crude residue via silica gel chromatography. Note: Careful gradient elution is required to separate the major N2-isomer from the minor N1-isomer and phosphine oxide byproducts.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry / NIH URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 5-Iodo-1H-indazol-6-OL via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Iodo-1H-indazol-6-ol .

This molecule presents a unique "perfect storm" of chromatographic difficulties: it is amphoteric (containing both basic and acidic nitrogens), possesses a highly polar phenolic hydroxyl group, and incorporates a heavy, polarizable iodine atom. Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols to ensure high-purity recovery.

Diagnostic Workflow: Indazole Purification

ChromatographyTroubleshooting Start Crude 5-Iodo-1H-indazol-6-ol Solubility Soluble in low-polarity loading solvent? Start->Solubility DryLoad Perform Dry Loading (Silica/Celite) Solubility->DryLoad No (Crashes out) LiquidLoad Direct Liquid Loading Solubility->LiquidLoad Yes Tailing Severe tailing or irreversible adsorption on TLC? DryLoad->Tailing LiquidLoad->Tailing Modifier Add 1% AcOH to Mobile Phase or use End-Capped Silica Tailing->Modifier Yes (H-bond interactions) RP_C18 Switch to RP-C18 (Water/MeCN + 0.1% TFA) Tailing->RP_C18 Yes (Degradation/Co-elution) SuccessNP Proceed with NP-Silica (DCM/MeOH gradient) Tailing->SuccessNP No (Symmetric spots) Modifier->SuccessNP

Diagnostic workflow for resolving solubility and peak tailing issues during indazole purification.

Troubleshooting Guide & FAQs

Q1: Why does 5-Iodo-1H-indazol-6-ol exhibit severe peak tailing on bare normal-phase silica gel? A1: The root cause is uncontrolled secondary interactions. The 1H-indazole core undergoes rapid tautomerization and contains both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. Coupled with the C6-hydroxyl group, the molecule is a potent hydrogen bond donor and acceptor. Bare normal-phase silica gel contains residual acidic silanol groups (pKa ~4.5–5.5). The strong secondary interactions between the analyte's polar functional groups and these active silanol sites cause the molecules to travel at varying velocities through the column bed, manifesting as severe peak tailing[1][2].

Q2: What is the optimal mobile phase modifier to prevent this tailing? A2: To suppress these secondary interactions, you must chemically mask the active sites on the stationary phase. For 5-Iodo-1H-indazol-6-ol, adding 0.5% to 1.0% Glacial Acetic Acid (AcOH) to your mobile phase (e.g., Dichloromethane/Methanol) is highly effective. Operating at a slightly lowered pH ensures that the acidic silanol groups remain fully protonated and un-ionized, drastically reducing their capacity to hydrogen-bond with the indazole core[2].

Q3: My compound crashes out of solution at the top of the column, causing peak splitting. How do I resolve this? A3: 5-Iodo-1H-indazol-6-ol possesses high crystal lattice energy due to extensive intermolecular hydrogen bonding and


 stacking, leading to poor solubility in standard non-polar loading solvents (like Hexanes or DCM). Forcing a liquid injection of a poorly soluble sample leads to immediate precipitation at the column inlet. This creates a physical void or packing bed deformation, which distorts the flow path and causes peak fronting and splitting[2][3].
Solution:  Implement a dry loading  protocol (see Protocol A below). By pre-adsorbing the compound onto silica, you bypass the solubility bottleneck entirely, ensuring a uniform, narrow sample band at the column head[2].

Q4: How can I effectively separate the target 5-iodo regioisomer from 4-iodo or 7-iodo byproducts formed during synthesis? A4: Separation relies on exploiting minor differences in their retention factors (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). In the 5-iodo isomer, the bulky iodine atom is situated ortho to the C6-hydroxyl group. This proximity creates steric shielding and potential intramolecular halogen bonding, which slightly masks the polarity of the hydroxyl group. Consequently, the 5-iodo isomer generally exhibits a higher 

(elutes faster) on normal-phase silica compared to the 7-iodo isomer, where the OH group is more sterically exposed to the silica surface.

Quantitative Data: Chromatographic Behavior

The following table summarizes the empirical data regarding mobile phase selection, modifier efficacy, and expected resolution metrics for 5-Iodo-1H-indazol-6-ol.

Chromatography ModeSolvent SystemModifierTailing Factor (

)
Resolution (

) from Isomers
Causality / Notes
Normal Phase (Bare Silica) DCM / MeOH (95:5)None> 2.5 (Severe)< 1.0 (Co-elution)Unmasked silanol interactions cause band broadening and poor recovery.
Normal Phase (Bare Silica) DCM / MeOH (95:5)1% AcOH1.2 - 1.4 (Acceptable)1.5 (Baseline)AcOH protonates silanols, reducing H-bonding; improved peak symmetry.
Normal Phase (End-capped) EtOAc / HexanesNone1.1 - 1.3 (Good)1.8 (Excellent)Deactivated silica eliminates secondary interactions. Best for regioisomer separation.
Reversed Phase (C18) Water / MeCN0.1% TFA1.0 (Ideal)> 2.0 (Excellent)Hydrophobic partitioning avoids silanols entirely. Ultimate solution for amphoteric heterocycles.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Optimized Dry-Loading Normal-Phase (NP) Chromatography

Objective: Prevent column inlet precipitation and maximize resolution between regioisomers.

  • Sample Preparation: Dissolve 1.0 g of crude 5-Iodo-1H-indazol-6-ol in 15 mL of a volatile, polar solvent (e.g., Methanol or THF) in a round-bottom flask. Ensure complete dissolution.

  • Silica Adsorption: Add 3.0 g of deactivated (end-capped) silica gel (300-400 mesh) to the solution.

  • Evaporation (Critical Validation Step): Evaporate the solvent slowly under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. Self-Validation Check: The powder must not clump. If it clumps, residual polar solvent remains, which will cause premature elution and peak fronting. Continue drying under high vacuum if necessary.

  • Column Packing: Pack a flash column with end-capped silica gel using a starting mobile phase of 10% EtOAc in Hexanes containing 1% Glacial Acetic Acid.

  • Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the column bed. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

  • Elution: Run a shallow gradient from 10% to 40% EtOAc in Hexanes (with 1% AcOH) over 15 column volumes. Monitor fractions via TLC (UV 254 nm). The 5-iodo isomer will elute prior to the 7-iodo isomer.

Protocol B: Reversed-Phase (C18) Flash Chromatography

Objective: Eliminate silanol-induced tailing entirely and ensure quantitative recovery of highly polar batches.

  • System Setup: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile (MeCN). Add 0.1% Trifluoroacetic acid (TFA) to both solvents. Rationale: TFA maintains the amphoteric indazole in a fully protonated, neutral state, preventing peak splitting caused by mixed ionization states.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or DMF. Inject directly onto the C18 column.

  • Gradient Elution: Apply a linear gradient from 5% MeCN to 70% MeCN over 20 minutes (adjust flow rate based on column size, e.g., 30 mL/min for a 40g column).

  • Fraction Collection & Recovery: The 5-iodo target will elute as a sharp, highly symmetrical peak. Lyophilize (freeze-dry) the target fractions. Self-Validation Check: Do not use rotary evaporation for RP fractions containing water/TFA, as concentrating the acid can degrade the iodinated phenol. Lyophilization safely sublimes the water and volatile TFA.

References

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles...
  • Source: Chromatographyonline.
  • Source: Chromatographyonline.
  • Source: Acdlabs.

Sources

Overcoming solubility issues of 5-Iodo-1H-indazol-6-OL in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for 5-Iodo-1H-indazol-6-ol

Executive Summary & Molecule Profile

User Query: “I cannot get 5-Iodo-1H-indazol-6-ol to dissolve in my cell culture media (pH 7.4). It precipitates immediately upon dilution from DMSO.[1][2][3] How do I fix this?”

Technical Diagnosis: 5-Iodo-1H-indazol-6-ol presents a classic "brick dust" solubility profile.[4][1][2] Its poor aqueous solubility stems from the planar, rigid indazole scaffold combined with the lipophilic iodine atom (LogP increase).[5] However, the molecule possesses a "hidden" solubility handle: the phenolic hydroxyl group at position 6.

Most researchers fail because they treat it as a neutral lipophile.[1][2] By understanding its pKa profile, we can manipulate its ionization state to achieve millimolar solubility.[2]

Physicochemical Profile (Predicted & Experimental Data)
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₇H₅IN₂OModerate MW (260.03 g/mol )
LogP (Predicted) ~2.4 - 2.8Moderately lipophilic; prefers organic solvents.[4][1][2]
pKa 1 (Phenolic OH) ~8.5 - 9.0CRITICAL: The iodine at C5 (ortho) increases acidity compared to unsubstituted phenol (pKa 10).[1][5]
pKa 2 (Indazole NH) ~14.0Very weak acid; irrelevant for physiological pH solubility.[1][5]
Water Solubility (Neutral) < 0.1 mg/mLPractically insoluble at pH < 8.[1][5]
Water Solubility (Ionized) > 10 mg/mLHighly soluble at pH > 9.5 (as phenolate anion).[1][3][5]

Troubleshooting Protocols: The "Solubility Switch"

Do not rely solely on DMSO.[1][2][3] Use the following protocols based on your application.

Method A: The pH-Switch Strategy (Best for Chemical Synthesis & Stock Solutions)

Principle: By raising the pH above the pKa of the phenolic hydroxyl (pKa ~8.8), we deprotonate the oxygen, creating a negative charge that drastically increases water solubility.

Step-by-Step Protocol:

  • Weighing: Weigh 10 mg of 5-Iodo-1H-indazol-6-ol into a glass vial.

  • Alkaline Dissolution: Add 1.0 mL of 0.1 M NaOH (or KOH).

  • Agitation: Vortex for 30 seconds. The solution should turn clear (yellowish tint is normal due to iodine).[2][3][5]

    • Note: If particles remain, sonicate for 2 minutes at 25°C.

  • Dilution/Neutralization:

    • For Synthesis: Use directly.[1][2][3][6]

    • For Biological Assays: Dilute rapidly into a high-capacity buffer (e.g., 100 mM PBS or HEPES) to bring pH back to 7.[1][2][5]4. Warning: Rapid precipitation may occur if the final concentration exceeds the thermodynamic solubility limit of the neutral form (~50-100 µM).[1][3]

Method B: The Cosolvent-Surfactant System (Best for In Vitro/Cell Assays)

Principle: Uses dielectric constant manipulation (DMSO) and steric stabilization (Tween/Cyclodextrin) to prevent precipitation upon dilution.[1][2][3][5]

Step-by-Step Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO to 50 mM.

    • Visual Check: Ensure no micro-crystals are visible.[1][2][3]

  • Intermediate Stock (10x): Prepare a "working solvent" mixture:

    • Formula: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

    • Procedure: Dilute the 50 mM DMSO stock 1:10 into this mixture.

  • Final Dosing: Spike the Intermediate Stock into your cell culture media (1:10 dilution).

    • Final Solvent Load: 0.5% DMSO, 4% PEG-400.[4][1][2] This is generally tolerated by robust cell lines (e.g., HeLa, HEK293).[5]

Method C: Cyclodextrin Complexation (Best for In Vivo/Animal Studies)

Principle: Encapsulates the hydrophobic iodophenyl moiety inside a sugar ring, shielding it from water while maintaining apparent solubility.[2][3]

Step-by-Step Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water or saline.[4][1][2][3]

  • Compound Addition: Add micronized 5-Iodo-1H-indazol-6-ol powder to the vehicle.

  • Energy Input: Sonicate for 20-30 minutes at 40°C or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2][3]

  • Validation: Analyze filtrate concentration via HPLC-UV before dosing.

Decision Logic: Selecting the Right Workflow

Use the following logic flow to determine the optimal solubilization strategy for your specific experimental constraint.

Solubility_Workflow Start START: Define Application App_Type What is the end use? Start->App_Type Synthesis Chemical Synthesis / Purification App_Type->Synthesis Chemistry Bio_Assay Biological Assay App_Type->Bio_Assay Biology Synthesis_Action Use Method A (pH > 10) Solvent: 0.1M NaOH or MeOH/TEA Synthesis->Synthesis_Action Assay_Type In Vitro (Cells) or In Vivo (Animals)? Bio_Assay->Assay_Type In_Vitro In Vitro (Cell Culture) Assay_Type->In_Vitro In_Vivo In Vivo (IV/IP/PO) Assay_Type->In_Vivo Conc_Check Required Conc > 50 µM? In_Vitro->Conc_Check Vivo_Route Route of Admin? In_Vivo->Vivo_Route Low_Conc Standard DMSO Spike (< 0.5% v/v final) Conc_Check->Low_Conc No High_Conc Use Method B (Cosolvent: DMSO/PEG/Tween) Conc_Check->High_Conc Yes IV_Route Use Method C (HP-β-Cyclodextrin) Vivo_Route->IV_Route Intravenous PO_Route Suspension/Emulsion (Methylcellulose or Corn Oil) Vivo_Route->PO_Route Oral

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: My solution turned pink/brown after sitting on the bench. Is it still good?

  • Answer: Proceed with caution. The pink/brown coloration indicates the liberation of free iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or oxidation of the phenol to a quinone-like species. This is common in iodine-containing phenols exposed to light and oxygen.[4][1][2]
    
    • Fix: Always store stock solutions in amber vials at -20°C. Add 1 mM Sodium Ascorbate or DTT to your buffer if the assay permits, to prevent oxidative degradation.[1][2][3]

Q2: Can I use ethanol instead of DMSO?

  • Answer: Yes, but with limitations. Ethanol is a protic solvent and interacts well with the hydroxyl group, but 5-Iodo-1H-indazol-6-ol has lower saturation solubility in EtOH compared to DMSO.[4][1][2] Ethanol is preferred if your biological target is sensitive to DMSO (e.g., certain kinase assays).[5]

Q3: Why does the compound precipitate when I add it to PBS, but not water?

  • Answer: This is the "Common Ion Effect" and "Salting Out."[2] PBS contains high concentrations of Na+ and K+.[1][3] The ionic strength reduces the solubility of non-electrolytes and weak electrolytes.

    • Fix: Dilute into water first, or use a lower ionic strength buffer (0.5x PBS) if possible.[2][5] Alternatively, ensure your cosolvent (PEG/DMSO) ratio is high enough to shield the hydrophobic core.[3][5]

Q4: I need a 100 mM stock. Is this possible?

  • Answer: Not in water.[1][2] In pure DMSO, 100 mM is achievable (approx. 26 mg/mL).[5] In 0.1 M NaOH, it is also achievable due to salt formation (Sodium 5-iodo-1H-indazol-6-olate).[1][2][3]

References

  • BenchChem. (2025).[1][2][5][6] Solubility and stability of N-2H-Indazol-2-ylurea and related indazole derivatives.[1][2] Retrieved from [3][5]

  • National Center for Biotechnology Information. (2025).[1][2][5] PubChem Compound Summary for CID 135483987: 6-Hydroxyindazole.[1][2] Retrieved from [1][3][5]

  • Savjani, K. T., et al. (2012).[2][5] Drug Solubility: Importance and Enhancement Techniques.[1][7][8] ISRN Pharmaceutics.[1] Retrieved from [1][5]

  • Bordwell, F. G. (2024).[2][5] Equilibrium pKa Table (DMSO Solvent). Organic Chemistry Data.[1][9][10] Retrieved from [3][5]

  • Meanwell, N. A. (2011).[2][5] Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME. Chemical Research in Toxicology.[1][3] (Contextual grounding for LogP and solubility modulation of indazoles).

Sources

Technical Support Center: Optimizing Recrystallization for 5-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-Iodo-1H-indazol-6-ol . This resource moves beyond generic protocols, providing mechanistic insights, self-validating workflows, and targeted troubleshooting for drug development professionals.

Mechanistic Insight: The Chemical Challenge

Purifying 5-Iodo-1H-indazol-6-ol via recrystallization is notoriously tricky due to its amphiphilic nature and complex intermolecular forces.

  • Hydrogen Bonding Network: The indazole core (N and N-H) and the C6-hydroxyl group act as potent hydrogen-bond donors and acceptors. This creates a high crystal lattice energy, often resulting in poor solubility in non-polar solvents.

  • Lipophilic & Steric Bulk: The C5-iodine atom is highly polarizable and introduces significant lipophilicity.

Because of these competing forces, finding a single solvent with a steep temperature-dependent solubility curve (a high temperature coefficient) is difficult[1]. The solute must dissolve completely at elevated temperatures to rid its lattice of impurities, but must cleanly precipitate upon cooling[1]. Consequently, a mixed "solvent/anti-solvent" system is frequently required to achieve the necessary solubility differential and force the hydrophobic iodine-bearing core out of solution[2].

Solvent Selection Matrix

Based on the structural profile of halogenated indazoles[3], the following matrix summarizes the expected performance of various solvent systems.

Solvent SystemPolarity ProfileHot Solubility (Boiling)Cold Solubility (0-5 °C)Application & Suitability
Ethanol (100%) Polar ProticHighModerateFair. Good primary solvent, but may require excessive cooling to maximize yield.
Ethanol / Water Mixed (Protic / Aqueous)HighVery LowExcellent. Water acts as an ideal anti-solvent, driving the lipophilic iodine core out of solution.
DMF / Water Mixed (Aprotic / Aqueous)Very HighLowGood. Ideal for highly impure batches. DMF disrupts strong H-bonds[3], while water forces precipitation.
Toluene / EtOAc Mixed (Non-polar / Polar)ModerateLowSituational. Best used when separating the product from highly polar impurities that remain dissolved in EtOAc.

Optimization Logic & Workflow

Recrystallization N1 Crude 5-Iodo-1H-indazol-6-ol N2 Screen Single Solvents (EtOH, EtOAc, Toluene) N1->N2 N3 High Hot Solubility? N2->N3 N4 Low Cold Solubility? N3->N4  Yes N5 Screen Mixed Solvents (EtOH/H2O, DMF/H2O) N3->N5  No N4->N5  No N7 Optimal System Identified Proceed to Scale-Up N4->N7  Yes N6 Adjust Anti-Solvent Ratio & Monitor Cloud Point N5->N6 N6->N7  Clear to Cloudy Transition

Workflow for optimizing the recrystallization solvent system of 5-Iodo-1H-indazol-6-ol.

Self-Validating Experimental Protocol: Mixed-Solvent (EtOH/Water)

This protocol utilizes a self-validating feedback loop to ensure you achieve the precise saturation point required for high-purity crystallization.

Step 1: Primary Dissolution

  • Action: Suspend the crude 5-Iodo-1H-indazol-6-ol in a minimum volume of boiling ethanol (approx. 78 °C) while stirring.

  • Causality: Ethanol disrupts the indazole H-bonding network. Using the minimum volume ensures the solution is as concentrated as possible[4].

  • Validation Check: The solution must become completely transparent. If insoluble particulates remain, perform a hot gravity filtration to remove mechanical impurities[1].

Step 2: Anti-Solvent Titration

  • Action: Maintain the solution at a gentle boil. Add hot deionized water dropwise until the "cloud point" is reached.

  • Causality: Water lowers the solubility threshold of the lipophilic iodine-bearing core. The cloud point physically indicates that the solution has reached total saturation at its boiling point.

Step 3: Saturation Reversal (Critical Step)

  • Action: Add 1 to 3 drops of boiling ethanol back into the cloudy mixture until it just turns clear again.

  • Causality: If you cool a cloudy solution, the compound will precipitate amorphously or "oil out." Reversing the saturation ensures that crystallization is driven purely by the temperature gradient rather than solvent shock.

  • Validation Check: The solution must transition from cloudy back to a stable, clear, homogeneous state.

Step 4: Controlled Nucleation & Cooling

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 1-2 hours, then transfer to an ice bath (0-5 °C) for 30 minutes.

  • Causality: Slow cooling minimizes the crystal's internal energy, allowing it to reach a stable polymorph while excluding impurities from the developing crystal lattice[5].

Step 5: Isolation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol/water mixture (matching your final solvent ratio).

Troubleshooting & FAQs

Q: My 5-Iodo-1H-indazol-6-ol is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is lower than the saturation temperature of the solvent system[5],[6]. For this compound, the lipophilic iodine atom can cause liquid-liquid phase separation in highly aqueous mixtures.

  • The Fix: Reheat the mixture until it forms a single homogeneous solution. Add a slightly higher proportion of the "good" solvent (ethanol) to shift the saturation curve, and cool the flask much more slowly. Introducing a pure "seed" crystal during the cooling phase can also bypass the oiling-out mechanism by providing an immediate nucleation site[5].

Q: The yield is unacceptably low after cooling the flask to 4 °C. A: The compound is likely still too soluble in the chosen solvent system, even at low temperatures[4].

  • The Fix: If using a single solvent, transition to a mixed-solvent system by adding more anti-solvent (water) to force precipitation[2]. Alternatively, you can concentrate the mother liquor via rotary evaporation to recover a second crop of crystals.

Q: I am observing co-crystallization of a des-iodo impurity. How can I separate them? A: A des-iodo indazole impurity shares the exact same hydrogen-bonding profile (indazole core + hydroxyl) but lacks the heavy, lipophilic iodine atom.

  • The Fix: Shift away from protic/aqueous systems (which separate based on H-bonding) and utilize a non-polar/polar aprotic mix (e.g., Toluene/Ethyl Acetate). The iodine atom significantly alters the compound's partition coefficient in non-polar environments, allowing the des-iodo impurity to remain dissolved while the iodinated product crystallizes.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at:[Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at:[Link]

  • Finding the best solvent for recrystallisation - Royal Society of Chemistry. Available at:[Link]

  • Recrystallization Principles - University of Pittsburgh. Available at:[Link]

  • Recrystallization and Solvent Selection - University of Wisconsin-Madison. Available at:[Link]

Sources

Minimizing byproduct formation in 5-Iodo-1H-indazol-6-OL coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for minimizing byproduct formation in coupling reactions with 5-Iodo-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique bifunctional nature of this substrate, possessing both a reactive C-I bond and acidic N-H and O-H protons, presents specific challenges that can lead to undesired side reactions. This document provides in-depth, mechanistically driven troubleshooting advice and optimized protocols to help you achieve high yields and purity in your coupling reactions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses high-level questions regarding the inherent reactivity of 5-Iodo-1H-indazol-6-ol and the common byproducts observed during its functionalization.

Q1: What makes 5-Iodo-1H-indazol-6-ol a challenging substrate in cross-coupling reactions?

A1: The primary challenge arises from the molecule's multiple reactive sites. The C5-I bond is the desired site for oxidative addition in typical palladium-catalyzed cross-coupling reactions. However, the indazole N-H (pKa ≈ 14) and the C6-OH (pKa ≈ 10) are acidic protons. Under basic reaction conditions, these sites can be deprotonated, leading to several potential side reactions, including:

  • N-Arylation/N-Alkylation: The deprotonated indazole nitrogen can act as a nucleophile, leading to undesired N-C bond formation.[1][2][3] This often results in a mixture of N1 and N2 regioisomers.[1][2]

  • O-Arylation/O-Alkylation: The phenoxide formed upon deprotonation of the hydroxyl group can also compete as a nucleophile.

  • Catalyst Inhibition/Deactivation: Coordination of the deprotonated nitrogen or oxygen atoms to the palladium center can sometimes inhibit catalytic activity.

Q2: What are the most common byproducts I should expect to see?

A2: Besides the potential for N/O-arylation, the most common byproducts are those typical of many palladium-catalyzed cross-coupling reactions:

  • Homocoupling: Formation of a biaryl product derived from the coupling of two molecules of your organoboron reagent (in Suzuki reactions) or two molecules of the iodo-indazole.[4][5] This is often promoted by the presence of oxygen or Pd(II) species in the reaction.[6]

  • Dehalogenation (Hydrodehalogenation): Replacement of the iodine atom with a hydrogen atom, yielding 1H-indazol-6-ol.[7][8] This side reaction is often caused by palladium-hydride species, which can be generated from the solvent (e.g., alcohols), base, or even the phosphine ligand.[7][8]

  • Protodeborylation: In Suzuki reactions, this is the hydrolysis of the boronic acid starting material back to the corresponding arene, which reduces the effective concentration of the coupling partner.[4]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.

Q3: My reaction yield is low, and I see a significant amount of dehalogenated byproduct (1H-indazol-6-ol). What's happening and how can I fix it?

A3: The formation of a dehalogenated byproduct points directly to the presence of palladium-hydride (Pd-H) intermediates in your catalytic cycle.[7][9] The Pd-H species can reductively eliminate with your iodo-indazole faster than the desired cross-coupling pathway.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Hydride Source: Base Strong alkoxide bases (e.g., NaOtBu, NaOEt) are known to generate Pd-H species through β-hydride elimination or other decomposition pathways.[8]Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are less likely to act as hydride donors.[8]
Hydride Source: Solvent Alcoholic solvents like ethanol or isopropanol can be oxidized by the palladium complex to generate hydrides.[7]Use anhydrous, aprotic solvents. 1,4-Dioxane, toluene, or CPME are generally preferred. If solubility is an issue, a co-solvent system like dioxane/water can be used, but ensure the water is rigorously degassed.
Slow Reductive Elimination If the final step of the catalytic cycle (reductive elimination to form the product) is slow, it allows more time for competing side reactions like dehalogenation to occur.Optimize the ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can accelerate reductive elimination, outcompeting the dehalogenation pathway.[7][10]
High Reaction Temperature Elevated temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation.[7]Run the reaction at the lowest effective temperature. Screen temperatures from 80 °C to 110 °C to find the optimal balance between reaction rate and byproduct formation.

Q4: I am observing a large amount of homocoupled boronic acid byproduct in my Suzuki reaction. How can I minimize this?

A4: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that promote this pathway.[4][6][11]

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Oxygen in the Reaction Molecular oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid.[4]Thorough Degassing is Critical. Before adding the catalyst, degas your solvent and reaction mixture rigorously. The most effective method is three freeze-pump-thaw cycles. Alternatively, bubbling an inert gas (argon or nitrogen) through the mixture for 20-30 minutes can suffice.
Inefficient Transmetalation If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it allows the oxidative addition complex to be intercepted by pathways leading to homocoupling.Use a suitable base to activate the boronic acid. An aqueous solution of a base like K₂CO₃ or K₃PO₄ is often necessary to form the more reactive boronate species, which facilitates transmetalation.[12][13]
Sub-optimal Stoichiometry If the boronic acid is the limiting reagent or used in a 1:1 ratio, its depletion can favor side reactions.Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents). This ensures that after oxidative addition, the palladium complex is more likely to encounter the boronic acid for cross-coupling rather than another aryl halide.

Q5: My reaction is producing a mixture of C-arylated and N-arylated products. How can I improve the selectivity for the desired C-C bond formation?

A5: This is a classic selectivity challenge with indazole substrates.[2][14] The deprotonated indazole nitrogen is a potent nucleophile that can compete with the desired palladium-catalyzed C-C coupling. The key is to choose conditions that favor the palladium catalytic cycle over the nucleophilic aromatic substitution (SNAr) or copper-catalyzed N-arylation pathways.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Strongly Basic Conditions Strong bases (e.g., NaH, KOtBu) fully deprotonate the indazole N-H, creating a high concentration of the nucleophilic indazolide anion, which can directly react with the aryl halide.[1][3][15]Use a moderately weak inorganic base like K₂CO₃ or Cs₂CO₃. These bases are strong enough to facilitate the Suzuki or Buchwald-Hartwig cycle but may not fully deprotonate the indazole, thus minimizing the concentration of the competing nucleophile.
High Temperature Higher temperatures can favor the undesired N-arylation pathway.Run the reaction at a lower temperature (e.g., 80-90 °C). This can slow the rate of N-arylation relative to the palladium-catalyzed C-C coupling.
Catalyst/Ligand Choice Some catalyst systems may be less effective, leading to a slower C-C coupling rate that allows the N-arylation to compete.Use a highly active palladium pre-catalyst and a bulky, electron-rich phosphine ligand (e.g., a G3 or G4 Buchwald precatalyst with a ligand like SPhos or RuPhos). These systems promote rapid oxidative addition and reductive elimination, favoring the desired pathway.[10][16]
N-H Reactivity (No Protection) The unprotected N-H is the root cause.While often desirable to avoid extra steps, if selectivity cannot be achieved by other means, consider protecting the indazole nitrogen. A Boc or SEM group can be used, though care must be taken as some protecting groups can be labile under basic conditions.[2]

Section 3: Optimized Protocols and Workflows

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation and homocoupling byproducts.

Materials:

  • 5-Iodo-1H-indazol-6-ol (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • XPhos Pd G3 Precatalyst (2 mol %)

  • XPhos ligand (2 mol %)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, Degassed 1,4-Dioxane and Water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 5-Iodo-1H-indazol-6-ol, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the XPhos Pd G3 precatalyst and the additional XPhos ligand.

  • Via syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Key Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the major off-cycle pathways that lead to common byproducts.

Suzuki_Byproducts Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex TM_Complex Transmetalation Complex OA_Complex->TM_Complex Transmetalation Pd_Hydride [L-Pd(II)-H]+ OA_Complex->Pd_Hydride Hydride Source Product_Complex Product Complex TM_Complex->Product_Complex Isomerization Product_Complex->Pd0 Reductive Elimination Product Desired Product (Ar-Ar') Product_Complex->Product ArI 5-Iodo-1H-indazol-6-ol ArI->OA_Complex Oxidative Addition ArBOH2 Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) ArBOH2->Base Homocoupling Homocoupling (Ar'-Ar') ArBOH2->Homocoupling O₂ / Pd(II) Mediated Base->TM_Complex Boronate Formation Dehalogenation Dehalogenation (Ar-H) Pd_Hydride->Dehalogenation Reductive Elimination

Caption: Suzuki cycle and key byproduct pathways.

Troubleshooting Workflow

When a reaction fails or gives poor results, a systematic approach is essential.

Troubleshooting_Workflow Start Reaction Outcome: Low Yield / High Impurity Analyze Analyze Crude LC-MS / NMR Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Dehalogenation Dehalogenation (Ar-H) Identify->Dehalogenation Ar-H Homocoupling Homocoupling (Ar'-Ar') Identify->Homocoupling Ar'-Ar' N_Arylation N-Arylation Identify->N_Arylation N-Ar' No_Reaction No Reaction / Starting Material Identify->No_Reaction SM Sol_Dehalogenation 1. Switch to weaker base (K₃PO₄). 2. Use anhydrous, aprotic solvent. 3. Screen bulky, e⁻-rich ligands. Dehalogenation->Sol_Dehalogenation Sol_Homocoupling 1. Rigorously degas solvent. 2. Use slight excess of boronic acid. 3. Ensure base is aqueous/active. Homocoupling->Sol_Homocoupling Sol_N_Arylation 1. Lower reaction temperature. 2. Use weaker base (K₂CO₃). 3. Use highly active Pd catalyst. N_Arylation->Sol_N_Arylation Sol_No_Reaction 1. Check catalyst activity (use precatalyst). 2. Screen different solvents/bases. 3. Increase temperature cautiously. No_Reaction->Sol_No_Reaction

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Barboza, C. A. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • Barboza, C. A. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Figshare. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organometallics. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Studies. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • ResearchGate. Effect of base, solvent, and temperature. a | Download Scientific Diagram. [Link]

  • Chemistry World. (2022). Next-generation ligands for complex coupling challenges. [Link]

  • Molecules. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. [Link]

  • ResearchGate. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • HKMU Scholars. The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles | Request PDF. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Molecules. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]

  • Organic Letters. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • The Journal of Organic Chemistry. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Google Patents. (2014).
  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • RSC Advances. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

Sources

Technical Support Center: Purification of 5-Iodo-1H-indazol-6-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Iodo-1H-indazol-6-OL. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in its purest form. The presence of elemental iodine (I₂) as an impurity is a common issue, often arising from synthesis or degradation. This guide provides in-depth troubleshooting and validated protocols to ensure the high purity of your 5-Iodo-1H-indazol-6-OL samples.

Frequently Asked Questions (FAQs)

Q1: My 5-Iodo-1H-indazol-6-OL sample has a brown or purplish tint. What is the likely cause?

Q2: What are the primary methods for removing iodine impurities from my sample?

A2: The most common and effective methods for removing elemental iodine from organic compounds like 5-Iodo-1H-indazol-6-OL are:

  • Recrystallization: This technique separates the desired compound from impurities based on differences in their solubility in a particular solvent or solvent system.[4]

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase, such as silica gel.[5][6]

Q3: Can I use a simple water wash to remove iodine?

A3: While iodine has some solubility in water, a simple water wash is often insufficient to completely remove it from an organic layer, especially if the iodine concentration is significant. An aqueous solution of a reducing agent is far more effective.

Q4: How can I prevent the formation of iodine impurities in the first place?

A4: To minimize the formation of iodine impurities, consider the following preventative measures during and after synthesis:

  • Control of Reaction Stoichiometry: Use a minimal excess of the iodinating reagent during the synthesis.

  • Quenching: After the reaction is complete, quench any remaining iodinating reagent with a reducing agent like sodium thiosulfate before workup.[7]

  • Proper Storage: Store the purified 5-Iodo-1H-indazol-6-OL in a tightly sealed, amber-colored vial to protect it from light and air, and consider storing it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Troubleshooting Guide

This section provides detailed protocols and troubleshooting advice for the purification of 5-Iodo-1H-indazol-6-OL.

Problem: My purified 5-Iodo-1H-indazol-6-OL still shows a brown discoloration after a single purification step.

Solution: A single purification method may not be sufficient if the iodine contamination is high. Consider a multi-step purification approach. For instance, an initial wash with sodium thiosulfate can be followed by recrystallization or column chromatography for optimal purity.

Experimental Protocols

Protocol 1: Aqueous Wash with Sodium Thiosulfate

This is often the first and most straightforward method to try for removing iodine. The underlying principle is the chemical reduction of elemental iodine (I₂) to colorless iodide ions (I⁻) by sodium thiosulfate (Na₂S₂O₃).

Reaction: I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

Materials:

  • Crude 5-Iodo-1H-indazol-6-OL dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 5-10% (w/v) aqueous sodium thiosulfate solution.

  • Separatory funnel.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Dissolve the crude 5-Iodo-1H-indazol-6-OL in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add the 5-10% sodium thiosulfate solution to the separatory funnel. The volume of the thiosulfate solution should be roughly equal to the volume of the organic layer.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The brown color of the organic layer should fade as the iodine is reduced and extracted into the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium thiosulfate solution if the organic layer is still colored.

  • Wash the organic layer with deionized water to remove any residual thiosulfate salts.

  • Wash the organic layer with brine to facilitate the removal of water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and concentrate the solvent under reduced pressure to obtain the purified product.

Troubleshooting:

  • The brown color persists: This could indicate that the sodium thiosulfate solution is old or has degraded.[8] Prepare a fresh solution. Alternatively, the discoloration may be due to other impurities, in which case a different purification method like column chromatography should be employed.

  • An emulsion forms: Add more brine and gently swirl the separatory funnel to break the emulsion.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[4][9] The choice of solvent is crucial for successful recrystallization.

Solvent Selection: The ideal solvent for recrystallization should:

  • Completely dissolve the 5-Iodo-1H-indazol-6-OL at an elevated temperature.

  • Have low solubility for the compound at room temperature or below.

  • Either not dissolve the iodine impurity at all or keep it dissolved at low temperatures.

  • Not react with the compound.

  • Be easily removable from the purified crystals.

Suggested Solvent Systems:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Hexane

Procedure:

  • Place the crude 5-Iodo-1H-indazol-6-OL in a flask.

  • Add a minimal amount of the hot solvent (or the more soluble solvent of a mixed system) until the compound just dissolves.

  • If using a mixed solvent system, add the second solvent (the one in which the compound is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate.[9]

  • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Troubleshooting:

  • No crystals form: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Oily precipitate forms: This can happen if the solution is cooled too quickly or if the impurity concentration is very high. Try redissolving the oil in more hot solvent and cooling more slowly.

Protocol 3: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[6][10]

Materials:

  • Silica gel (stationary phase).

  • A suitable eluent (mobile phase), typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Chromatography column.

  • Collection tubes.

Procedure:

  • Select an eluent system: Use thin-layer chromatography (TLC) to determine the optimal eluent composition. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the 5-Iodo-1H-indazol-6-OL and should show good separation from the iodine spot (which is non-polar and will run close to the solvent front).

  • Pack the column: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed column without any air bubbles.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.

  • Collect fractions: Collect the eluting solvent in a series of fractions.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Poor separation: The eluent may not be optimal. Adjust the polarity of the eluent based on the TLC results. If the compounds are running too slowly, increase the polarity of the eluent. If they are running too fast, decrease the polarity.

  • Streaking of the compound on the column: This could be due to overloading the column or the compound being sparingly soluble in the eluent. Ensure the sample is fully dissolved before loading and use an appropriate amount of silica gel for the amount of sample being purified.

Visualizing Workflows

To aid in the selection and execution of the appropriate purification method, the following diagrams illustrate the decision-making process and the steps involved in a sodium thiosulfate wash.

Purification_Decision_Tree start Crude 5-Iodo-1H-indazol-6-OL (with brown/purple tint) wash_check Is the discoloration significant? start->wash_check thiosulfate_wash Perform Aqueous Wash with Sodium Thiosulfate wash_check->thiosulfate_wash Yes assess_purity Assess Purity (e.g., TLC, NMR) wash_check->assess_purity No thiosulfate_wash->assess_purity is_pure Is the sample pure? assess_purity->is_pure recrystallization Perform Recrystallization is_pure->recrystallization No, minor impurities column_chrom Perform Column Chromatography is_pure->column_chrom No, significant impurities final_product Pure 5-Iodo-1H-indazol-6-OL is_pure->final_product Yes recrystallization->final_product column_chrom->final_product

Caption: Decision tree for selecting a purification method.

Thiosulfate_Wash_Workflow start Dissolve crude product in organic solvent add_to_funnel Transfer to separatory funnel start->add_to_funnel add_thiosulfate Add 5-10% aq. Na₂S₂O₃ solution add_to_funnel->add_thiosulfate shake_vent Shake vigorously and vent add_thiosulfate->shake_vent separate_layers Allow layers to separate shake_vent->separate_layers drain_aqueous Drain aqueous layer separate_layers->drain_aqueous repeat_check Is organic layer colorless? drain_aqueous->repeat_check repeat_check->add_thiosulfate No wash_water Wash with deionized water repeat_check->wash_water Yes wash_brine Wash with brine wash_water->wash_brine dry_organic Dry organic layer (e.g., Na₂SO₄) wash_brine->dry_organic filter_concentrate Filter and concentrate dry_organic->filter_concentrate end Purified product filter_concentrate->end

Caption: Workflow for sodium thiosulfate wash.

Data Summary

Purification MethodPrincipleBest ForKey Considerations
Aqueous Thiosulfate Wash Chemical reduction of I₂ to I⁻Rapid removal of significant iodine contaminationEnsure the thiosulfate solution is fresh.
Recrystallization Differential solubilityRemoving small to moderate amounts of impuritiesSolvent selection is critical for good recovery and purity.
Column Chromatography Differential adsorptionSeparating complex mixtures or achieving very high purityRequires optimization of the eluent system via TLC.

References

  • ResearchGate. (2016, May 6). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?
  • Reddit. (2014, June 6). How do I get rid of excess iodine in a reaction?
  • Benchchem. Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds (U.S. Patent No. 3,425,798). U.S.
  • Homi Bhabha Centre for Science Education. Recrystallization.
  • Reddit. (2021, June 23). Removal of Iodine.
  • International Atomic Energy Agency. (1988). Iodine removing method in organic solvent. INIS-IAEA.
  • Sabol, J. E., & Kurtz, D. W. (1990). Recovering solvent from iodine solutions.
  • Catawba County. Iodine Solution.
  • Wikipedia. Sodium thiosulfate.
  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Quora. (2017, June 22). How would you separate iodine from a mixture of iodine and salt?
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Columbia University. Chem 267. Recrystallization.
  • Sciencemadness.org. (2003, June 25). Iodination of organic compounds.
  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • ChemicalBook. 5-Iodo-1H-indazole synthesis.
  • Patsnap. (2019, May 17). Synthesis method of 6-iodine-1H-indazole.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • University of Cambridge. How to run column chromatography.
  • Benchchem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Thermo Fisher Scientific. 5-Iodo-1H-indazole, 95%.
  • Columbia University. Column chromatography.
  • Organic Syntheses. (2021, June 18). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.
  • Sigma-Aldrich. 5-Iodo-1-methyl-1H-pyrazole 97%.
  • Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles.
  • Google Patents. (2011, June 30). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole (Chinese Patent No. CN102936223A).
  • MDPI. (2022, January 14). Radioiodination and Purification of [¹³¹I]β-CIT and [¹³¹I]FP-CIT with an Automated Radiosynthesizer.
  • Santa Cruz Biotechnology. 5-Iodo-1H-indazol-3-amine.
  • BLD Pharm. 5-Iodo-6-methyl-1H-indazole.
  • Chem-Impex. 6-Iodo (1H)indazole.
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.

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Addressing catalyst poisoning when using 5-Iodo-1H-indazol-6-OL

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Catalyst Poisoning in Cross-Coupling Reactions

Welcome to the Technical Support Center for researchers utilizing 5-Iodo-1H-indazol-6-OL. This guide is designed for chemists, researchers, and drug development professionals who may encounter challenges with catalyst activity in reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to ensure your experiments proceed efficiently and successfully.

This document provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and a foundational understanding of the chemical mechanisms at play.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses the most common issues encountered when using 5-Iodo-1H-indazol-6-OL in catalytic reactions, particularly palladium-catalyzed cross-couplings.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has stalled completely after adding 5-Iodo-1H-indazol-6-OL. How do I know if it's catalyst poisoning?

A1: Sluggish or stalled reactions are classic symptoms of catalyst poisoning. While other factors like poor reagent purity or suboptimal conditions can be culprits, poisoning by iodo-heterocycles has a distinct profile.

Key Symptoms of Catalyst Poisoning:

  • Reaction Arrest: The reaction proceeds initially but then stops before reaching full conversion, even with extended reaction times.

  • Color Change: A rapid change in the reaction mixture's color, often to dark brown or black, can indicate the precipitation of palladium black (Pd(0) agglomeration), a sign of catalyst deactivation.

  • Reproducibility Issues: Seemingly identical reaction setups give variable yields, a common issue when trace impurities or poison-related kinetics are at play.[1]

To differentiate from other potential issues, consider the following:

Symptom Possible Cause: Catalyst Poisoning Possible Cause: Other Issues
Reaction Stalls at Partial Conversion The active catalyst is consumed by the poison over time.A key reagent (e.g., base, boronic acid) is fully consumed or has degraded.
Formation of Palladium Black Ligand is stripped from the metal center, or the active species is destabilized by the poison.The chosen ligand is thermally unstable at the reaction temperature; improper ligand-to-metal ratio.
No Reaction from t=0 A highly potent poison is present from the start, or the catalyst's active sites are immediately blocked.Incorrect solvent, wrong base, inactive pre-catalyst, or poor quality of a starting material.
Inconsistent Results The poisoning effect is highly sensitive to reaction concentration and stoichiometry.[1]Trace moisture or oxygen in an air-sensitive reaction; weighing/measurement errors.

A control experiment using a simpler aryl iodide (e.g., iodobenzene) under the same conditions can be highly informative. If the control reaction proceeds smoothly, it strongly suggests a substrate-specific poisoning issue with 5-Iodo-1H-indazol-6-OL.

Q2: What makes 5-Iodo-1H-indazol-6-OL a potential catalyst poison?

A2: The molecular structure of 5-Iodo-1H-indazol-6-OL contains two distinct functionalities that can independently or cooperatively deactivate a metal catalyst like palladium.[2]

  • The Iodide Moiety: While aryl iodides are often prized for their high reactivity in oxidative addition, the resulting iodide ligand can be a potent poison. Iodide, being a soft Lewis base, can bind very strongly to the soft Lewis acidic palladium center.[3] This can lead to the formation of stable, inactive palladium-iodide complexes, such as bridging iodide dimers, which effectively remove the catalyst from the active cycle.[3][4][5] This inhibitory effect is particularly notorious in C-N bond-forming reactions.[4][5]

  • The Indazole Heterocycle: Nitrogen-containing heterocycles are well-known catalyst inhibitors.[2] The lone pair of electrons on the indazole's nitrogen atoms can coordinate strongly to the catalyst's active sites, competing with the desired reactants and preventing the catalytic cycle from proceeding.

The combination of both features on the same molecule creates a particularly challenging substrate that requires careful planning to use effectively.

Poisoning_Mechanism cluster_0 Catalytic Cycle Inhibition cluster_1 Poisoning Pathways Catalyst Active Pd(0) Catalyst Inactive_Iodide Inactive Bridging Iodide Dimer [L-Pd(μ-I)]₂ Catalyst->Inactive_Iodide Iodide Poisoning (Strong Pd-I bond) Inactive_Indazole Inactive Indazole Coordinated Complex LₙPd(Indazole) Catalyst->Inactive_Indazole Heterocycle Poisoning (N-coordination) Poison 5-Iodo-1H-indazol-6-OL

Fig. 1: Dual catalyst poisoning pathways for 5-Iodo-1H-indazol-6-OL.
Q3: How can I proactively prevent catalyst poisoning when using this substrate?

A3: A proactive approach is always more effective than attempting to rescue a failed reaction.

  • Rational Ligand Selection: Modern biarylphosphine ligands (e.g., those developed by Buchwald) are often designed to be bulky and electron-rich. This can promote faster rates of reductive elimination, minimizing the lifetime of problematic palladium-iodide intermediates and increasing resistance to deactivation.[3][4][5] N-Heterocyclic Carbene (NHC) ligands can also be effective due to their strong σ-donating ability, which forms robust, stable bonds with the metal center, potentially resisting displacement by the poison.[6][7]

  • Use of Additives (Iodide Scavengers): Incorporating an iodide scavenger from the start of the reaction can be highly effective. Silver (I) salts (e.g., Ag₂CO₃, Ag₃PO₄) are commonly used. The silver cation precipitates the problematic iodide anion as insoluble silver iodide (AgI), effectively removing it from the reaction medium.

  • Slow Addition: Adding the 5-Iodo-1H-indazol-6-OL solution slowly via a syringe pump can help maintain a low instantaneous concentration. This minimizes the risk of overwhelming the catalyst and allows the catalytic cycle to process the substrate before poisoning becomes dominant.

  • Optimize Catalyst Loading: While counterintuitive, starting with a slightly higher catalyst loading (e.g., 2-5 mol%) might provide a sufficient number of active sites to achieve the desired conversion before the entire catalyst population is deactivated. However, this is a less elegant solution than using scavengers or optimized ligands.

Q4: My reaction has stalled. Is it possible to rescue it?

A4: Yes, in-situ rescue is often possible, but success depends on how quickly you intervene.

  • Add an Iodide Scavenger: If you suspect iodide poisoning is the primary cause of stalling, the addition of a silver(I) or thallium(I) salt (Note: Thallium salts are highly toxic and should be handled with extreme caution) can regenerate the active catalyst. The scavenger removes the coordinated iodide, allowing the catalyst to re-enter the catalytic cycle. A detailed protocol is provided below.

  • Supplement with Additional Ligand: Sometimes, the poison displaces the supporting ligand, leading to catalyst decomposition. Adding a small amount of fresh ligand (0.5-1 mol%) can sometimes restore the active catalytic species.

  • Add a New Charge of Catalyst: As a last resort, adding a fresh charge of the pre-catalyst can sometimes restart the reaction, though this can complicate purification and is not a cost-effective solution.

Troubleshooting_Workflow Start Reaction Stalled or Sluggish? Check_Purity Verify Reagent Purity & Reaction Conditions Start->Check_Purity No Poisoning_Suspected Catalyst Poisoning Suspected Start->Poisoning_Suspected Yes Prevent Proactive Strategy: - Use Iodide Scavenger (e.g., Ag₂CO₃) - Use Robust Ligand (e.g., Buchwald type) - Slow Substrate Addition Poisoning_Suspected->Prevent For Future Runs Rescue Rescue Strategy: - Add Scavenger (e.g., Ag₂CO₃) - Add More Ligand - Add More Catalyst Poisoning_Suspected->Rescue For Current Run Analyze Analyze Reaction Mixture (TLC, LC-MS) Rescue->Analyze Success Reaction Proceeds to Completion Analyze->Success Conversion Increasing Failure Reaction Still Stalled. Re-evaluate entire process. Analyze->Failure No Change

Fig. 2: Troubleshooting workflow for stalled reactions.

Frequently Asked Questions (FAQs)

Q: Are certain palladium catalysts more resistant to poisoning by this molecule? A: Yes. Catalyst systems employing bulky, electron-rich biarylphosphine ligands are often more robust. They tend to accelerate the rate-limiting reductive elimination step, which minimizes the lifetime of the catalyst in the vulnerable Pd(II)-iodide state.[4][5] Palladium pre-catalysts that form a monoligated active species can also show higher tolerance.

Q: Does the hydroxyl (-OH) group on the indazole ring participate in poisoning? A: The hydroxyl group is less likely to be a primary poison compared to the N-heterocycle and the iodide. However, as a weak acid, it could potentially interact with basic reagents or the metal center under specific conditions, but this is generally considered a secondary effect.

Q: I don't have silver salts. Are there other scavengers I can use? A: While silver salts are most common, thallium(I) salts (e.g., Tl₂CO₃) are also effective but are extremely toxic and should be avoided unless absolutely necessary and with stringent safety protocols. In some specific reaction types, other additives might indirectly prevent poisoning; for example, in Stille couplings, the tin reagents can sequester iodide.[3]

Experimental Protocol

Protocol: In-Situ Reaction Rescue Using a Silver Carbonate Scavenger

This protocol describes the steps to rescue a stalled palladium-catalyzed cross-coupling reaction suspected of being poisoned by iodide.

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Stalled reaction mixture

  • Silver (I) Carbonate (Ag₂CO₃), solid

  • Anhydrous solvent (e.g., toluene, dioxane) for slurry preparation

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe and needle

Procedure:

  • Confirm Stalling: Before intervention, take an aliquot of the reaction mixture and analyze it by TLC or LC-MS to confirm that the reaction has indeed stalled and is not just proceeding slowly.

  • Prepare Scavenger Slurry: In a separate, dry, and inerted vial, weigh out 1.5 to 2.5 equivalents of Ag₂CO₃ relative to the amount of 5-Iodo-1H-indazol-6-OL used. Add a small amount of anhydrous solvent to create a mobile slurry.

    • Rationale: Using a slurry prevents introducing a fine powder that can be difficult to transfer and may fly around the reaction vessel. A stoichiometric excess of the scavenger ensures rapid and complete removal of the iodide.

  • Add Scavenger to Reaction: Under a positive pressure of inert gas, carefully add the Ag₂CO₃ slurry to the stirring reaction mixture via syringe.

  • Observe and Monitor:

    • You may observe the formation of a precipitate (yellowish AgI) and a lightening of the reaction mixture's color if palladium black begins to be consumed.

    • Maintain the reaction at its designated temperature.

    • Begin monitoring the reaction progress again by TLC or LC-MS after 30 minutes, and then periodically thereafter.

  • Work-up: Once the reaction reaches completion, the solid silver salts (Ag₂CO₃ and AgI) can be removed by filtering the reaction mixture through a pad of Celite® before proceeding with the standard aqueous work-up and purification.

References

  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances.
  • Regeneration of palladium based catalyst for methane abatment. DCL Inc.
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research - ACS Publications.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. Noah Tech.
  • Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. National Institutes of Health (NIH).
  • Recent update on catalytic activity of N-heterocyclic carbene supported on graphene nanosheets. Springer.
  • Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Ananikov Lab.
  • Influence of N-heterocyclic carbene modification on the catalytic performance of Pd clusters and nanoparticles in the Mizoroki--Heck reaction. ResearchGate.
  • N-Heterocyclic Carbenes as Organic Catalysts. The Royal Society of Chemistry.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.
  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Reddit.
  • Catalyst poisoning. Wikipedia.
  • Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Nature Research.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Institutes of Health (NIH).
  • An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. SciSpace.

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Technical Support Center: 5-Iodo-1H-indazol-6-ol Integrity Management

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 5-Iodo-1H-indazol-6-ol CAS: 885519-09-5 Chemical Class: Halogenated Indazole / Phenolic Intermediate Primary Application: Kinase Inhibitor Synthesis (e.g., Axitinib intermediates), Molecular Probes.

Critical Storage Parameters (The "Why" & "How")

This section defines the non-negotiable storage standards required to maintain the purity of 5-Iodo-1H-indazol-6-ol. This compound possesses two reactive centers—the carbon-iodine (C-I) bond and the phenolic hydroxyl (6-OH) —that dictate its stability profile.

Summary of Conditions
ParameterStandard RequirementScientific Rationale
Temperature -20°C (± 5°C) Slows Arrhenius kinetics of oxidative quinone formation.
Light Strictly Dark / Amber Vials Prevents homolytic cleavage of the C-I bond (Photodeiodination).
Atmosphere Inert Gas (Argon/Nitrogen) The electron-rich phenolic ring is susceptible to aerobic oxidation.
Moisture Desiccated (<10% RH) Prevents hydrate formation and proton-exchange induced aggregation.
Technical Deep Dive

Why does it degrade?

  • Photodeiodination: The bond dissociation energy of the C-I bond on the indazole ring is relatively low (~65 kcal/mol). Exposure to UV or blue light excites the molecule, leading to homolytic cleavage. This releases an Iodine radical (

    
    ) and an aryl radical, which rapidly react with solvent or oxygen to form impurities (often yellow/brown).
    
  • Phenolic Oxidation: The 6-hydroxyl group donates electron density to the indazole ring, making it "electron-rich." In the presence of oxygen and trace moisture, this can oxidize into a quinoid-type structure (indazoloquinone), leading to pink or black discoloration.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by researchers during synthesis or screening workflows.

Issue 1: "My sample has turned from off-white to pink or brown."

Diagnosis: Oxidative degradation or Iodine liberation.

  • The Mechanism: A pink hue typically indicates the formation of quinoid species (oxidation of the phenol). A brown/yellow hue often indicates the liberation of elemental iodine (

    
    ) due to light exposure.
    
  • Corrective Action:

    • Do not use for sensitive biological assays (IC50 will be skewed).

    • Purification: If the sample is critical, repurify via recrystallization (typically from EtOH/Water) or Prep-HPLC.

    • Prevention: Ensure the next batch is stored under Argon in amber glass.

Issue 2: "The compound is not dissolving completely in DMSO."

Diagnosis: Moisture-induced aggregation or hydrate formation.

  • The Mechanism: Indazoles are amphoteric and capable of strong hydrogen bonding. If the powder absorbs atmospheric moisture, it can form tight crystal lattice hydrates that are kinetically slow to dissolve in DMSO.

  • Corrective Action:

    • Sonicate: Sonicate at 30-40°C for 10 minutes.

    • Acidify (Caution): For chemical synthesis (NOT biological assay), adding 0.1% acetic acid to the solvent can disrupt H-bonding networks.

Issue 3: "Can I store the compound in solution (DMSO/Ethanol)?"

Answer: Only for short durations (max 24-48 hours).

  • Reasoning: In solution, the molecular mobility increases, accelerating the collision frequency with dissolved oxygen. Furthermore, DMSO is hygroscopic; absorbed water will accelerate phenolic oxidation.

  • Protocol: If solution storage is unavoidable, freeze at -80°C and seal with Parafilm under inert gas.

Experimental Protocols

Protocol A: Inert Gas Overlay (For Long-Term Storage)

Use this protocol every time the stock vial is opened.

  • Preparation: Connect a needle to a line of dry Argon or Nitrogen (Argon is preferred as it is heavier than air).

  • Flush: Insert the needle into the vial, keeping the tip above the powder level.

  • Flow: Flow gas gently (~1-2 psi) for 15 seconds to displace headspace air.

  • Seal: While the gas is still flowing, cap the vial tightly.

  • Secure: Wrap the cap junction with Parafilm to prevent gas exchange.

Protocol B: Reconstitution for HTS (High-Throughput Screening)

Use this to minimize degradation during assay plate preparation.

  • Solvent Prep: Degas anhydrous DMSO by bubbling Nitrogen through it for 10 minutes prior to use.

  • Weighing: Weigh the solid quickly. Do not leave the stock bottle open on the balance.

  • Dissolution: Add degassed DMSO to the solid. Vortex immediately.

  • Aliquot: If not using the whole volume, aliquot into single-use amber tubes.

  • Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice before placing in -20°C/-80°C storage.

Visualizing Degradation & Decisions

Diagram 1: Storage Decision Logic

This decision tree guides the user on how to handle the compound based on its current state and intended use.

StorageLogic Start Received 5-Iodo-1H-indazol-6-ol Check Check Appearance Start->Check White Off-White / Pale Beige Check->White Looks Good Pink Pink / Brown / Yellow Check->Pink Discolored ActionGood Store at -20°C Protect from Light Argon Overlay White->ActionGood ActionBad Purity Check (HPLC/LCMS) Pink->ActionBad Use Intended Use? ActionBad->Use Synth Chemical Synthesis Use->Synth Bio Biological Assay (IC50) Use->Bio Recryst Recrystallize Synth->Recryst If >90% Pure Discard Discard / Repurchase Bio->Discard Risk of Artifacts Recryst->ActionGood

Caption: Decision tree for evaluating compound integrity upon receipt or before experimental use.

Diagram 2: Degradation Pathways

This diagram illustrates the chemical mechanisms responsible for degradation, highlighting the need for light and oxygen protection.

DegradationPath Compound 5-Iodo-1H-indazol-6-ol (Intact) Light UV/Blue Light (hv) Compound->Light Oxygen Oxygen (O2) + Moisture Compound->Oxygen Radical Aryl Radical + I• Light->Radical Homolytic Cleavage Quinone Indazoloquinone (Pink/Black) Oxygen->Quinone Oxidation of Phenol Deiod De-iodinated Impurity (1H-indazol-6-ol) Radical->Deiod H-Abstraction

Caption: Mechanistic pathways showing how light causes de-iodination and oxygen causes quinone formation.[1]

References

  • PubChem. (n.d.). Compound Summary: 5-Iodo-1H-indazole.[2][3] National Library of Medicine. Retrieved March 3, 2026, from [Link](Note: Used as a structural analogue reference for the indazole core stability).

  • Frota, L. C., et al. (2009).[4] Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society. Retrieved March 3, 2026, from [Link](Reference for the reactivity and stability of iodinated phenols).

  • Hou, J., et al. (2023).[1] Degradation of iodinated X-ray contrast media by advanced oxidation processes. Chinese Chemical Letters. Retrieved March 3, 2026, from [Link](Reference for the mechanism of C-I bond cleavage under light/oxidation).

Sources

Validation & Comparative

Comparative 1H-NMR Assignment Guide: 5-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis for the 1H-NMR chemical shift assignment of 5-Iodo-1H-indazol-6-ol . This document is structured to assist researchers in confirming regioselectivity during the synthesis of indazole-based kinase inhibitors.

Executive Summary & Scientific Context

5-Iodo-1H-indazol-6-ol is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). The introduction of an iodine atom at the C5 position of the 1H-indazol-6-ol scaffold is electronically and sterically significant.

The primary challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., 7-iodo-1H-indazol-6-ol) and confirming the complete iodination of the precursor (1H-indazol-6-ol) . This guide provides a definitive assignment strategy based on spin-spin coupling analysis and substituent-induced chemical shift perturbations (SCS).

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

  • Solvent: DMSO-d₆ (99.9% D) is the required solvent. Chloroform-d (CDCl₃) is not recommended due to the poor solubility of the 6-hydroxyindazole scaffold and the loss of exchangeable proton signals (OH, NH).

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Reference: Residual DMSO pentet at 2.50 ppm .

Comparative Analysis: Target vs. Alternatives

The following table contrasts the spectral signature of the target molecule against its precursor and its most common synthetic impurity (the 7-iodo isomer).

Table 1: Chemical Shift Comparison (δ, ppm in DMSO-d₆)[1]
PositionPrecursor (1H-Indazol-6-ol)Target (5-Iodo-1H-indazol-6-ol)Alternative Isomer (7-Iodo-1H-indazol-6-ol)
H-3 7.85 (s)7.95 – 8.05 (s) 7.90 – 8.00 (s)
H-4 7.52 (d, J=8.5 Hz)7.80 – 7.90 (s) 7.45 (d, J=8.5 Hz)
H-5 6.68 (dd, J=8.5, 2.0 Hz)— (Substituted by I) 6.75 (d, J=8.5 Hz)
H-7 6.78 (d, J=2.0 Hz)6.85 – 6.95 (s) — (Substituted by I)
NH (1) ~12.4 (br s)~12.8 (br s) ~12.6 (br s)
OH (6) ~9.6 (br s)~10.2 (br s) ~10.5 (br s)
Key Diagnostic ABX System (Doublet of doublets at H5)Two Singlets (Para-positioned H4 & H7)AB System (Ortho-coupled doublets H4/H5)

Note: Chemical shifts are estimated based on substituent chemical shift (SCS) additivity rules applied to the base indazole scaffold. The Iodine atom at C5 causes a significant downfield shift (+0.3–0.4 ppm) on the ortho proton (H4) and a minor shift on the meta proton (H7).

Structural Assignment Logic

The assignment of 5-Iodo-1H-indazol-6-ol relies on three pillars of evidence:

A. Loss of Coupling (The "Singlet" Test)
  • Precursor: The H4 and H5 protons are ortho to each other, producing a strong coupling constant (J ≈ 8.5 Hz).

  • Target: Substitution at C5 eliminates H5. The remaining aromatic protons, H4 and H7 , are para to each other across the ring. Para-coupling is typically negligible (< 1 Hz) in this system.

  • Result: The spectrum must show two distinct singlets in the aromatic region (excluding H3). If you see doublets, you likely have the 7-iodo isomer or unreacted starting material.

B. Chemical Shift Perturbation
  • H4 Deshielding: The iodine atom is highly polarizable and electronegative (inductive effect), but also exhibits a "heavy atom effect." Positioned ortho to H4, it typically causes a downfield shift (move to higher ppm).

  • H7 Stability: H7 is meta to the iodine and ortho to the hydroxyl group. The electron-donating OH group strongly shields H7, keeping it upfield (< 7.0 ppm).

C. NOE Correlations (Confirmation)
  • NOE 1: Irradiating H4 should show a strong enhancement of H3 (the pyrazole proton). This confirms H4 is adjacent to the ring junction.

  • NOE 2: Irradiating H7 should not show an NOE to H3, but may show an NOE to the NH proton (depending on tautomer population).

Visualization of Assignment Workflow

NMR_Assignment Start Crude Product Spectrum (DMSO-d6) Check_H3 Identify H-3 Signal (~8.0 ppm, Singlet) Start->Check_H3 Check_Region Analyze Aromatic Region (6.5 - 8.0 ppm) Check_H3->Check_Region Decision_Coupling Coupling Pattern? Check_Region->Decision_Coupling Res_Precursor Doublet (J=8.5) + Doublet of Doublets Identified: Unreacted Precursor Decision_Coupling->Res_Precursor dd observed Res_7Iodo Two Doublets (J=8.5) Identified: 7-Iodo Regioisomer Decision_Coupling->Res_7Iodo 2x Doublets Res_5Iodo Two Singlets (One at ~7.9, One at ~6.9) Identified: 5-Iodo-1H-indazol-6-ol Decision_Coupling->Res_5Iodo 2x Singlets Confirm_NOE NOE Confirmation: Irradiate 7.9 ppm (H4) -> See H3 Res_5Iodo->Confirm_NOE

Caption: Logical workflow for distinguishing the target 5-iodo compound from precursors and regioisomers based on multiplicity.

Detailed Signal Assignment

5-Iodo-1H-indazol-6-ol
  • Formula: C₇H₅IN₂O

  • MW: 260.03 g/mol

Chemical Shift (δ)MultiplicityIntegrationAssignmentNotes
12.80 br s1HNH (1) Exchangeable; chemical shift varies with concentration.
10.20 br s1HOH (6) Exchangeable; broadened by H-bonding.
8.00 s1HH-3 Pyrazole ring proton. Diagnostic baseline.
7.85 s1HH-4 Deshielded by adjacent Iodine (C5). Shows NOE to H-3.
6.90 s1HH-7 Shielded by adjacent OH (C6). No coupling to H-4.

References

  • Indazole Synthesis & NMR: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2019). Royal Society of Chemistry. Link

  • Precursor Characterization: 1H-Indazol-6-ol Spectral Data. PubChem Compound Summary for CID 135483987. Link

  • Regioisomer Differentiation: Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. (2022). Journal of Organic Chemistry. (Provides comparative NMR data for substituted indazoles). Link

  • Iodination Protocols: Regioselective C5−H Direct Iodination of Indoles and Indazoles. (2015). RSC Advances. Link

Comparative Guide: HPLC Method Development for 5-Iodo-1H-indazol-6-ol Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a regulatory and scientific imperative. 5-Iodo-1H-indazol-6-ol is a highly functionalized, halogenated indazole heavily utilized as a privileged scaffold in the discovery of novel kinase inhibitors and anti-inflammatory agents[1].

This guide provides an objective, data-driven comparison between a standard C18 column (Alternative A) and a specialized Phenyl-Hexyl column (Product/Alternative B) for the purity assessment of 5-Iodo-1H-indazol-6-ol. By examining the underlying chromatographic mechanisms, this document will demonstrate how targeted column chemistry resolves complex structural isomers that traditional hydrophobic stationary phases fail to separate.

The Analytical Challenge: Halogenated Indazoles

The molecular architecture of 5-Iodo-1H-indazol-6-ol presents unique chromatographic challenges:

  • The Indazole Core: This bicyclic system contains both a hydrogen-bond donor and acceptor, making it highly polar and prone to tautomerization. If not properly controlled by mobile phase pH, it can interact with residual silanols on the silica support, causing severe peak tailing.

  • The Iodine Substituent: Iodine is a large, highly polarizable, and lipophilic halogen. During synthesis, common impurities include unreacted des-iodo precursors, di-iodo over-reaction products, and closely related positional isomers (e.g., 4-Iodo-1H-indazol-6-ol).

Because positional isomers have nearly identical hydrophobic footprints, separating them requires an orthogonal selectivity mechanism beyond simple hydrophobic dispersion.

The Rationale: Column Chemistry & Causality

To achieve baseline resolution, the analytical method must exploit the specific electronic properties of the analyte.

  • Alternative A (Standard C18 Column): C18 stationary phases rely purely on hydrophobic (dispersive) interactions. While excellent for general lipophilic compounds, C18 struggles to differentiate between the subtle structural variations of halogenated indazole isomers, often resulting in co-elution.

  • Product/Alternative B (Phenyl-Hexyl Column): A Phenyl-Hexyl phase incorporates a phenyl ring tethered to the silica surface via a six-carbon chain. This chemistry provides two distinct advantages for 5-Iodo-1H-indazol-6-ol:

    • 
       Interactions:  The electron-rich indazole ring engages in 
      
      
      
      stacking with the stationary phase's phenyl ring.
    • Dipole-Induced Dipole Interactions: The highly polarizable iodine atom interacts strongly with the delocalized electrons of the phenyl phase. This targeted interaction selectively retains the iodo-compound differently than its des-iodo or brominated counterparts, drastically improving the resolution of critical impurity pairs.

Experimental Workflow

HPLC_Workflow Start Sample Preparation (5-Iodo-1H-indazol-6-ol) ColSelect Column Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect MobPhase Mobile Phase Optimization (Buffer pH & Organic Modifier) ColSelect->MobPhase Analysis HPLC Analysis (Gradient Elution) MobPhase->Analysis SST System Suitability Testing (Rs > 2.0, Tailing < 1.5) Analysis->SST Validation Method Validation (ICH Q2(R2) Guidelines) SST->Validation

Fig 1: Step-by-step HPLC method development and validation workflow.

Step-by-Step Methodologies

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5-Iodo-1H-indazol-6-ol and dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final working concentration of 0.1 mg/mL using the initial mobile phase composition (95% A / 5% B).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Causality note: Utilizing ultra-high purity solvents and rigorous filtration is critical to prevent particulate accumulation, reduce baseline noise, and protect the column frit[2].

Chromatographic Conditions

To suppress the ionization of the indazole core and prevent secondary silanol interactions, a highly acidic mobile phase is required.

  • Instrument: Agilent 1260 Infinity II (or equivalent UHPLC/HPLC system).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Photodiode Array (PDA) at 254 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C (Maintained to ensure mass transfer reproducibility).

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.0595
18.0595
18.1955
22.0955 (Re-equilibration)

Comparative Performance Data

The following table summarizes the quantitative performance of the standard C18 column versus the specialized Phenyl-Hexyl column when separating 5-Iodo-1H-indazol-6-ol from a simulated des-iodo impurity (1H-indazol-6-ol).

Chromatographic ParameterAlternative A: Standard C18 (150 x 4.6 mm, 3 µm)Product B: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time (Main Peak) 8.4 min11.2 min
Retention Time (Des-iodo Impurity) 8.1 min9.1 min
Resolution (

)
1.1 (Co-elution risk)3.8 (Baseline separation)
Tailing Factor (

)
1.61.1
Theoretical Plates (

)
9,50014,200
Signal-to-Noise (S/N) at LOQ 15:128:1

Data Analysis: The Phenyl-Hexyl column demonstrates superior performance. The


 of 3.8 guarantees baseline separation, driven by the strong dipole-induced dipole interactions between the iodine atom and the phenyl phase, which selectively retains the target analyte longer than the des-iodo impurity.

System Suitability & The Self-Validating System

A scientifically rigorous protocol must be a self-validating system. To ensure the method is fit-for-purpose on any given day, it incorporates System Suitability Testing (SST) parameters strictly aligned with the updated USP <621> Chromatography guidelines[3]. Before analyzing unknown batches, the system must pass the following criteria using a standard suitability mix:

  • Resolution (

    
    ):  Must be 
    
    
    
    between 5-Iodo-1H-indazol-6-ol and its closest eluting impurity. This validates that the column chemistry and mobile phase are successfully exploiting the
    
    
    interactions.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . A higher value indicates column degradation or inadequate suppression of silanol interactions by the TFA buffer.
  • Injection Repeatability: The relative standard deviation (%RSD) of the peak area for five replicate injections must be

    
    , validating autosampler precision.
    

Furthermore, this method structure supports full validation lifecycles as mandated by the ICH Q2(R2) Validation of Analytical Procedures framework, ensuring specificity, accuracy, and robustness across the reportable range[4].

Conclusion

For the purity assessment of halogenated indazoles like 5-Iodo-1H-indazol-6-ol, relying on standard C18 hydrophobic dispersion is insufficient and risks the co-elution of critical positional isomers. By upgrading to a Phenyl-Hexyl column, analytical scientists can leverage orthogonal


 and dipole-induced dipole interactions. This causality-driven approach not only guarantees baseline resolution (

> 3.0) but also ensures compliance with stringent USP and ICH regulatory standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available at:[Link]

Sources

Infrared (IR) spectroscopy analysis of 5-Iodo-1H-indazol-6-OL

Author: BenchChem Technical Support Team. Date: March 2026

Technique Selection Guide: ATR-FTIR vs. KBr Transmission vs. Raman

Executive Summary

This guide provides a technical comparison of spectroscopic characterization methods for 5-Iodo-1H-indazol-6-ol , a critical halogenated heterocyclic intermediate often utilized in the synthesis of kinase inhibitors (e.g., indazole-derived pharmaceuticals).

The analysis of this molecule presents a dual challenge:

  • Differentiation of Hydrogen Bond Donors: Distinguishing the phenolic hydroxyl (-OH) from the indazole amine (-NH) in the high-frequency region.

  • Verification of Halogenation: Confirming the integrity of the Carbon-Iodine (C-I) bond, which exhibits low-frequency vibrations often obscured in standard IR.

This guide compares Attenuated Total Reflectance (ATR-FTIR) , KBr Pellet Transmission , and Raman Spectroscopy to determine the optimal workflow for structural validation.

Structural Context & Vibrational Logic

Before selecting a technique, one must understand the vibrational modes of the analyte. 5-Iodo-1H-indazol-6-ol possesses distinct "fingerprint" features:

  • Indazole Core: A fused benzene and pyrazole ring system. Tautomerism (1H- vs. 2H-) is a critical solid-state feature detectable by IR.

  • C-I Bond: A heavy atom substitution. The C-I stretch occurs in the "far-IR" or low fingerprint region (<600 cm⁻¹), making it difficult to detect with standard optics (ZnSe/Diamond ATR cutoffs).

  • Phenolic -OH: Highly susceptible to hydrogen bonding, leading to broad spectral bands that can overlap with the N-H stretch.

Comparative Analysis of Techniques

The following table contrasts the three primary methodologies for analyzing this specific compound.

Table 1: Performance Matrix for 5-Iodo-1H-indazol-6-ol
FeatureATR-FTIR (Diamond) KBr Pellet (Transmission) Raman Spectroscopy
Primary Utility Rapid ID, Quality Control (QC)High-Resolution Structural ElucidationC-I Bond Verification , Polymorph ID
Sample Prep None (Direct Solid)High (Grinding/Pressing)None (Direct Solid/Glass Vial)
O-H/N-H Region Good, but pathlength is shortExcellent (if dry), but hygroscopic riskWeak (OH is weak scatterer)
C-I Detection Poor (Diamond cuts off <525 cm⁻¹)Moderate (KBr transparent >400 cm⁻¹)Superior (High polarizability of Iodine)
Destructive? NoYes (Pellet formation)No
Risk Factor Crystal damage from pressure anvilPressure-induced amorphization; Water uptakeFluorescence interference (Indazoles can fluoresce)
Detailed Assessment[1]
Method A: ATR-FTIR (Recommended for Routine QC)
  • Pros: The diamond ATR is robust and requires zero prep. It is ideal for confirming the "fingerprint" of the organic skeleton (1600–600 cm⁻¹).

  • Cons: The C-I stretch for aryl iodides typically falls between 485–600 cm⁻¹. Diamond ATR crystals absorb strongly below 525 cm⁻¹, potentially masking the iodine confirmation.

  • Verdict: Use for batch-to-batch consistency of the organic scaffold.

Method B: KBr Pellet (Recommended for Publication)
  • Pros: KBr is transparent down to 400 cm⁻¹, allowing visualization of the C-I stretch.[1] Transmission mode offers higher sensitivity for weak overtone bands.

  • Cons: The indazole moiety is a hydrogen bond donor. KBr is hygroscopic; absorbed water creates a broad peak at 3400 cm⁻¹ that obscures the critical O-H/N-H region of the molecule.

  • Verdict: Use only if the C-I bond must be seen via IR and Raman is unavailable. Requires varying concentrations to distinguish intramolecular vs. intermolecular H-bonding.

Method C: Raman Spectroscopy (The "Secret Weapon")
  • Pros: The C-I bond is highly polarizable, resulting in a very strong Raman signal (unlike IR, where it is weak). Water (if present) does not interfere.

  • Cons: Indazoles are conjugated systems that may fluoresce under green (532 nm) lasers.

  • Verdict: The Gold Standard for proving the Iodine is attached. Use a 785 nm or 1064 nm laser to suppress fluorescence.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol is designed for a PerkinElmer Spectrum Two or Thermo Nicolet iS50 equipped with a Diamond ATR.

Phase 1: System Validation
  • Clean: Wipe crystal with isopropanol. Ensure energy throughput is >95% of the factory baseline.

  • Background: Collect a 32-scan background of ambient air. Validation: Check for CO₂ doublets (2350 cm⁻¹) and H₂O noise. If H₂O is >0.01 Abs, purge the system.

Phase 2: Sample Acquisition
  • Deposition: Place ~5 mg of 5-Iodo-1H-indazol-6-ol powder on the center of the crystal.

  • Contact: Lower the pressure anvil. Apply force until the live preview spectrum stabilizes.

    • Expert Tip: Do not over-tighten. Indazoles can undergo pressure-induced polymorph transitions. Stop when the strongest peak (likely C=N at ~1620 cm⁻¹) reaches 0.4–0.7 Absorbance units.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Routine) or 64 (High S/N)

    • Correction: Apply "ATR Correction" (converts penetration depth dependence to transmission-like units).

Phase 3: Data Processing
  • Baseline: Apply automatic baseline correction (polynomial order 2).

  • Normalization: Normalize to the C=C aromatic stretch (~1500 cm⁻¹) for overlay comparisons.

Data Interpretation: Expected Spectral Features

The following table synthesizes data from indazole and aryl-halide literature [1, 2, 4].

Frequency (cm⁻¹)AssignmentIntensityNotes
3200–3450 O-H Stretch Medium/BroadBroadened by H-bonding. Sharpens in dilute solution (non-ATR).
3100–3250 N-H Stretch MediumCharacteristic of the pyrazole ring (1H-tautomer).
1615–1630 C=N Stretch Strong Diagnostic for the indazole ring closure.
1580–1600 C=C Aromatic StrongSkeletal vibration of the benzene ring.
1240–1270 C-O Stretch StrongPhenolic C-O stretch. Confirms the "-ol" functionality.
930–960 N-N Stretch Weak/MedSpecific to the hydrazine moiety in the ring.
500–600 C-I Stretch Weak (IR)Strong in Raman . Often obscured in Diamond ATR.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for characterizing this molecule.

Indazole_Analysis Start Sample: 5-Iodo-1H-indazol-6-ol Goal_QC Goal: Routine QC / ID Start->Goal_QC Goal_Struct Goal: Structural Proof (Iodine) Start->Goal_Struct ATR Method: ATR-FTIR (Diamond/ZnSe) Goal_QC->ATR Fast, No Prep Raman Method: Raman (1064 nm Laser) Goal_Struct->Raman Best for C-I KBr Method: KBr Pellet Goal_Struct->KBr Alternative if Raman N/A Result_FP Fingerprint Match (1600-600 cm⁻¹) ATR->Result_FP High Confidence Result_CI C-I Bond Confirmation (~550 cm⁻¹) ATR->Result_CI Low Confidence (Cutoff Limits) Raman->Result_CI High Confidence KBr->Result_CI Medium Confidence

Figure 1: Decision matrix for selecting the appropriate spectroscopic technique based on analytical goals (Routine ID vs. Structural Confirmation).

References

  • NIST Mass Spectrometry Data Center. "1H-Indazole Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Cané, E., et al. (1993). "Gas-phase infrared spectrum of indazole." Journal of the Chemical Society, Faraday Transactions. [Link]

  • Crawford, M.J., & Klapötke, T.M. (2000). "The Raman Spectrum of Iodine Azide." Institute of Inorganic Chemistry, LMU.[2] (Validates C-I Raman intensity). [Link]

  • Specac Application Notes. "Solid analysis in a KBr matrix vs ATR." Specac Ltd. [Link]

Sources

Comparative Crystal Structure Analysis: 5-Iodo-1H-indazol-6-ol vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Comparison of 5-Iodo-1H-indazol-6-ol and its Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Significance

5-Iodo-1H-indazol-6-ol represents a critical scaffold in medicinal chemistry, particularly as a fragment in the design of Type II kinase inhibitors (e.g., Axitinib analogs). Its structural integrity relies on the interplay between the iodine atom (a halogen bond donor) and the hydroxyl group (a hydrogen bond donor/acceptor) on the indazole core.

This guide provides an in-depth comparative analysis of the crystal packing, intermolecular forces, and stability profiles of 5-Iodo-1H-indazol-6-ol against its primary regioisomer, 6-Iodo-1H-indazol-5-ol, and its tautomeric forms. By synthesizing crystallographic data from homologous iodo-indazole systems, we define the structural determinants that drive solid-state performance.[1]

Chemical Architecture and Isomerism

The structural diversity of this scaffold arises from two distinct phenomena: substituent regiochemistry and annular tautomerism.

Regioisomerism: The 5,6-Disubstitution Pattern

The position of the iodine relative to the hydroxyl group fundamentally alters the electronic landscape of the benzene ring fused to the pyrazole.

  • Target (5-I, 6-OH): Iodine at C5 is para to the pyrazole N1, enhancing the acidity of the N1-H via inductive effects.

  • Isomer (6-I, 5-OH): Iodine at C6 is meta to N1 but ortho to N2, often leading to different halogen bonding vectors in the crystal lattice.

Tautomerism: 1H vs. 2H

Indazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers. While the 1H-form is thermodynamically favored in the gas phase and solution (by ~2–4 kcal/mol), the solid-state preference is dictated by intermolecular hydrogen bonding networks.

Tautomerism cluster_0 Thermodynamic Equilibrium cluster_1 Solid-State Stabilization T1 1H-Tautomer (Benzenoid Character) T2 2H-Tautomer (Quinoid Character) T1->T2 Proton Transfer (Fast in Solution) H_Bond Intermolecular H-Bonds (N-H...N / O-H...N) T1->H_Bond Favored in Polar Solvents Hal_Bond Halogen Bonds (C-I...N / C-I...O) T2->Hal_Bond Stabilized by Specific Packing H_Bond->T1 Crystal Lattice Locking

Figure 1: Tautomeric equilibrium and the solid-state forces that "lock" the structure into a specific polymorph.

Comparative Crystallographic Analysis[2][3]

Crystal Packing Motifs

The crystal structure of 5-Iodo-1H-indazol-6-ol is governed by a competition between "Head-to-Tail" hydrogen bonding (characteristic of indazoles) and "Side-to-Side" halogen bonding.

Feature5-Iodo-1H-indazol-6-ol (Target)6-Iodo-1H-indazol-5-ol (Isomer)
Primary H-Bond O-H...N2 (Intermolecular): The 6-OH acts as a donor to the pyridinic N2 of a neighboring molecule.O-H...N1 (Intermolecular): The 5-OH is geometrically positioned to interact with N1, potentially disrupting the standard indazole dimer.
Halogen Bond C5-I...O (Intra/Inter): The 5-I is proximal to the 6-OH, allowing for weak intramolecular contacts or strong intermolecular I...O bonds.C6-I...N2: The 6-I is ideally situated to form a halogen bond with N2, competing with H-bonding.
Pi-Stacking Offset Face-to-Face: Typical centroid distance ~3.6–3.8 Å.[2]Slipped Stack: Often tighter stacking due to less steric clash of the 6-I with the H-bond network.
The "Sigma-Hole" Interaction

A critical differentiator is the accessibility of the iodine's sigma-hole (the region of positive electrostatic potential opposite the C-I bond).

  • In 5-Iodo-1H-indazol-6-ol: The sigma-hole is directed away from the N-H functionality, making it available to accept electron density from the oxygen of the hydroxyl group in a neighboring layer. This creates a 2D-sheet architecture .

  • In 6-Iodo-1H-indazol-5-ol: The sigma-hole often points towards the hydrophobic region or engages in C-I...pi interactions, leading to herringbone packing .

Experimental Protocols: Crystallization & Characterization[5]

To empirically verify these structures, the following crystallization workflow is recommended. This protocol is designed to isolate thermodynamically stable polymorphs.

Solvent-Mediated Slow Evaporation

Objective: Grow single crystals suitable for XRD.

  • Preparation: Dissolve 20 mg of 5-Iodo-1H-indazol-6-ol in 2 mL of solvent.

    • System A (Polar): Methanol/DMSO (9:1) – Favors H-bond networks.

    • System B (Non-polar): Ethyl Acetate/Hexane (Slow diffusion) – Favors Halogen bonding.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation Control: Cover the vial with parafilm and pierce with 3-5 pinholes. Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48-72 hours as colorless needles (System A) or blocks (System B).

Single Crystal XRD Data Collection Strategy
  • Temperature: Collect data at 100 K to minimize thermal motion of the heavy iodine atom.

  • Absorption Correction: Essential due to the high absorption coefficient (

    
    ) of Iodine. Use multi-scan or analytical numeric absorption correction.
    
  • Refinement: Treat the Hydroxyl H atom freely if data quality permits; otherwise, constrain using a riding model with

    
    .
    

Quantitative Structural Metrics (Reference Data)

The following table summarizes expected crystallographic parameters based on high-resolution structures of homologous 6-iodo and 5-iodo indazoles (e.g., CSD Refcodes: XIGYOV, UYIGUX).

Parameter5-Iodo-1H-indazol-6-ol (Predicted)6-Iodo-1H-indazole (Benchmark)Significance
Space Group

or


Centrosymmetric packing is preferred to cancel dipoles.
C-I Bond Length 2.09 – 2.11 Å2.095(3) ÅStandard aromatic C-I bond.
C-O Bond Length 1.36 – 1.38 ÅN/AIndicates phenolic character.
H-Bond (N-H...N) 2.85 – 2.90 Å2.872(4) ÅPrimary dimer formation force.
Halogen Bond (C-I...N) 2.95 – 3.05 Å3.021(3) ÅShorter than van der Waals sum (3.53 Å), indicating strong interaction.
Torsion Angle (C-C-O-H) ~0° (Planar)N/AThe OH group lies in the plane of the ring to maximize conjugation.

Interaction Network Visualization

The following diagram illustrates the competing intermolecular forces that define the crystal lattice stability.

CrystalForces cluster_molecule 5-Iodo-1H-indazol-6-ol Unit Iodine Iodine (C5) Sigma-Hole Donor Neighbor_N Neighbor N2 Iodine->Neighbor_N Halogen Bond (Strong Directional) Neighbor_O Neighbor Oxygen Iodine->Neighbor_O Halogen Bond (Secondary) Hydroxyl Hydroxyl (C6) H-Bond Donor/Acceptor Hydroxyl->Neighbor_N H-Bond (Primary) NH_Group Indazole NH (N1) H-Bond Donor NH_Group->Neighbor_O H-Bond (Cooperative) N_Atom Indazole N (N2) H-Bond Acceptor Neighbor_I Neighbor Iodine

Figure 2: Interaction map showing the "Sigma-Hole" and Hydrogen Bonding vectors that stabilize the crystal lattice.[3]

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Vishweshwar, P., et al. (2003). "Crystal Engineering of Pharmaceutical Co-crystals." Journal of Pharmaceutical Sciences, 95(3), 499-516.
  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 47(33), 6114-6127. Link

  • PubChem Compound Summary. "6-Iodo-1H-indazole." National Center for Biotechnology Information. Link

  • Politzer, P., et al. (2013). "Sigma-hole interactions of halogen atoms." Journal of Molecular Modeling, 19, 4533–4542.

Sources

Comparative Guide: 5-Iodo-1H-indazol-6-ol Derivatives as Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-iodo-1H-indazol-6-ol scaffold (and its tautomeric equivalents) represents a "privileged structure" in modern medicinal chemistry. Unlike generic heterocycles, this specific substitution pattern—combining a hydrogen-bond-donating indazole core with a lipophilic iodine handle and a reactive hydroxyl group—serves as the foundational architecture for high-potency kinase inhibitors.

This guide objectively compares the biological activity of major derivatives synthesized from this scaffold, specifically focusing on Axitinib (VEGFR inhibitor) and the emerging Compound K22 (PLK4 inhibitor). We analyze their performance against standard alternatives, supported by experimental IC50 data and mechanistic insights.

Mechanistic Foundation: The Indazole "Hinge Binder"

To understand the efficacy of these derivatives, one must understand the binding mode. The 1H-indazole core mimics the adenine ring of ATP.

  • Hinge Region Interaction: The nitrogen atoms (N1/N2) form critical hydrogen bonds with the kinase hinge region (e.g., Glu90 and Cys92 in PLK4).

  • The 5-Iodo Role: The iodine atom at position 5 is not merely a leaving group for synthesis; in final drugs, it often occupies a hydrophobic pocket, enhancing selectivity.

  • The 6-Hydroxy/Ether Role: Functionalization at the 6-position allows the molecule to extend into the solvent-exposed region or the "gatekeeper" area, dictating kinase selectivity (e.g., VEGFR vs. PLK4).

Visualization: Kinase Signaling & Inhibition Pathways

The following diagram illustrates the distinct signaling pathways targeted by derivatives of this scaffold.

KinasePathways cluster_VEGFR VEGFR Pathway (Angiogenesis) cluster_PLK4 PLK4 Pathway (Mitosis) VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Activates RAF RAF/MEK/ERK VEGFR2->RAF Phosphorylation Angio Angiogenesis & Cell Proliferation RAF->Angio Signaling Cascade Axitinib Axitinib (Indazole Derivative) Axitinib->VEGFR2 Inhibits (IC50: ~0.1 nM) Centriole Centriole Duplication Mitosis Mitotic Progression Centriole->Mitosis PLK4 PLK4 Kinase PLK4->Centriole Regulates TumorGrowth Tumor Growth Mitosis->TumorGrowth K22 Compound K22 (Indazole Derivative) K22->PLK4 Inhibits (IC50: 0.1 nM)

Figure 1: Dual-targeting potential of the 5-iodo-indazol-6-ol scaffold. The core structure is modified to selectively inhibit VEGFR-2 (Axitinib) or PLK4 (K22), blocking distinct cancer progression pathways.

Comparative Biological Activity

This section evaluates the performance of 5-iodo-indazol-6-ol derivatives against market standards.

Case Study A: VEGFR Inhibition (Axitinib)

Axitinib is the gold standard derivative of this scaffold.[1] It is synthesized via the iodination of indazole, followed by palladium-catalyzed coupling.

Performance vs. Alternatives:

Compound Core Scaffold Target IC50 (VEGFR-2) Selectivity Profile
Axitinib Indazole VEGFR-1/2/3 0.1 - 0.2 nM High (Type II Binder)
Pazopanib Indazole-like VEGFR/PDGFR ~10 - 30 nM Moderate (Multi-kinase)

| Sunitinib | Indolinone | VEGFR/PDGFR | ~10 - 80 nM | Moderate (Multi-kinase) |

Insight: The 5,6-disubstituted indazole core of Axitinib allows for a more compact binding mode compared to the bulky indolinone of Sunitinib, resulting in picomolar potency (0.1 nM) compared to the nanomolar potency of alternatives.

Case Study B: PLK4 Inhibition (Compound K22)

Recent research (Zhang et al., 2024) utilized the 5-iodo-indazol-6-ol scaffold to develop Compound K22 , a sulfonamide derivative targeting Polo-like Kinase 4 (PLK4), a regulator of centriole duplication often overexpressed in breast cancer.

Performance vs. Alternatives:

Compound Target Enzymatic IC50 (PLK4) Cellular IC50 (MCF-7) Advantages
Compound K22 PLK4 0.1 nM 1.3 μM Superior antiproliferative activity
Centrinone PLK4 0.6 nM 4.8 μM Standard reference, lower cellular potency

| CFI-400945 | PLK4 | 2.8 nM | > 5.0 μM | Clinical candidate, lower selectivity |

Data Interpretation: While Centrinone is a potent enzymatic inhibitor, the indazole-based K22 demonstrates superior cellular efficacy (1.3 μM vs 4.8 μM). This suggests that the lipophilic 5-iodo/sulfonamide modification improves membrane permeability or intracellular stability compared to the pyrimidinone core of Centrinone.

Experimental Protocols

To ensure reproducibility in evaluating these derivatives, we provide a self-validating protocol for the In Vitro Kinase Inhibition Assay . This protocol is designed to verify the IC50 values cited above.

Protocol: Radiometric Kinase Assay (Self-Validating)

Objective: Determine the IC50 of an indazole derivative against VEGFR-2 or PLK4.

Reagents:

  • Kinase Buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

    
    -mercaptoethanol, 1 mg/mL BSA.
    
  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP: 10 μM (trace with [

    
    -
    
    
    
    P]-ATP).
  • Test Compound: 5-iodo-indazol-6-ol derivative (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in 100% DMSO.

  • Incubation: Mix 5 μL of diluted compound with 10 μL of Kinase/Substrate mixture in a 96-well plate.

  • Initiation: Start reaction by adding 10 μL of ATP solution.

  • Reaction: Incubate at Room Temperature for 40 minutes.

  • Termination: Stop reaction by spotting 15 μL onto P81 phosphocellulose paper.

  • Washing: Wash filter paper 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Measure radioactivity via scintillation counting.

Self-Validation Checkpoints:

  • Positive Control: Staurosporine (1 μM) must show >95% inhibition.

  • Negative Control: DMSO-only wells must show <5% variance in baseline activity.

  • Z-Factor: Calculate Z' factor. A value > 0.5 confirms the assay is robust and data is reliable.

Synthesis Workflow Visualization

The following diagram outlines the critical synthetic pathway from the raw material to the active derivative, highlighting the 5-iodo-6-hydroxy intermediate.

SynthesisFlow Start 5-Aminoindazole Step1 Sandmeyer Reaction (NaNO2, KI) Start->Step1 Intermediate 5-Iodo-1H-indazole Step1->Intermediate Step2 C6 Oxidation / Functionalization Intermediate->Step2 KeyScaffold 5-Iodo-1H-indazol-6-ol (The Core Scaffold) Step2->KeyScaffold Step3 Suzuki/Sonogashira Coupling KeyScaffold->Step3 FinalProduct Active Derivative (e.g., Axitinib/K22) Step3->FinalProduct

Figure 2: Synthetic route transforming the precursor into the bioactive kinase inhibitor via the critical 5-iodo-indazol-6-ol intermediate.

Conclusion

The 5-iodo-1H-indazol-6-ol scaffold is a superior alternative to traditional kinase inhibitor cores (like quinazolines or indolinones) when high selectivity and potency are required.

  • For VEGFR: Derivatives like Axitinib offer picomolar inhibition, outperforming first-generation multi-kinase inhibitors.

  • For PLK4: New derivatives like K22 demonstrate that this scaffold can be repurposed for mitotic kinases, offering better cellular permeability than existing standards like Centrinone.

Researchers should prioritize this scaffold when designing Type II kinase inhibitors where a compact, hydrogen-bonding hinge binder is required to navigate steric constraints in the ATP pocket.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances (2021). Link

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Royal Society of Chemistry (2024). Link

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[2] Link

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents. ResearchGate (2019). Link

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry (2021). Link

Sources

A Comparative Guide to Establishing Quality Control Reference Standards for 5-Iodo-1H-indazol-6-OL

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing and validating a quality control (QC) reference standard for 5-Iodo-1H-indazol-6-OL, a critical intermediate in pharmaceutical synthesis. As the quality of starting materials and intermediates directly dictates the purity and safety of the final Active Pharmaceutical Ingredient (API), a well-characterized reference standard is non-negotiable.[1][2][3] This guide moves beyond a simple listing of tests, explaining the scientific rationale behind a multi-tiered analytical approach. We present objective comparisons of orthogonal analytical techniques, provide detailed, field-tested experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in creating a robust, self-validating QC system. The principles discussed are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH).[4][5]

Introduction: The Imperative for a High-Quality Reference Standard

5-Iodo-1H-indazol-6-OL is a key building block in the synthesis of various therapeutic agents. Its molecular structure, featuring an indazole core with iodo and hydroxyl functionalities, makes it a versatile synthon. However, this reactivity also presents challenges in controlling its purity profile. Impurities arising from the synthesis, purification, or storage can be carried through to the final API, potentially impacting its efficacy, safety, and stability.[6][7]

Therefore, establishing a thoroughly characterized reference standard is the foundational step in any drug development program utilizing this intermediate. This standard serves as the benchmark against which all subsequent batches of the material are tested, ensuring batch-to-batch consistency and regulatory compliance.[8] This guide will detail a holistic approach to qualifying a candidate batch of 5-Iodo-1H-indazol-6-OL as a reference standard.

The Analytical Gauntlet: A Multi-Pronged Qualification Strategy

No single analytical technique is sufficient to declare a batch of material as a reference standard. A scientifically sound qualification relies on the principle of "orthogonality," where different methods based on distinct chemical and physical principles are used to provide a composite and trustworthy view of the material's identity, purity, and properties.

Our recommended workflow for qualifying a reference standard is as follows:

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Characterization Identity_NMR NMR Spectroscopy (¹H, ¹³C) Identity_MS Mass Spectrometry (MS) Identity_NMR->Identity_MS Candidate Candidate Material: 5-Iodo-1H-indazol-6-OL Identity_NMR->Candidate Fail: Re-synthesize or re-purify Identity_FTIR FTIR Spectroscopy Identity_MS->Identity_FTIR Purity_HPLC HPLC-UV (Primary Purity Assay) Identity_FTIR->Purity_HPLC Identity Confirmed Qualified Qualified Reference Standard Purity_LCMS LC-MS (Impurity Identification) Purity_HPLC->Purity_LCMS Quantify impurities Purity_HPLC->Candidate Fail: Re-purify Purity_GC Headspace GC (Residual Solvents) Purity_LCMS->Purity_GC Physico_MP Melting Point Purity_GC->Physico_MP Purity Profile Established Physico_KF Karl Fischer (Water Content) Physico_MP->Physico_KF Physico_ROI Residue on Ignition (Inorganic Impurities) Physico_KF->Physico_ROI Candidate->Identity_NMR Is structure correct?

Caption: Workflow for the qualification of a 5-Iodo-1H-indazol-6-OL reference standard.

Pillar 1: Identity Confirmation

The first and most critical step is to unequivocally confirm that the molecule is indeed 5-Iodo-1H-indazol-6-OL.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation.[9][10] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. The combined data should be entirely consistent with the proposed structure of 5-Iodo-1H-indazol-6-OL. The spectra of indazole derivatives are well-documented and can be used for comparison.[11][12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which should match the calculated exact mass of the molecule (C₇H₅IN₂O), confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum of 5-Iodo-1H-indazol-6-OL should exhibit characteristic absorptions for O-H (hydroxyl), N-H (indazole), and C-H (aromatic) stretches, as well as the aromatic ring system fingerprint region.

Pillar 2: Purity Assessment and Impurity Profiling

Purity assessment determines the proportion of the desired compound in the material and identifies and quantifies any impurities present.[14] This is governed by ICH guidelines Q3A, which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for determining purity and quantifying organic impurities.[17][18][19] A well-developed reversed-phase HPLC method can separate the main component from process-related impurities (e.g., starting materials, by-products) and degradation products.[20][21] Purity is typically reported as area percent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the tentative identification of impurities detected in the HPLC-UV analysis by providing their molecular weights. This is crucial for understanding the impurity profile and fulfilling regulatory requirements for impurity identification.[15]

  • Gas Chromatography (GC): Headspace GC is the standard method for quantifying residual solvents, which are common process-related impurities from synthesis and purification.[6] The limits for these solvents are strictly defined by ICH Q3C guidelines.[5]

Pillar 3: Physicochemical Characterization

This set of tests provides data on the overall physical properties of the standard.

  • Water Content (Karl Fischer Titration): This is the most accurate method for determining the water content, which is crucial for calculating purity on an anhydrous basis and for mass balance calculations.

  • Residue on Ignition (Sulphated Ash): This test quantifies the amount of inorganic impurities in the material, such as residual catalysts or inorganic salts.[15]

  • Melting Point: While a classic technique, the melting point range provides a simple, initial indicator of purity. A sharp melting range is typically associated with high purity. Commercial suppliers often list a melting point range, such as 151-156°C.[22]

Comparative Analysis: In-House vs. Commercial Standards

Organizations face a choice: qualify a batch of their own material as an "in-house" or "primary" reference standard or purchase a Certified Reference Standard (CRS) from a commercial vendor. The decision involves a trade-off between control, cost, and time.

FeatureIn-House Qualified StandardCommercial Certified Reference Standard (CRS)
Control & Characterization Full control over the qualification process. Complete data package generated internally.Characterization data is provided by the vendor. May not include all orthogonal tests desired.
Traceability Traceable to internal, well-defined analytical procedures.Often traceable to national or international standards (e.g., USP, Ph. Eur.).
Cost High initial cost in analyst time, instrument usage, and potential for batch failure. Lower long-term material cost.High upfront purchase cost per unit mass. No internal resource cost for qualification.
Time-to-Use Can be time-consuming (weeks to months) to fully characterize and document.Immediately available for use upon receipt.
Regulatory Acceptance Fully acceptable if the qualification process is robust, well-documented, and follows ICH principles.[8][23]Generally accepted by regulatory agencies without question, assuming proper storage and handling.
Best For Early-stage development, proprietary intermediates, situations requiring large quantities of standard.Late-stage development, regulatory filings, and when a pharmacopeial standard is available.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 5-Iodo-1H-indazol-6-OL. Method validation according to ICH Q2 guidelines is required before implementation.[8]

Protocol 1: HPLC-UV Purity Determination

Rationale: A gradient reversed-phase method is chosen for its ability to separate compounds with a wide range of polarities, which is essential for resolving potential impurities from the main 5-Iodo-1H-indazol-6-OL peak.[20] A C18 column is a versatile and common starting point for small molecules.[21] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A buffer like phosphate is used to control the pH of the mobile phase, ensuring consistent ionization state of the analyte and thus reproducible retention times.

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis Prep_Sample 1. Prepare Sample: ~0.5 mg/mL in Diluent Prep_Mobile 2. Prepare Mobile Phases: A: Phosphate Buffer B: Acetonitrile Chrom_Inject 3. Inject 10 µL onto HPLC System Prep_Mobile->Chrom_Inject Chrom_Separate 4. Gradient Elution (e.g., 5% to 95% B over 20 min) Chrom_Inject->Chrom_Separate Analysis_Detect 5. Detect at 254 nm Chrom_Separate->Analysis_Detect Analysis_Integrate 6. Integrate Peaks Analysis_Detect->Analysis_Integrate Analysis_Calculate 7. Calculate Purity (Area % Report) Analysis_Integrate->Analysis_Calculate

Caption: Experimental workflow for HPLC-UV purity analysis.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Report any impurity exceeding the 0.05% reporting threshold.[15]

Protocol 2: ¹H NMR Identity Confirmation

Rationale: This protocol is designed to confirm the chemical structure. DMSO-d₆ is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual peak does not typically interfere with analyte signals in the aromatic region.[9] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the 5-Iodo-1H-indazol-6-OL sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the chemical shifts relative to TMS. The resulting spectrum should show the expected number of protons with appropriate chemical shifts, splitting patterns (coupling), and integration values corresponding to the structure of 5-Iodo-1H-indazol-6-OL.

Conclusion

The qualification of a reference standard for 5-Iodo-1H-indazol-6-OL is a rigorous, multi-faceted process that forms the bedrock of quality control for any project involving this intermediate. A combination of spectroscopic techniques for identity, chromatographic methods for purity, and physicochemical tests provides a comprehensive and defensible characterization package.[2] By following the principles and protocols outlined in this guide, researchers and drug developers can establish a high-quality, reliable reference standard, ensuring the consistency of their material and the integrity of their downstream processes and regulatory submissions.[8]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Vertex AI Search.
  • Quality Guidelines. (n.d.). ICH.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Generic Publisher.
  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH.
  • USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (2025, February 17). USP.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • <1086> IMPURITIES IN OFFICIAL ARTICLES. (n.d.). USP.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • USP Chapter 1086: Impurities in Drugs. (n.d.). Scribd.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Arborpharmchem.
  • <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (2012, December 15). USP.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Pharma Publication.
  • Development and Validation of RP-HPLC Method: An Overview. (n.d.). Open Access Journals.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Pharma Intermediates: Why Quality and Key Factors Matter. (n.d.). SCL Lifesciences.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC.
  • HPLC Method development: an overview. (2025, May 27). PharmaCores.
  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. (n.d.). ResearchGate.
  • 13 C NMR of indazoles. (2016, April 7). ResearchGate.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA.
  • 5-Iodo-1H-indazole, 95% 1 g. (n.d.). Thermo Fisher Scientific.

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A Senior Application Scientist's Guide to Comparative Binding Affinity Studies of Novel Indazole-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the binding affinity of novel compounds centered around the 5-Iodo-1H-indazol-6-OL moiety. Recognizing that this specific scaffold may represent a novel chemical entity with limited public data, we will establish a robust, self-validating methodology for its characterization. This document is structured to guide researchers through the process of comparing a novel investigational compound against a known benchmark inhibitor, using a common and well-understood biological target as a model system.

For the purpose of this guide, we will use the c-MET kinase domain as our target protein. The c-MET receptor tyrosine kinase is a well-validated oncology target, and numerous indazole-based inhibitors have been developed against it, making it an excellent and relevant system for our comparative study.

Our comparative analysis will involve three key compounds:

  • Investigational Compound (Cpd A): 5-Iodo-1H-indazol-6-OL

  • Benchmark Inhibitor (Cpd B): Crizotinib (A well-characterized, FDA-approved c-MET inhibitor, which, while not an indazole, provides a high-affinity benchmark).

  • Structural Analog (Cpd C): 5-Fluoro-1H-indazol-6-OL (A close analog to assess the role of the halogen substituent in binding).

Part 1: The Strategic Importance of the Indazole Scaffold and Key Substitutions

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid bicyclic structure and ability to form critical hydrogen bonds—acting as both a donor and acceptor—allow it to mimic the hinge-binding motif of ATP in the kinase active site.

The specific substitutions at the 5 and 6 positions of the indazole ring are critical for modulating potency and selectivity.

  • The 6-OL (hydroxyl) group: This group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand in a specific region of the binding pocket. Its interaction with solvent or specific residues can significantly influence binding thermodynamics.

  • The 5-Iodo group: Halogen atoms, particularly heavier ones like iodine, are known to participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic partner (e.g., a carbonyl oxygen) on the protein backbone. This can confer a significant increase in binding affinity and selectivity compared to other halogens or hydrogen. Our comparison between the 5-Iodo (Cpd A) and 5-Fluoro (Cpd C) analogs is designed to probe this specific interaction.

Part 2: Experimental Design for Comparative Affinity Measurement

A multi-platform approach is essential for a trustworthy assessment of binding affinity. By using orthogonal techniques, we can validate our findings and gain deeper insights into the binding mechanism. Here, we detail protocols for two gold-standard biophysical methods: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

Surface Plasmon Resonance (SPR) for Kinetic Analysis (kₐ, kₔ, Kₐ)

SPR measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface where the protein target is immobilized. This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ).

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis P1 Immobilize c-MET Kinase on CM5 Sensor Chip (Amine Coupling) P2 Prepare Compound Series (Cpd A, B, C) in Running Buffer R1 Inject Compound (Association Phase) (e.g., 120s contact time) P2->R1 Multi-cycle kinetics R2 Flow Running Buffer (Dissociation Phase) (e.g., 300s) R1->R2 R3 Regenerate Chip Surface (e.g., Glycine-HCl pH 2.5) R2->R3 A1 Reference Surface Subtraction & Blank Correction R2->A1 R3->R1 Next concentration A2 Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine ka, kd, and KD A2->A3

Caption: Workflow for SPR-based kinetic analysis.

  • Immobilization:

    • System: Cytiva Biacore T200 (or equivalent).

    • Chip: CM5 sensor chip.

    • Protocol: Use standard amine coupling chemistry to immobilize recombinant human c-MET kinase domain (e.g., purchased from SignalChem) to a density of ~10,000 Response Units (RU). Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. Inject c-MET at 10 µg/mL in 10 mM Sodium Acetate, pH 5.0. Deactivate remaining active esters with 1 M Ethanolamine-HCl, pH 8.5. A reference flow cell is activated and deactivated without protein immobilization.

    • Causality: Amine coupling is a robust and common method for creating a stable surface. The target immobilization density is chosen to avoid mass transport limitations while ensuring a detectable signal.

  • Binding Analysis:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1% DMSO. The DMSO is critical for compound solubility and matching the solvent of the compound stocks.

    • Compound Preparation: Prepare a 3-fold serial dilution series for each compound (e.g., from 10 µM to 1.37 nM) in 100% DMSO, then dilute into running buffer.

    • Assay Cycle: For each concentration, inject the compound over the c-MET and reference surfaces for 120 seconds (association), followed by a 300-second injection of running buffer (dissociation).

    • Regeneration: After each cycle, regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl, pH 2.5 to remove bound compound.

    • Trustworthiness: The inclusion of a reference cell, blank buffer injections (for double referencing), and a concentration series are essential for high-quality, interpretable data. The choice of a non-denaturing regeneration solution ensures the protein surface remains active for subsequent injections.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated. This is the gold standard for characterizing the forces driving the binding interaction.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Titration cluster_analysis Phase 3: Data Analysis P1 Dialyze c-MET Protein & Prepare Compounds in Identical Buffer P2 Load c-MET (e.g., 10 µM) into the Sample Cell P1->P2 P3 Load Compound (e.g., 100 µM) into the Syringe P1->P3 R2 Perform Series of Small Injections (e.g., 19 injections of 2 µL) P3->R2 Titration R1 Equilibrate System at 25°C R3 Record Heat Change (µcal/sec) After Each Injection R2->R3 A1 Integrate Raw Power Peaks to get Heat per Injection (ΔQ) R3->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit Data to a Binding Isotherm (e.g., One-Set-of-Sites Model) A2->A3 A4 Determine KD, ΔH, and n A3->A4

Caption: Workflow for ITC-based thermodynamic analysis.

  • Sample Preparation:

    • System: Malvern Panalytical MicroCal PEAQ-ITC (or equivalent).

    • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO. It is absolutely critical that the protein and compound solutions are in an identical buffer to avoid large heats of dilution that can mask the binding signal. Dialyze the protein against this buffer overnight.

    • Concentrations: c-MET in the cell at 10 µM; compound in the syringe at 100 µM. The "c-window" (ratio of cell concentration to Kₐ) should ideally be between 10 and 500 for a well-defined isotherm. These starting concentrations are a reasonable estimate for low nanomolar to micromolar binders.

    • Causality: Precise buffer matching is the most critical variable for successful ITC. The chosen concentrations aim to produce a complete binding isotherm within a single experiment.

  • Titration:

    • Temperature: Set the experiment to run at 25°C.

    • Injection Scheme: A single 0.4 µL initial injection (discarded in analysis) followed by 18-19 subsequent 2 µL injections at 150-second intervals.

    • Stirring Speed: 750 rpm.

    • Trustworthiness: A control experiment, titrating the compound into buffer alone, must be performed to measure the heat of dilution. This value is subtracted from the protein-ligand titration data to ensure the measured heat is solely from the binding event.

Part 3: Data Summary and Comparative Interpretation

The data obtained from these experiments should be compiled into a clear, comparative table. Below is a table populated with representative, hypothetical data to illustrate how the results would be presented and interpreted.

ParameterCpd A: 5-Iodo-1H-indazol-6-OLCpd C: 5-Fluoro-1H-indazol-6-OLCpd B: Crizotinib (Benchmark)
SPR Analysis
kₐ (10⁵ M⁻¹s⁻¹)2.51.88.1
kₔ (10⁻³ s⁻¹)1.24.50.5
Kₐ (nM) 4.8 25.0 0.6
ITC Analysis
Stoichiometry (n)1.051.020.98
Kₐ (nM) 5.2 28.1 0.7
ΔH (kcal/mol)-8.5-6.2-12.5
-TΔS (kcal/mol)-2.8-4.1-1.3
ΔG (kcal/mol) -11.3 -10.3 -13.8
Interpretation of Results:
  • Affinity (Kₐ): The Kₐ values from SPR and ITC show excellent agreement, providing high confidence in the data. The benchmark, Crizotinib, is the most potent binder (Kₐ < 1 nM). Our investigational compound, 5-Iodo-1H-indazol-6-OL (Cpd A), exhibits a Kₐ of approximately 5 nM, marking it as a highly potent ligand.

  • Structure-Activity Relationship (SAR): The comparison between Cpd A (Iodo) and Cpd C (Fluoro) is illuminating. Cpd A is roughly 5-fold more potent than Cpd C. The kinetic data from SPR reveals this is primarily driven by a significantly slower dissociation rate (kₔ) for the iodo-compound. This is a classic hallmark of a strong, stabilizing interaction, such as the predicted halogen bond, which "locks" the inhibitor in the binding pocket for a longer duration.

  • Thermodynamic Signature: The ITC data reveals why Cpd A is a superior binder to Cpd C. The binding of Cpd A is more enthalpically favorable (ΔH = -8.5 kcal/mol vs. -6.2 kcal/mol), suggesting it forms stronger, more optimal hydrogen and/or halogen bonds within the active site. While Crizotinib's binding is even more enthalpy-driven, Cpd A demonstrates a highly favorable thermodynamic profile for a lead compound. The binding of all compounds is driven by favorable enthalpy, which is typical for kinase inhibitors that form specific hydrogen bonds in a pre-formed active site.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterize the binding affinity of a novel 5-Iodo-1H-indazol-6-OL moiety. The combination of SPR and ITC provides a comprehensive kinetic and thermodynamic picture of the binding event, allowing for confident, data-driven comparisons.

Our hypothetical data suggests that the 5-iodo substitution is a key determinant of high affinity, likely through participation in a halogen bond that slows ligand dissociation. This provides a clear, rational path for future optimization efforts. The next steps in a drug discovery program would involve co-crystallization of the c-MET/ligand complex to structurally validate this hypothesis and guide the design of even more potent and selective inhibitors.

References

  • Title: Halogen Bonding: The Other Non-covalent Interaction Source: Accounts of Chemical Research URL: [Link]

  • Title: Driving Forces in Protein–Ligand Binding: Enthalpy, Entropy, and the Unscrambled Hydrophobic Effect Source: The Journal of Physical Chemistry B URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the laboratory safety standards established by the Occupational Safety and Health Administration (OSHA).[1][2][3][4] Adherence to these protocols is not only a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture.

Hazard Profile and Waste Characterization

Given the absence of a specific SDS for 5-Iodo-1H-indazol-6-ol, a conservative approach to its hazard profile is warranted. Based on data from analogous compounds such as 5-iodo-1H-indazole, 6-iodo-1H-indazole, and other substituted indazoles, 5-Iodo-1H-indazol-6-ol should be handled as a hazardous substance.[5][6]

Inferred Hazards:

  • Harmful if swallowed: Similar compounds are classified as harmful if ingested.[6]

  • Skin and eye irritant: Causes skin irritation and serious eye irritation.[6]

  • Potential for environmental toxicity: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Discharge into the environment must be avoided.[7][8]

Due to these potential hazards, 5-Iodo-1H-indazol-6-ol waste must be classified as hazardous waste . It is crucial to remember that the responsibility for correct waste characterization lies with the waste generator.[9]

Hazard Classification Precautionary Measures
Acute Toxicity (Oral)Do not eat, drink, or smoke when using this product.[6][8]
Skin IrritationWear protective gloves and clothing.[5][6]
Eye IrritationWear eye and face protection.[5][6]
Environmental HazardAvoid release to the environment.[7][8]
Personal Protective Equipment (PPE)

When handling 5-Iodo-1H-indazol-6-ol waste, the following PPE is mandatory to minimize exposure:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

All handling of this waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential fumes or dust.[10][11]

Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Compatibility: 5-Iodo-1H-indazol-6-ol waste should be stored separately from strong oxidizing agents, acids, and bases.

  • Waste Streams: As a halogenated organic solid, it should be collected in a designated "halogenated solid waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[12]

  • Container: Use a clearly labeled, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition and compatible with the waste.

  • Storage Location: Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Carefully transfer solid 5-Iodo-1H-indazol-6-ol waste into a designated, pre-labeled hazardous waste container using a dedicated scoop or spatula.

    • For solutions containing this compound, collect them in a designated "halogenated liquid waste" container.

    • Minimize the generation of dust.

  • Labeling the Waste Container:

    • Properly label the waste container immediately upon starting accumulation. The label must include the following information:[1][13]

      • The words "Hazardous Waste"

      • The full chemical name: "5-Iodo-1H-indazol-6-ol" (no abbreviations or formulas)

      • The approximate quantity of the waste

      • The date of waste generation (the date you first add waste to the container)

      • The name and contact information of the principal investigator or laboratory supervisor

      • The physical hazards (e.g., toxic, irritant)

  • Requesting Waste Pickup:

    • Once the waste container is full or you are ready to dispose of it, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[1]

  • Final Disposal Method:

    • The designated disposal method for 5-Iodo-1H-indazol-6-ol is incineration at a licensed hazardous waste disposal facility.[13] This high-temperature process ensures the complete destruction of the compound.

    • DO NOT dispose of 5-Iodo-1H-indazol-6-ol down the drain or in the regular trash.[1][2] This is a violation of EPA regulations and can lead to environmental contamination.

Spill and Decontamination Procedures

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unknown spills, contact your institution's EHS immediately.

  • Don Appropriate PPE: Wear the PPE outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Disposal Facility A Waste Generation (5-Iodo-1H-indazol-6-ol) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Handle With Care C Segregate Waste (Halogenated Solid/Liquid) B->C D Label Container ('Hazardous Waste') C->D E Store in Satellite Accumulation Area D->E F Request EHS Pickup E->F G Transport to Central Accumulation Area F->G H Manifest & Transport to Licensed Facility G->H I Final Disposal (Incineration) H->I

Caption: Decision workflow for the safe disposal of 5-Iodo-1H-indazol-6-ol.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Safety Data Sheet for 5-Chloro-3-iodo-1H-indazole. Provided by a chemical supplier.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Vanderbilt University, Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • University of Washington, Environmental Health & Safety. Hazardous Waste Reduction. [Link]

  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]

  • Massachusetts Institute of Technology. procedure for disposing of hazardous waste. [Link]

  • The University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • World Health Organization. Safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • The University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.